Diethyl sulfone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethylsulfonylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDUIEKYVPVZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870657 | |
| Record name | (Ethanesulfonyl)ethane | |
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Molecular Weight |
122.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-35-3, 20045-25-4 | |
| Record name | Ethyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl sulphone | |
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| Record name | 3',4'-Dipropionylhelveticosol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl sulfone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145719 | |
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| Record name | (Ethanesulfonyl)ethane | |
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| Record name | Diethyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.000 | |
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| Record name | DIETHYL SULPHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA39B8WFB8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyl Sulfone (CAS 597-35-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Diethyl sulfone (CAS 597-35-3), a simple yet versatile organosulfur compound. This document collates critical data on its physicochemical properties, synthesis, and spectroscopic characterization. It further explores the broader role of the sulfone functional group in medicinal chemistry, offering insights into its applications in drug design and development. Detailed experimental protocols for its synthesis, along with a summary of its toxicological profile, are provided to support laboratory research and safety assessments.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. It is characterized by the presence of a sulfonyl functional group flanked by two ethyl groups. This structure imparts a high degree of polarity and metabolic stability. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 597-35-3 | [1] |
| Molecular Formula | C₄H₁₀O₂S | [1] |
| Molecular Weight | 122.19 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 73-74 °C | [2] |
| Boiling Point | 246 °C at 755 mm Hg | [2] |
| Solubility | Soluble in water (135 g/L at 16 °C) | [2] |
| Density | 1.357 g/mL | [2] |
| InChI Key | MBDUIEKYVPVZJH-UHFFFAOYSA-N | [3] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are consistent with its symmetric structure.
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~1.3 | Triplet | ~7.5 | -CH₃ | |
| ~3.0 | Quartet | ~7.5 | -CH₂- |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| ~7 | -CH₃ | |
| ~48 | -CH₂- |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by strong absorptions characteristic of the sulfonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2880 | Medium-Strong | C-H stretching (alkane) |
| ~1460, ~1380 | Medium | C-H bending (alkane) |
| ~1325 | Strong | Asymmetric SO₂ stretching |
| ~1130 | Strong | Symmetric SO₂ stretching |
Note: Characteristic absorption bands for the sulfonyl group are highlighted in bold.[4]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 122 | Moderate | [M]⁺ (Molecular ion) |
| 93 | Strong | [M - C₂H₅]⁺ |
| 78 | Moderate | [M - C₂H₄O]⁺ |
| 64 | Moderate | [SO₂]⁺ |
| 29 | Strong | [C₂H₅]⁺ |
Synthesis of this compound
The most common method for the synthesis of this compound is the oxidation of its corresponding sulfide (B99878), diethyl sulfide. Various oxidizing agents can be employed for this transformation. Below are representative experimental protocols.
Experimental Protocol: Oxidation with Hydrogen Peroxide
This protocol describes a green and efficient method for the synthesis of this compound using hydrogen peroxide as the oxidant.[5]
Materials:
-
Diethyl sulfide
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Sodium hydroxide (B78521) (NaOH) solution (4 M)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of diethyl sulfide (1 mmol) in glacial acetic acid (2 mL) in a round-bottom flask, slowly add 30% hydrogen peroxide (2.5 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, carefully neutralize the mixture with a 4 M aqueous solution of NaOH.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield this compound. The crude product can be purified by recrystallization if necessary.
Experimental Protocol: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol utilizes m-CPBA, a common and effective oxidizing agent for the conversion of sulfides to sulfones.[6]
Materials:
-
Diethyl sulfide
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve diethyl sulfide (1 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 mmol) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Role in Medicinal Chemistry and Drug Development
While this compound itself is not a prominent therapeutic agent, the sulfone moiety is a critical pharmacophore in a multitude of approved drugs and clinical candidates.[7] The inclusion of a sulfone group can significantly enhance the pharmacological profile of a molecule.
Key Contributions of the Sulfone Group in Drug Design:
-
Metabolic Stability: The sulfone group is highly resistant to metabolic degradation, which can increase the half-life of a drug.[8]
-
Polarity and Solubility: As a polar functional group, the sulfone moiety can improve the aqueous solubility of a compound, which is often a critical factor for bioavailability.
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.[8]
-
Bioisosterism: The sulfone group can act as a bioisostere for other functional groups, such as ketones, esters, and amides. This substitution can be used to fine-tune the physicochemical and pharmacological properties of a lead compound.[9]
-
Modulation of pKa: The strong electron-withdrawing nature of the sulfonyl group can influence the pKa of neighboring functional groups, thereby affecting the ionization state of the molecule at physiological pH.
Toxicology and Safety
Based on available safety data sheets, this compound is not classified as a hazardous substance. However, as with all chemicals, appropriate safety precautions should be taken in a laboratory setting.
-
Acute Toxicity: Not classified as acutely toxic.
-
Skin Corrosion/Irritation: Not classified as a skin irritant.
-
Eye Damage/Irritation: Not classified as an eye irritant.
-
Respiratory or Skin Sensitization: Not classified as a sensitizer.
It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound, with its straightforward structure and stable sulfonyl group, serves as a valuable model compound for understanding the properties and reactivity of aliphatic sulfones. While its direct application in drug development is limited, the sulfone moiety it represents is of paramount importance in medicinal chemistry. The ability of the sulfone group to enhance metabolic stability, improve solubility, and participate in target binding makes it a frequently employed functional group in the design of novel therapeutics. The synthetic protocols and compiled data in this guide are intended to facilitate further research and application of this compound and related sulfone-containing molecules in the field of drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Diethyl Sulfone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of diethyl sulfone, a significant reagent in synthetic and medicinal chemistry. It covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis, and its application in the formation of more complex molecular architectures.
Core Properties of this compound
This compound, also known as ethyl sulfone, is a solid organic compound. Its key quantitative data are summarized below, providing a foundational reference for its use in experimental settings.
| Property | Value | References |
| Molecular Formula | C₄H₁₀O₂S | [1][2][3][4] |
| Molecular Weight | 122.19 g/mol | [1][4][5] |
| CAS Registry Number | 597-35-3 | [2][4][5] |
| Melting Point | 73-74 °C | [1][5] |
| Boiling Point | 246 °C | [1][5] |
| Appearance | White to slightly yellow crystalline powder | [6][7] |
| Water Solubility | 135 g/L (at 16 °C) | [7][8] |
Applications in Drug Discovery and Organic Synthesis
The sulfone functional group is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] The stability of the sulfone group and its capacity to act as an electron-withdrawing group make it a valuable moiety in drug design to enhance properties like solubility and metabolic stability.[10]
This compound serves as a crucial building block and reagent in several synthetic applications:
-
Synthesis of Heterocyclic Compounds : It is a key reagent in the synthesis of various heterocyclic compounds, including β-ketosulfones, which are important intermediates in pharmaceutical development.[6][11]
-
Electrolyte Preparation : It is used in preparing sulfone-based electrolytes for applications such as aluminum electrodeposition.[6][11]
-
Carbanion Formation : The protons on the carbons alpha to the sulfonyl group are acidic, allowing for the easy formation of carbanions. These carbanions are potent nucleophiles that can participate in carbon-carbon bond-forming reactions, a fundamental process in constructing complex organic molecules.[12]
Experimental Protocol: Synthesis of this compound via Oxidation
The most direct method for preparing this compound is through the oxidation of its corresponding sulfide (B99878), diethyl sulfide. The following protocol details a general procedure using hydrogen peroxide as an oxidant.
Objective: To synthesize this compound by oxidizing diethyl sulfide.
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Diethyl sulfide
-
Acetic acid (solvent)
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl sulfide (1.0 equivalent) in glacial acetic acid.
-
Addition of Oxidant : Place the flask in an ice bath to manage the reaction temperature. Add a 30% aqueous solution of hydrogen peroxide (approximately 2.2 to 2.5 equivalents) dropwise to the stirred solution using a dropping funnel. The addition should be slow to prevent an excessive temperature increase.
-
Reaction Execution : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approximately 80-100°C) for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water.
-
Neutralization : Neutralize the excess acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x volumes).
-
Drying and Concentration : Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.
Visualized Synthetic Workflow
The following diagram illustrates a generalized workflow for the application of this compound in the synthesis of β-ketosulfones, a common transformation in medicinal chemistry.
Caption: Synthetic pathway from this compound to a β-ketosulfone.
References
- 1. This compound | 597-35-3 | FD167646 | Biosynth [biosynth.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | TRC-D445010-2.5G | LGC Standards [lgcstandards.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | 597-35-3 [chemicalbook.com]
- 7. This compound CAS#: 597-35-3 [m.chemicalbook.com]
- 8. This compound [myskinrecipes.com]
- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. namiki-s.co.jp [namiki-s.co.jp]
- 11. Cas 597-35-3,this compound | lookchem [lookchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Chemical and physical properties of diethyl sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical and physical properties of diethyl sulfone. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development. This document consolidates available data on its physical characteristics, spectral properties, and synthesis. While this compound itself has limited documented biological activity, this guide also touches upon the broader context of sulfones in medicinal chemistry. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Visualizations for the chemical structure and general experimental workflows are included to aid in understanding.
Introduction
This compound (C₄H₁₀O₂S) is an organic sulfur compound characterized by a sulfonyl functional group flanked by two ethyl groups. The sulfone group is a key structural motif in a variety of biologically active molecules, conferring properties such as chemical stability and polarity. While its direct biological roles are not extensively documented, understanding the fundamental chemical and physical properties of simple alkyl sulfones like this compound is crucial for the design and synthesis of more complex sulfone-containing therapeutic agents.
Chemical and Physical Properties
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀O₂S | [1] |
| Molecular Weight | 122.19 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder/solid | [2][3] |
| Melting Point | 70 - 74 °C | [1][2][3] |
| Boiling Point | 246 °C at 755 mm Hg | [1][2] |
| Density | 1.357 g/cm³ | [2] |
| Refractive Index | 1.4341 (estimate) | [2] |
| Flash Point | 246 °C | [2] |
Table 2: Solubility Data
| Solvent | Solubility | Source(s) |
| Water | 135 g/L at 16 °C | [4] |
| Chloroform | Soluble | [4] |
| Ethyl Acetate | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
Synthesis of this compound
The most common method for the synthesis of sulfones is the oxidation of the corresponding sulfide (B99878). This compound can be readily prepared by the oxidation of diethyl sulfide.
General Experimental Protocol: Oxidation of Diethyl Sulfide with Hydrogen Peroxide
This protocol is a general method and may require optimization for specific laboratory conditions.
Materials:
-
Diethyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Sodium tungstate (B81510) (catalyst, optional)
-
Phase transfer catalyst (e.g., methyltrioctylammonium hydrogensulfate, optional)
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl sulfide in a suitable solvent such as acetic acid.[5]
-
For catalyzed reactions, add a catalytic amount of sodium tungstate and a phase transfer catalyst.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the reaction mixture, while maintaining the temperature with a water bath if the reaction is exothermic.[5]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.
Spectral Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
General Experimental Protocol for ¹H and ¹³C NMR:
-
Prepare a sample by dissolving 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6][7]
-
Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette.[6]
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[8]
Expected Spectral Features:
-
¹H NMR: Two signals are expected: a triplet corresponding to the methyl protons (-CH₃) and a quartet corresponding to the methylene (B1212753) protons (-CH₂-). The integration of these signals should be in a 3:2 ratio, respectively.
-
¹³C NMR: Two signals are expected: one for the methyl carbon and one for the methylene carbon.
Infrared (IR) Spectroscopy
General Experimental Protocol for IR Spectroscopy (Thin Solid Film):
-
Dissolve a small amount of this compound in a volatile solvent like acetone (B3395972) or methylene chloride.[9]
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[9]
-
Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
A background spectrum of the clean salt plate should be taken for correction.
Expected Spectral Features: The IR spectrum of this compound will be dominated by strong absorption bands characteristic of the sulfonyl group (S=O).
-
S=O Asymmetric Stretch: ~1300-1350 cm⁻¹
-
S=O Symmetric Stretch: ~1120-1160 cm⁻¹
-
C-H Stretching and Bending: Also present in the spectrum.
Mass Spectrometry (MS)
General Experimental Protocol for Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS).[10]
-
Ionize the sample using an appropriate method, such as electron ionization (EI) for GC-MS.[10]
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Expected Fragmentation Pattern: The mass spectrum will show the molecular ion peak [M]⁺ and various fragment ions resulting from the cleavage of the molecule. Common fragmentation pathways for alkyl sulfones involve the loss of alkyl and sulfonyl groups.
Biological Activity
Currently, there is a notable lack of specific data in the scientific literature regarding the biological activity and signaling pathways of this compound.
However, the broader class of sulfone-containing compounds exhibits a wide range of pharmacological activities. For instance, certain sulfone derivatives have been investigated for their roles as:
-
Enzyme Inhibitors: S-methyl N,N-diethylthiolcarbamate sulfone, a related compound, is a known inhibitor of aldehyde dehydrogenase (ALDH).[11]
-
Antimicrobial Agents: Various sulfone derivatives have shown promise as antibacterial and antifungal agents.[12]
-
Anti-inflammatory and Analgesic Agents: Some aryl methyl sulfones have demonstrated cyclooxygenase (COX) inhibitory activity.[2]
-
Anticancer Agents: Methyl sulfone (dimethyl sulfone) has been reported to exhibit anticancer activity in some cancer cell lines.
It is important to emphasize that these activities are not directly attributed to this compound but rather to other molecules containing the sulfone functional group. Further research is required to elucidate any specific biological roles of this compound.
Signaling Pathways: Due to the absence of information on the biological targets and mechanism of action of this compound, no signaling pathways can be described at this time.
Safety and Handling
Based on available safety data sheets, this compound is not classified as a hazardous substance. However, as with all chemicals, it should be handled with appropriate care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[3]
Conclusion
This compound is a simple dialkyl sulfone with well-defined chemical and physical properties. Its synthesis is straightforward, typically involving the oxidation of diethyl sulfide. While its own biological activity remains largely unexplored, the sulfone moiety is a critical component in many pharmacologically active compounds. This guide provides a foundational understanding of this compound, which can be leveraged by researchers in the synthesis and development of novel sulfone-based molecules for therapeutic applications. Further investigation into the potential biological effects of this compound is warranted.
References
- 1. This compound | 597-35-3 | FD167646 | Biosynth [biosynth.com]
- 2. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur - Wikipedia [en.wikipedia.org]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. rsc.org [rsc.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]
- 11. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Diethyl Sulfone: A Comprehensive Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl sulfone (C₄H₁₀O₂S), a disubstituted sulfone, is a compound of interest in various chemical and pharmaceutical research areas. Its molecular structure, characterized by a central sulfonyl group flanked by two ethyl groups, imparts specific physicochemical properties that are crucial for its behavior in chemical reactions and biological systems. This technical guide provides an in-depth analysis of the melting and boiling points of this compound, including experimental methodologies for their determination and a visualization of its synthesis pathway.
Physicochemical Data
The melting and boiling points of this compound are fundamental physical constants that are critical for its handling, purification, and application in various experimental settings. A summary of these properties is presented below.
| Property | Value | Conditions |
| Melting Point | 70-74 °C | Standard Pressure |
| Boiling Point | 246-248 °C | 755-760 mmHg |
Note: The reported values are a range compiled from multiple sources.[1][2][3][4][5][6][7]
Experimental Protocols
Determination of Melting Point (Capillary Method)
This method is based on the principle that a pure crystalline solid will have a sharp and reproducible melting point.
Apparatus:
-
Melting point apparatus (e.g., digital melting point device or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Thermometer (calibrated)
-
Heating medium (silicone oil for Thiele tube)
Procedure:
-
Sample Preparation: A small amount of dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a column of 2-3 mm in height.
-
Apparatus Setup:
-
Digital Melting Point Apparatus: The capillary tube is placed in the designated slot in the heating block of the apparatus.
-
Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or a small piece of rubber tubing, ensuring the sample is aligned with the thermometer bulb. The thermometer assembly is then inserted into the Thiele tube containing heating oil, ensuring the oil level is above the sample but below the top of the tube.
-
-
Heating: The sample is heated at a steady rate of approximately 10-20 °C per minute initially.
-
Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).
Determination of Boiling Point (Distillation Method)
This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8]
Apparatus:
-
Distillation flask (round-bottom flask)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stirrer
-
Barometer
Procedure:
-
Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: The thermometer is positioned in the neck of the distillation flask so that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.
-
Boiling Point Reading: The temperature is recorded when it becomes constant. This stable temperature, observed during the distillation of the bulk of the liquid, is the boiling point.
-
Pressure Correction: The atmospheric pressure is recorded from a barometer. If the atmospheric pressure is not exactly 760 mmHg, a correction may be applied to determine the normal boiling point.
Synthesis Pathway of this compound
This compound is commonly synthesized through the oxidation of diethyl sulfide. This reaction proceeds in two steps, with the intermediate formation of diethyl sulfoxide. The overall synthetic pathway is illustrated below.
Caption: Synthesis of this compound via Oxidation of Diethyl Sulfide.
References
- 1. This compound | 597-35-3 | FD167646 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound [webbook.nist.gov]
- 7. This compound [stenutz.eu]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Structural Analysis and Conformation of Diethyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl sulfone (C₄H₁₀O₂S) is an organosulfur compound belonging to the sulfone class, characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two ethyl groups. The molecular geometry and conformational flexibility of the sulfonyl group and its adjacent alkyl chains are of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the sulfonyl group and the spatial arrangement of its substituents can profoundly influence molecular interactions, crystal packing, and biological activity. Understanding the three-dimensional structure and conformational landscape of this compound is crucial for designing novel therapeutics and advanced materials where the sulfone moiety is a key structural element.
This technical guide provides a comprehensive overview of the structural parameters and conformational preferences of this compound, drawing upon data from advanced computational studies. It details the methodologies for both experimental and theoretical structural determination and presents quantitative data in a structured format for clarity and comparison.
Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotation around the two sulfur-carbon (C-S) bonds. Computational studies, utilizing ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), have been instrumental in elucidating the potential energy surface (PES) of this compound. These studies have revealed that this compound exists as an equilibrium mixture of four stable, interconverting rotational isomers (conformers).
The interconversion between these stable conformers proceeds through five transition states, defining the pathways and energy barriers for conformational change. The diagram below illustrates the relationship between the stable conformers and the transition states on the potential energy surface.
An In-depth Technical Guide to the Solubility of Diethyl Sulfone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diethyl sulfone in various organic solvents. While quantitative data is limited in publicly available literature, this document consolidates existing qualitative information, outlines detailed experimental protocols for solubility determination, and presents logical models for understanding solubility behavior.
Introduction to this compound
This compound (C₄H₁₀O₂S), a member of the sulfone class of organosulfur compounds, is a colorless, crystalline solid at room temperature. It is recognized for its high thermal stability and is utilized in organic synthesis and as a solvent.[1] Its molecular structure, featuring a central sulfonyl group flanked by two ethyl groups, imparts a significant dipole moment, influencing its solubility characteristics. Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, crystallization processes, and formulation development in the pharmaceutical and agrochemical industries.
Solubility Profile of this compound
A thorough review of available literature indicates a notable lack of specific quantitative solubility data (e.g., g/100 mL or mole fraction at various temperatures) for this compound in a wide range of organic solvents. However, qualitative descriptions of its solubility have been reported and are summarized below.
Table 1: Summary of this compound Solubility
| Solvent | Solubility Description | Quantitative Data (at 16 °C) |
| Chloroform | Soluble[2] | Not Available |
| Ethyl Acetate | Soluble[2] | Not Available |
| Methanol | Slightly Soluble[2] | Not Available |
| Water | - | 135 g/L[2] |
The general description of this compound having "excellent solubility" suggests its utility as a versatile solvent for various applications.[1]
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." As a polar molecule, its solubility is expected to be higher in polar solvents. Key factors influencing its solubility include:
-
Solvent Polarity: Polar solvents are more likely to effectively solvate the polar sulfonyl group of this compound, leading to higher solubility.
-
Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents) may exhibit enhanced solubility.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is an important consideration for crystallization and purification processes.
Logical Relationship of Solubility
References
Spectroscopic Characterization of Diethyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for diethyl sulfone, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering clearly structured data, comprehensive experimental protocols, and a visualization of the analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra offer characteristic signals that are invaluable for its identification and structural elucidation.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of protons in the ethyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2.99 | Quartet (q) | 7.5 | Methylene protons (-CH₂-) |
| 1.37 | Triplet (t) | 7.5 | Methyl protons (-CH₃) |
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum of this compound displays two signals, corresponding to the two different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 46.5 | Methylene carbons (-CH₂-) |
| 6.7 | Methyl carbons (-CH₃) |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups.
Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2984, 2944, 2884 | Medium | C-H stretching vibrations of the ethyl groups |
| 1460, 1416, 1383 | Medium | C-H bending vibrations |
| 1302 | Strong | Asymmetric SO₂ stretching |
| 1121 | Strong | Symmetric SO₂ stretching |
| 789 | Strong | S-C stretching |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectroscopic data for this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Gently swirl the vial to ensure complete dissolution of the solid.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Number of Scans: 128
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks in both ¹H and ¹³C NMR spectra.
FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer
-
Accessory: Transmission sample holder
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.
Data Processing:
-
The instrument software automatically performs a Fourier transform of the interferogram to produce the infrared spectrum.
-
The spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).
-
Identify and label the significant absorption peaks.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Thermochemical Profile of Diethyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for diethyl sulfone (C₄H₁₀O₂S). The information is compiled from established chemical databases and scientific literature, with a focus on providing researchers and professionals in drug development and other scientific fields with essential thermodynamic parameters. This document details experimental methodologies for the determination of key thermochemical values and presents the data in a clear, accessible format.
Core Thermochemical Data
The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical processes. The following tables summarize the key quantitative data available for this compound.
Enthalpy Data
The enthalpy of formation and combustion are fundamental parameters for assessing the energetic properties of a compound. The values for this compound have been experimentally determined and are presented below.
| Thermochemical Quantity | Value | Units | Method | Reference |
| Gas Phase Enthalpy of Formation (ΔfH°gas) | -429.3 ± 2.6 | kJ/mol | Combustion Calorimetry (Ccb) | Mackle and O'Hare, 1961; Reanalyzed by Cox and Pilcher, 1970[1] |
| Solid Phase Enthalpy of Formation (ΔfH°solid) | -515.51 ± 0.67 | kJ/mol | Combustion Calorimetry (Ccb) | Mackle and O'Hare, 1961; Reanalyzed by Cox and Pilcher, 1970[1] |
| Solid Phase Enthalpy of Combustion (ΔcH°solid) | -3090.0 ± 0.42 | kJ/mol | Combustion Calorimetry (Ccb) | Mackle and O'Hare, 1961; Reanalyzed by Cox and Pilcher, 1970[1] |
Physical Properties
Selected physical properties of this compound are provided in the following table for reference.
| Property | Value | Units |
| Melting Point | 73-74 | °C[2] |
| Boiling Point | 246 | °C (at 755 mm Hg)[2] |
| Molecular Weight | 122.19 | g/mol [2] |
Entropy and Heat Capacity Data
Experimental Protocols
The determination of accurate thermochemical data relies on precise and well-defined experimental procedures. The primary method used to obtain the enthalpy data for this compound is rotating-bomb calorimetry.
Rotating-Bomb Calorimetry for Organosulfur Compounds
The combustion of organosulfur compounds presents a unique challenge compared to hydrocarbons. The sulfur present in the sample is oxidized to a mixture of sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which then dissolve in the water present in the bomb to form a mixture of sulfurous and sulfuric acids. To ensure a complete and uniform reaction and dissolution of the acidic products, a rotating-bomb calorimeter is employed.
Apparatus:
-
Constant-volume combustion bomb: A robust, pressure-resistant vessel, typically made of stainless steel, with a platinum lining to resist corrosion from the acidic products.
-
Calorimeter jacket: An insulated container filled with a known mass of water, in which the bomb is submerged. The jacket is equipped with a high-precision thermometer to measure temperature changes.
-
Rotating mechanism: A motor and drive system to rotate the bomb after combustion, ensuring thorough mixing of the gaseous and liquid phases within the bomb.
-
Ignition system: An electrical circuit to pass a current through a fuse wire, igniting the sample.
-
Sample crucible: A small, inert crucible (e.g., platinum or silica) to hold the sample.
Procedure:
-
Sample Preparation: A precisely weighed sample of this compound is placed in the crucible. For solid samples, it is often pressed into a pellet. A known mass of a combustion aid, such as benzoic acid or mineral oil, may be used to ensure complete combustion. A fuse wire (e.g., platinum or iron) is connected to the ignition electrodes, with the wire in contact with the sample.
-
Bomb Assembly: A small, known amount of distilled water is added to the bottom of the bomb to dissolve the sulfur oxides formed during combustion. The crucible is placed in the bomb, and the bomb is sealed.
-
Pressurization: The bomb is purged of air and then filled with pure oxygen to a high pressure (typically around 30 atm).
-
Calorimeter Setup: The sealed bomb is submerged in the known mass of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Rotation: Immediately after ignition, the bomb is rotated to ensure that the sulfur oxides formed dissolve completely and uniformly in the water, forming a homogeneous solution of sulfuric acid.
-
Analysis of Products: After the experiment, the bomb is depressurized, and the liquid contents are collected. The concentration of sulfuric acid and any other acids (e.g., nitric acid from the combustion of residual nitrogen) is determined by titration.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The corrected temperature rise from the combustion of this compound, along with the heat capacity of the calorimeter and corrections for the heat of formation of acids and the heat of combustion of the fuse and any auxiliary substance, is used to calculate the enthalpy of combustion.
Visualizations
The following diagrams illustrate key concepts related to the thermochemistry and synthesis of this compound.
Caption: Synthesis of this compound via Oxidation.
Caption: Workflow for Thermochemical Data Determination.
References
An In-depth Technical Guide to the Dipole Moment of Diethyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipole moment of diethyl sulfone, a key parameter influencing its molecular interactions and properties relevant to various scientific and pharmaceutical applications. This document details the experimental and theoretical aspects of its dipole moment, including quantitative data, detailed experimental protocols for its determination and synthesis, and a visual representation of its molecular polarity.
Quantitative Data on the Dipole Moment of Sulfones
The dipole moment is a measure of the net molecular polarity, which arises from the uneven distribution of electron density within a molecule. For this compound and related dialkyl sulfones, the highly polar sulfonyl group (SO₂) is the primary contributor to the large overall dipole moment.
| Compound | Formula | Dipole Moment (Debye) | Measurement Condition |
| This compound | (C₂H₅)₂SO₂ | 4.48 D[1] | In benzene (B151609) solution |
| Dimethyl Sulfone | (CH₃)₂SO₂ | 4.44 D[2] | Vapor phase |
| Di-n-propyl Sulfone | (n-C₃H₇)₂SO₂ | ~4.5 D (estimated) | In benzene solution |
| Di-n-butyl Sulfone | (n-C₄H₉)₂SO₂ | ~4.5 D (estimated)[3] | In benzene solution |
Molecular Origin of the Dipole Moment in this compound
The significant dipole moment of this compound originates from the vector sum of its individual bond moments, primarily dictated by the geometry and high polarity of the sulfonyl group. The sulfur-oxygen bonds in the sulfonyl group are not true double bonds but are more accurately described as coordinate covalent single S⁺→O⁻ bonds, leading to a substantial separation of charge.[4]
The molecular geometry of the sulfone group is approximately tetrahedral around the central sulfur atom. X-ray crystallography studies on various sulfones have established typical bond angles. The O-S-O bond angle is generally in the range of 117-121°, while the C-S-C bond angle is typically between 101-107°.[5] This geometry, with the two highly polar S-O bonds, results in a large net dipole moment directed through the sulfur atom, bisecting the O-S-O angle. The contribution of the less polar C-S and C-H bonds is minor in comparison.
Experimental Protocols
Synthesis of this compound via Oxidation of Diethyl Sulfide (B99878)
A common and efficient method for the synthesis of this compound is the oxidation of diethyl sulfide using hydrogen peroxide.[6][7]
Materials:
-
Diethyl sulfide
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve diethyl sulfide in glacial acetic acid.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
After the addition is complete, gently heat the reaction mixture to reflux for several hours to ensure complete oxidation to the sulfone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Recrystallization:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.[8]
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to remove any residual solvent. The purity of the final product can be confirmed by measuring its melting point (70-73 °C).[1][9]
Determination of the Dipole Moment using the Guggenheim Method
The Guggenheim method is a widely used procedure for determining the dipole moment of a polar solute in a non-polar solvent, and it is particularly suitable for solid samples like this compound.[10][11][12] This method has the advantage of not requiring the measurement of the solution densities.
Materials and Equipment:
-
Purified this compound
-
High-purity non-polar solvent (e.g., benzene or dioxane)
-
A precision dielectric constant meter
-
An Abbé refractometer
-
A series of volumetric flasks
-
An analytical balance
-
A thermostatically controlled water bath
Procedure:
-
Prepare a series of dilute solutions of this compound in the chosen non-polar solvent (e.g., benzene) with varying mole fractions of the solute.
-
Measure the dielectric constant (ε) of the pure solvent and each of the prepared solutions at a constant temperature using the dielectric constant meter.
-
Measure the refractive index (n) of the pure solvent and each of the solutions at the same constant temperature using the Abbé refractometer.
-
Calculate the difference in dielectric constant (Δε) and the difference in the square of the refractive index (Δn²) between each solution and the pure solvent.
-
Plot a graph of Δε against the weight fraction of the solute (w₂). The slope of this graph gives (dε/dw₂)₀.
-
Plot a graph of Δn² against the weight fraction of the solute (w₂). The slope of this graph gives (dn²/dw₂)₀.
-
The dipole moment (μ) can then be calculated using the Guggenheim equation:
μ² = [27kT / (4πNₐ(ε₁ + 2)(n₁² + 2))] * [(d(ε - n²)/dw₂)₀]
where:
-
k is the Boltzmann constant
-
T is the absolute temperature
-
Nₐ is Avogadro's number
-
ε₁ is the dielectric constant of the pure solvent
-
n₁ is the refractive index of the pure solvent
-
(d(ε - n²)/dw₂)₀ is the limiting slope of (ε - n²) versus the weight fraction of the solute.
-
References
- 1. This compound [stenutz.eu]
- 2. Dimethyl Sulfone [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Why are dimethyl sulfoxide and dimethyl sulfone such good solvents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. rubingroup.org [rubingroup.org]
- 9. This compound | 597-35-3 | FD167646 | Biosynth [biosynth.com]
- 10. "Application of Guggenheim's Short Formula to the Calculation of Dipole" by Robert J. Buenker and George N. Schulte [scholarworks.uni.edu]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. scholarworks.uni.edu [scholarworks.uni.edu]
Methodological & Application
Diethyl Sulfone: A High-Temperature Solvent for Advanced Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Diethyl sulfone ((C₂H₅)₂SO₂) is a highly polar, aprotic solvent with exceptional thermal stability, characterized by a high boiling point of 246 °C and a melting point of 73-74 °C.[1][2][3][4] These properties make it an ideal medium for organic reactions that require elevated temperatures, particularly in the fields of polymer chemistry and the synthesis of complex organic molecules. Its robust nature allows for reaction conditions that are inaccessible with more volatile solvents, often leading to improved reaction rates and yields. This document provides detailed application notes and experimental protocols for the use of this compound as a high-temperature solvent in key organic transformations.
Key Applications
This compound's primary utility as a high-temperature solvent is demonstrated in polymerization reactions and nucleophilic aromatic substitutions.
1. Synthesis of High-Performance Polymers:
The synthesis of aromatic polymers such as poly(arylene ether sulfone)s (PAES) and poly(ether ether ketone) (PEEK) often requires temperatures exceeding 150 °C to ensure sufficient solubility of the monomers and the growing polymer chains, as well as to drive the polymerization to high molecular weights.[5][6][7] While solvents like diphenyl sulfone and N-methyl-2-pyrrolidone (NMP) are commonly used, this compound presents a viable alternative with a favorable physical properties profile. The synthesis of PAES, for example, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the high polarity of this compound can facilitate the displacement of halide leaving groups.[8][9]
2. Nucleophilic Aromatic Substitution (SNAr) Reactions:
SNAr reactions are fundamental in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. These reactions often benefit from high temperatures to overcome the activation energy associated with the formation of the Meisenheimer complex.[10] this compound provides a stable, polar environment that can accelerate these reactions, particularly for less reactive aryl halides.[11]
3. Ullmann-Type Condensation Reactions:
The Ullmann condensation is a copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, which typically requires high-boiling polar solvents.[12][13] The high boiling point and polarity of this compound make it a suitable, though less commonly cited, solvent for these transformations, which are crucial in the synthesis of diaryl ethers, diarylamines, and diaryl thioethers.
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of poly(arylene ether sulfone)s, a key application where this compound can be employed as a high-temperature solvent. The data is adapted from protocols using analogous high-boiling polar aprotic solvents.
Table 1: Monomers and Reaction Conditions for Poly(arylene ether sulfone) Synthesis
| Polymer Type | Monomer 1 | Monomer 2 | Base | Typical Solvent(s) | Temperature (°C) | Time (h) |
| Sulfonated PAES | 4,4′-dihydroxy-1,6-diphenoxyhexane | bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt & bis(4-fluorophenyl) sulfone | K₂CO₃ | NMP/Toluene (B28343) | 170 | 20 |
| Sulfonated PAES | 4,4′-Dihydroxybiphenyl | bis(4-chlorophenyl) sulfone & sulfonated bis(4-chlorophenyl) sulfone | K₂CO₃ | DMAc/Toluene | 165 | 18 |
| Non-sulfonated PAES | 4,4′-bis(4-hydroxyphenyl)diphenyl sulfone | 4,4′-sulfonylbis(fluorobenzene) | K₂CO₃ | Diphenyl sulfone | >180 | 12 |
Table 2: Physical Properties of this compound
| Property | Value |
| CAS Number | 597-35-3 |
| Molecular Formula | C₄H₁₀O₂S |
| Molecular Weight | 122.19 g/mol |
| Melting Point | 73-74 °C |
| Boiling Point | 246 °C |
| Density | 1.357 g/mL |
Experimental Protocols
The following are detailed protocols for key experiments where this compound can be utilized as a high-temperature solvent. These protocols are adapted from established procedures using analogous solvents.
Protocol 1: Synthesis of a Poly(arylene ether sulfone) (PAES) via Nucleophilic Aromatic Substitution
This protocol is adapted for the use of this compound from a procedure for the synthesis of sulfonated poly(arylene ether sulfone)s.[1]
Materials:
-
4,4′-Dihydroxybiphenyl (DHBP)
-
Bis(4-fluorophenyl) sulfone (BFPS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
This compound
-
Toluene
-
Deionized water
Procedure:
-
In a 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add 4,4′-dihydroxybiphenyl, bis(4-fluorophenyl) sulfone, and potassium carbonate.
-
Add this compound and toluene to the flask.
-
Heat the mixture to reflux (around 140-150 °C) with stirring under a nitrogen atmosphere to azeotropically remove water.
-
After the complete removal of water, slowly distill off the toluene.
-
Increase the reaction temperature to 170-180 °C and maintain for 12-20 hours. The solution will become viscous as the polymer forms.
-
Cool the reaction mixture to approximately 80-100 °C and pour the viscous solution into a beaker containing isopropanol to precipitate the polymer.
-
Wash the polymer precipitate several times with deionized water.
-
Filter the polymer and dry it in a vacuum oven at 60 °C for 24 hours.
Protocol 2: General Procedure for a High-Temperature Nucleophilic Aromatic Substitution (SNAr) Reaction
This is a general protocol that can be adapted for various SNAr reactions using this compound as the solvent.
Materials:
-
Aryl halide (activated with electron-withdrawing groups)
-
Nucleophile (e.g., a phenol, amine, or thiol)
-
Base (e.g., potassium carbonate, sodium hydride)
-
This compound
-
Appropriate workup and purification solvents (e.g., ethyl acetate, water, brine)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the nucleophile and the base.
-
Add this compound to the flask and stir the mixture.
-
If using a base like sodium hydride, allow for the deprotonation of the nucleophile to occur (typically at room temperature or slightly elevated temperatures).
-
Add the aryl halide to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
Mandatory Visualization
Caption: Experimental workflow for PAES synthesis.
Caption: General mechanism of SNAr reaction.
References
- 1. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 597-35-3 | FD167646 | Biosynth [biosynth.com]
- 4. This compound [myskinrecipes.com]
- 5. How do you make PEEK material? [peekchina.com]
- 6. EP2342260A1 - High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]
- 7. EP2000493A1 - The method of synthesizing polyether etherketone using sulfolane as solvent - Google Patents [patents.google.com]
- 8. Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
Applications of Diethyl Sulfone in Electrochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfone-based solvents are a promising class of electrolytes for high-voltage electrochemical applications, particularly in the development of next-generation lithium-ion batteries. Their inherent high oxidative stability makes them suitable for use with high-voltage cathode materials, which are critical for increasing the energy density of batteries.[1][2] Diethyl sulfone (DES), with the chemical formula (C₂H₅)₂SO₂, is a member of this family. While less studied than its counterparts like dimethyl sulfone (DMS) or ethyl methyl sulfone (EMS), its properties suggest potential for similar applications.
However, sulfones, including this compound, present challenges that need to be addressed for practical implementation. These include high melting points, high viscosity which can impede ion transport, and poor compatibility with traditional graphite (B72142) anodes.[1][3] This document provides an overview of the potential applications of this compound in electrochemistry, drawing comparisons with closely related sulfones, and offers detailed protocols for its evaluation as an electrolyte solvent.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Chemical Formula | C₄H₁₀O₂S |
| Molecular Weight | 122.19 g/mol |
| Melting Point | 73-74 °C |
| Boiling Point | 246 °C at 755 mm Hg |
| Appearance | White to off-white solid |
Electrochemical Properties of Sulfone-Based Electrolytes (Comparative Data)
Due to the limited availability of specific electrochemical data for this compound-based electrolytes in the public domain, the following table presents data for a well-studied, structurally similar sulfone, ethyl methyl sulfone (EMS). This information serves as a valuable benchmark for researchers investigating this compound.
| Parameter | Electrolyte Composition | Value |
| Ionic Conductivity | 1 M LiPF₆ in EMS:EA (1:1 by wt.) | ~2.5 mS/cm |
| Viscosity | 1 M LiPF₆ in EMS:EA (1:1 by wt.) | ~5.8 mPa·s |
| Electrochemical Stability Window | 1 M LiPF₆ in EMS | up to 5.8 V vs. Li/Li⁺ |
Note: EA refers to ethylene (B1197577) acetate (B1210297), a co-solvent used to reduce viscosity and improve conductivity.[1][2]
Application Note: this compound in High-Voltage Lithium-Ion Batteries
Potential: The primary appeal of this compound as an electrolyte solvent lies in its anticipated high oxidative stability, a characteristic feature of the sulfone functional group. This stability is crucial for enabling the use of high-voltage cathode materials (e.g., LiNi₀.₅Mn₁.₅O₄ or high-nickel NCMs), which operate at potentials where conventional carbonate-based electrolytes decompose.
Challenges and Mitigation Strategies:
-
High Melting Point and Viscosity: this compound is a solid at room temperature, which necessitates the use of co-solvents to create a liquid electrolyte with suitable viscosity for ion transport. Low-viscosity esters like ethylene acetate (EA) or carbonates like ethyl methyl carbonate (EMC) can be effective.[1][2] The use of co-solvents can also improve the wetting of electrodes and separators.
-
Anode Incompatibility: Sulfones are often incompatible with graphite anodes, leading to exfoliation and rapid capacity fading. The formation of a stable Solid Electrolyte Interphase (SEI) is critical to overcome this. The addition of film-forming additives like fluoroethylene carbonate (FEC) is a common and effective strategy to create a robust SEI on the graphite surface.[1][2]
Experimental Protocols
The following protocols are adapted from methodologies used for evaluating ethyl methyl sulfone-based electrolytes and can serve as a starting point for the investigation of this compound.
Protocol 1: Preparation of a this compound-Based Electrolyte
Objective: To prepare a 1 M LiPF₆ electrolyte in a this compound and ethylene acetate (1:1 by weight) solvent blend with 2% fluoroethylene carbonate as an additive.
Materials:
-
This compound (DES), battery grade (anhydrous)
-
Ethylene acetate (EA), battery grade (anhydrous)
-
Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade
-
Fluoroethylene carbonate (FEC), battery grade
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Magnetic stirrer and stir bars
-
Precision balance
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox.
-
Weigh the desired amount of this compound into a clean, dry glass bottle.
-
Add an equal weight of ethylene acetate to the bottle.
-
Place a magnetic stir bar in the bottle and stir the mixture on a magnetic stirrer until the this compound is fully dissolved.
-
Slowly add the required amount of LiPF₆ to achieve a 1 M concentration while stirring. Continue stirring until the salt is completely dissolved.
-
Add the desired amount of FEC (e.g., 2% by weight of the total electrolyte) and stir until the solution is homogeneous.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol 2: Coin Cell Assembly (CR2032)
Objective: To assemble a CR2032 coin cell using a this compound-based electrolyte for electrochemical testing.
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Cathode (e.g., NMC811 coated on aluminum foil)
-
Anode (e.g., graphite coated on copper foil)
-
Celgard separator
-
Prepared this compound-based electrolyte
-
Coin cell crimper
-
Micropipette
Procedure:
-
Dry the electrodes and separator in a vacuum oven at an appropriate temperature (e.g., 120 °C for the cathode, 80 °C for the separator) for at least 12 hours and transfer them into the glovebox.
-
Place the cathode in the center of the bottom casing of the coin cell.
-
Using a micropipette, add a few drops of the electrolyte onto the cathode surface to ensure it is well-wetted.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the anode on top of the separator.
-
Add a spacer and then the spring on top of the anode.
-
Carefully place the top casing onto the assembly.
-
Crimp the coin cell using a coin cell crimper to ensure proper sealing.
-
Let the cell rest for several hours to ensure complete wetting of the electrodes before testing.
Protocol 3: Electrochemical Characterization
Objective: To evaluate the electrochemical performance of the prepared this compound-based electrolyte.
Equipment:
-
Battery cycler
-
Potentiostat with impedance spectroscopy capabilities
-
Conductivity meter
-
Viscometer
Procedures:
-
Ionic Conductivity:
-
Measure the ionic conductivity of the electrolyte at various temperatures using a conductivity meter.
-
-
Viscosity:
-
Measure the viscosity of the electrolyte at various temperatures using a viscometer.
-
-
Electrochemical Stability Window (ESW):
-
Use a three-electrode cell with a lithium metal reference and counter electrode, and a stainless steel working electrode.
-
Perform Linear Sweep Voltammetry (LSV) from the open-circuit potential to a high potential (e.g., 6.0 V vs. Li/Li⁺) to determine the anodic stability limit.
-
Perform Cyclic Voltammetry (CV) to observe both anodic and cathodic limits.
-
-
Galvanostatic Cycling:
-
Cycle the assembled coin cell on a battery cycler within a specific voltage range (e.g., 3.0-4.4 V for an NMC811/graphite cell).
-
Perform formation cycles at a low C-rate (e.g., C/10) to form a stable SEI.
-
Conduct long-term cycling at higher C-rates (e.g., C/2 or 1C) to evaluate capacity retention and coulombic efficiency.
-
-
Rate Capability:
-
Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to assess its performance under different current loads.
-
Visualizations
References
Application Notes and Protocols: Diethyl Sulfone and Other Sulfone-Based Electrolyte Solvents for Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl sulfone (DES) and other related sulfone compounds as electrolyte solvents in lithium-ion batteries. The information is intended to guide researchers in the formulation and characterization of high-voltage electrolytes. Sulfones are a class of aprotic polar solvents that have garnered significant interest due to their exceptional oxidative stability, making them suitable for high-voltage lithium-ion battery applications.[1][2][3][4] However, challenges such as high viscosity and incompatibility with graphite (B72142) anodes need to be addressed, often through the use of co-solvents and additives.[1][2][3][4]
Physicochemical and Electrochemical Properties of Sulfone-Based Electrolytes
Sulfone-based electrolytes offer a wider electrochemical stability window compared to conventional carbonate-based electrolytes, which typically decompose above 4.5 V vs. Li/Li⁺.[1][4] This high anodic stability is crucial for the development of next-generation high-energy-density lithium-ion batteries that utilize high-voltage cathode materials.[5][6] The key properties of various sulfone-based electrolytes are summarized in the tables below.
Table 1: Ionic Conductivity of Sulfone-Based Electrolytes
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS·cm⁻¹) | Reference |
| 1 M LiPF₆ in EMS + 4% FEC | 20 | 1.73 | [1] |
| 1 M LiPF₆ in EMS + 4% FEC | 60 | 4.81 | [1] |
| 1 M LiPF₆ in EMS:EA (1:1) + 4% FEC | Not Specified | Higher than pure EMS | [1] |
| 1 M LiPF₆ in EC/DEC (3:7) | 0 | 3.98 | [1] |
| 1 M LiPF₆ in EC/DEC (3:7) | 20 | 5.58 | [1] |
| 1 M LiPF₆ in EC/DEC (3:7) | 60 | 9.85 | [1] |
| 2M LiFSI in TFEM | Room Temperature | ~1.5 | [7] |
| 1 M LiBOB in TMS/DMS (1:1) | Room Temperature | > 3 | [8] |
| 1 M LiTFSI in TMS/DMS (1:1) | Room Temperature | > 3 | [8] |
| 1 M LiPF₆ in TMS/DMS (1:1) | Room Temperature | > 3 | [8] |
Table 2: Electrochemical Stability Window of Sulfone-Based Electrolytes
| Electrolyte Composition | Anodic Stability Limit (V vs. Li/Li⁺) | Reference |
| 1 M LiPF₆ in EMS | > 5.0 | [1] |
| 1 M LiPF₆ in EMS + 4% FEC | > 5.0 | [1] |
| 1 M LiPF₆ in EMS:EA (1:1) + 4% FEC | > 5.0 | [1] |
| 2M LiFSI in TFEM | ~7.0 | [7] |
| LiBOB, LiTFSI, or LiPF₆ in TMS/DMS or TMS/DES | > 5.4 | [8] |
| Ethyl methyl sulfone (EMS) | up to 5.8 | [9] |
| Tetramethylene sulfone (TMS) | up to 5.5 | [10] |
Performance in Lithium-Ion Battery Systems
The performance of sulfone-based electrolytes is highly dependent on the specific cell chemistry, including the choice of anode and cathode materials, as well as the presence of additives and co-solvents.
Table 3: Cycling Performance of Lithium-Ion Batteries with Sulfone-Based Electrolytes
| Cell Configuration | Electrolyte | Cycling Conditions | Performance | Reference |
| Graphite/Li | 1 M LiPF₆ in EMS + 4% FEC | 100 cycles | 98.9% capacity retention | [1] |
| NMC/Graphite | 1 M LiPF₆ in EMS:EA (1:1) + 4% FEC | 100 cycles at 1C | Stable cycling, 99.3% Coulombic efficiency | [1] |
| MCMB/NCM811 | 0.8 M LiDFOB-0.2 M LiBF₄ in SL/FB (2.8:1) | 500 cycles at 0.5C | 83% capacity retention | [11] |
| AG/NCM811 Pouch Cell | 0.8 M LiDFOB-0.2 M LiBF₄ in SL/FB | 486 cycles at 0.3C | > 83% capacity retention, > 99.9% Coulombic efficiency | [11] |
| Li/NMC811 | 2M LiFSI in TFEM | 160 cycles at C/3 | 90% capacity retention | [7] |
| Li₄Ti₅O₁₂/LiMn₂O₄ | LiTFSI in EMS or TMS | 100 cycles | Excellent capacity retention | [12][13] |
| Li₄Ti₅O₁₂/LiNi₀.₅Mn₁.₅O₄ | 1 M LiPF₆ in TMS/EMC | 1000 cycles at 2C | Fairly good cycling | [12][13] |
Experimental Protocols
Detailed methodologies for the preparation and evaluation of sulfone-based electrolytes are crucial for reproducible research.
Protocol 1: Preparation of Sulfone-Based Electrolytes
This protocol describes the general procedure for preparing sulfone-based electrolytes. All procedures should be carried out in an argon-filled glovebox with water and oxygen content below 0.1 ppm.
Materials:
-
Sulfone solvent (e.g., this compound, Ethyl Methyl Sulfone, Tetramethylene Sulfone), battery grade
-
Co-solvent (e.g., Ethylene (B1197577) Acetate (EA), Dimethyl Carbonate (DMC)), battery grade
-
Lithium salt (e.g., LiPF₆, LiDFOB, LiBF₄, LiTFSI), battery grade
-
Additive (e.g., Fluoroethylene Carbonate (FEC)), battery grade
-
Molecular sieves
-
Glass vials and magnetic stirrer
Procedure:
-
Dry all solvents and co-solvents using molecular sieves prior to use.[11]
-
If using a solid sulfone like EMS (melting point ~36°C), gently heat it to 60°C to melt before formulation.
-
In a clean, dry glass vial, combine the sulfone solvent and any co-solvents in the desired volumetric or weight ratio (e.g., EMS:EA 1:1 v/v).[11]
-
Slowly add the lithium salt to the solvent mixture while stirring until it is completely dissolved. The concentration is typically around 1 M. For dual-salt electrolytes, add each salt sequentially.[11]
-
Introduce any additives, such as FEC (e.g., 4% by weight), to the final solution and continue stirring until a homogeneous electrolyte is obtained.[1]
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol 2: Coin Cell Assembly and Electrochemical Testing
This protocol outlines the assembly of a 2032-type coin cell for electrochemical characterization of the prepared electrolyte.
Materials and Equipment:
-
Cathode and anode discs (e.g., NCM811 and MCMB)[11]
-
Separator (e.g., polyethylene (B3416737) or glass fiber)[11]
-
Prepared sulfone-based electrolyte
-
2032 coin cell components (casings, spacers, springs)
-
Crimping machine
-
Battery cycler (e.g., MACCOR)
Procedure:
-
Electrode Preparation:
-
Prepare a slurry of the active material (e.g., 80 wt% NCM811), conductive carbon (e.g., 10 wt% Super C45), and binder (e.g., 10 wt% PVDF) in a suitable solvent (e.g., NMP for cathode, water for some anodes).[11]
-
Coat the slurry onto the appropriate current collector (Al foil for cathode, Cu foil for anode).[11]
-
Dry the coated electrodes in an oven, followed by further drying under vacuum at around 100°C for 12 hours.[11]
-
Punch out electrode discs of the required diameter (e.g., 12 mm for cathode, 14 mm for anode).[11]
-
-
Cell Assembly (in an Ar-filled glovebox):
-
Place the cathode disc in the center of the bottom coin cell casing.
-
Dispense a few drops of the sulfone-based electrolyte (e.g., 100 µL) onto the cathode surface.[11]
-
Place a separator on top of the wetted cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Position the anode disc on top of the separator.
-
Place a spacer and then a spring on top of the anode.
-
Carefully place the top casing and crimp the cell to seal it.
-
-
Electrochemical Testing:
-
Formation Cycles: Cycle the assembled cells at a low C-rate (e.g., 0.1C) for the first few cycles to form a stable solid electrolyte interphase (SEI).[1][11]
-
Long-Term Cycling: Perform galvanostatic charge-discharge cycling at a desired C-rate (e.g., 0.5C or 1C) within a specified voltage window (e.g., 2.8-4.4 V).[1][11]
-
Rate Capability: Test the cell's performance at various discharge C-rates (e.g., 0.5C to 5C) while maintaining a constant charge rate (e.g., 0.2C).[11]
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell before and after cycling to analyze changes in cell resistance.[11]
-
Visualizations
The following diagrams illustrate the key workflows in preparing and testing sulfone-based electrolytes.
Caption: Workflow for the preparation of sulfone-based electrolytes.
Caption: Process for coin cell assembly and subsequent electrochemical testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications [ideas.repec.org]
- 3. [PDF] Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. Toward 5 V Li-Ion Batteries: Quantum Chemical Calculation and Electrochemical Characterization of Sulfone-Based High-Voltage Electrolytes [agris.fao.org]
- 9. lescmeng.ai [lescmeng.ai]
- 10. The role of ethylene carbonate (EC) and tetramethylene sulfone (SL) in the dissolution of transition metals from lithium-ion cathodes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02535G [pubs.rsc.org]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Diethyl Sulfone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of diethyl sulfone as a versatile reagent in the synthesis of various heterocyclic compounds. While not as extensively documented as other sulfone reagents, this compound offers a cost-effective and reactive building block for the construction of key heterocyclic cores relevant to medicinal chemistry and materials science. This document details specific applications, provides experimental protocols for key transformations, and includes visualizations of reaction pathways.
Introduction
This compound ((C₂H₅)₂SO₂) is a simple dialkyl sulfone that can serve as a precursor to reactive intermediates or participate directly in condensation reactions to form heterocyclic rings.[1][2][3] Its activated α-protons allow for deprotonation and subsequent functionalization, making it a valuable C₂ synthon. This document explores its application in the synthesis of nitrogen- and sulfur-containing heterocycles.
Synthesis of Pyrazoles
The reaction of activated sulfones with suitable nitrogen-based binucleophiles is a known strategy for the synthesis of nitrogen-containing heterocycles. While direct condensation of this compound with hydrazine (B178648) to form pyrazoles is not widely reported, a common synthetic route involves the in-situ generation of a β-keto sulfone equivalent which then readily undergoes cyclization.
General Reaction Scheme for Pyrazole (B372694) Synthesis
Caption: General workflow for pyrazole synthesis from this compound.
Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrazole
This protocol describes a general two-step procedure for the synthesis of a 3,5-disubstituted pyrazole starting from this compound.
Step 1: Synthesis of the β-Keto Sulfone Intermediate
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Acylation: Cool the reaction mixture back to 0 °C and add the desired acyl chloride (R-COCl, 1.0 eq.) dropwise.
-
Reaction Progression: Let the reaction warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude β-keto sulfone by column chromatography on silica (B1680970) gel.
Step 2: Cyclization to the Pyrazole
-
Reaction Setup: Dissolve the purified β-keto sulfone (1.0 eq.) in ethanol (B145695).
-
Hydrazine Addition: Add hydrazine hydrate (B1144303) (1.2 eq.) to the solution.
-
Cyclization: Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrazole derivative.
| Reactant (R-COCl) | Product | Yield (%) | Reference |
| Benzoyl chloride | 3-Ethyl-5-phenyl-1H-pyrazole | 75 | Fictional Example |
| Acetyl chloride | 3-Ethyl-5-methyl-1H-pyrazole | 82 | Fictional Example |
Note: The yields presented are hypothetical examples for illustrative purposes, as specific literature data for this exact transformation starting from this compound is scarce.
Synthesis of Thiophene (B33073) Derivatives via Ramberg-Bäcklund Reaction Precursors
The Ramberg-Bäcklund reaction is a classic method for the formation of alkenes from α-halo sulfones. This reaction can be adapted for the synthesis of cyclic alkenes, including certain thiophene derivatives, by starting with a suitable α,α'-dihalo dialkyl sulfone. This compound can serve as a precursor to the required α,α'-dihalothis compound.
General Reaction Scheme for Thiophene Synthesis
Caption: Conceptual workflow for thiophene derivative synthesis from this compound.
Experimental Protocol: Synthesis of a Tetrasubstituted Thiophene-1,1-dioxide
This protocol outlines a hypothetical pathway for the synthesis of a thiophene-1,1-dioxide derivative.
Step 1: α,α'-Dihalogenation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as carbon tetrachloride.
-
Initiation: Add a radical initiator, such as benzoyl peroxide (catalytic amount).
-
Halogenation: Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (2.2 eq.) portion-wise while irradiating the mixture with a UV lamp.
-
Reaction Monitoring: Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture, filter off the succinimide (B58015) byproduct, and wash the filtrate with aqueous sodium thiosulfate (B1220275) solution and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude α,α'-dihalothis compound may be used in the next step without further purification.
Step 2: Cyclization to the Thiophene-1,1-dioxide
-
Reaction Setup: To a solution of the crude α,α'-dihalothis compound (1.0 eq.) and a 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq.) in an aprotic solvent like dimethylformamide (DMF), add a strong base such as potassium tert-butoxide (2.5 eq.) at 0 °C.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-water and acidify with dilute HCl.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired thiophene-1,1-dioxide.
| 1,2-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Benzil | 3,4-Diphenylthiophene-1,1-dioxide | 65 | Fictional Example |
| 2,3-Butanedione | 3,4-Dimethylthiophene-1,1-dioxide | 70 | Fictional Example |
Note: These are conceptual protocols and yields, as direct literature precedents for this specific sequence starting from this compound are limited.
Condensation Reactions with 1,3-Diketones for the Synthesis of Dihydrothiopyrans
This compound can undergo condensation reactions with 1,3-dicarbonyl compounds in the presence of a strong base. The initial Michael addition of the this compound carbanion to an α,β-unsaturated ketone (formed in situ from the 1,3-diketone) followed by an intramolecular cyclization can lead to the formation of dihydrothiopyran derivatives.
General Reaction Scheme for Dihydrothiopyran Synthesis
Caption: Proposed pathway for dihydrothiopyran synthesis.
Experimental Protocol: Synthesis of a Substituted Dihydrothiopyran-1,1-dioxide
-
Reaction Setup: Prepare a solution of sodium ethoxide (2.2 eq.) in absolute ethanol.
-
Reactant Addition: To this solution, add the 1,3-diketone (e.g., acetylacetone, 1.0 eq.) followed by this compound (1.0 eq.).
-
Reaction: Reflux the mixture for 10-12 hours.
-
Work-up: Cool the reaction, neutralize with acetic acid, and remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract with chloroform (B151607) (3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
| 1,3-Diketone | Product | Yield (%) | Reference |
| Acetylacetone | 4,6-Dimethyl-2H-thiopyran-3(4H)-one 1,1-dioxide | 58 | Fictional Example |
| Dibenzoylmethane | 4,6-Diphenyl-2H-thiopyran-3(4H)-one 1,1-dioxide | 62 | Fictional Example |
Note: The presented protocols and data are based on established reactivity patterns of sulfones and are intended as starting points for methodology development. Specific reaction conditions may require optimization.
Conclusion
This compound, while not as prominently featured in heterocyclic synthesis as more complex sulfones, presents an accessible and reactive platform for the construction of various heterocyclic systems. The application notes provided herein offer a foundation for researchers to explore its utility in synthesizing pyrazoles, thiophene derivatives, and dihydrothiopyrans. Further investigation into the scope and limitations of these reactions is encouraged to fully realize the potential of this compound in modern synthetic and medicinal chemistry.
References
Application Notes and Protocols for Diethyl Sulfone in Sulfone-Based Electrolytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl sulfone and other aliphatic sulfones in the formulation of advanced electrolytes for high-voltage lithium-ion batteries. The included protocols and data are intended to guide researchers in the development and characterization of next-generation energy storage solutions.
Introduction to Sulfone-Based Electrolytes
Sulfone-based electrolytes are a promising class of materials for high-voltage lithium-ion batteries, primarily due to their exceptional oxidative stability compared to conventional organic carbonate-based electrolytes.[1][2][3][4][5] This stability is crucial for enabling the use of high-voltage cathode materials, which are key to increasing the energy density of batteries.[1][2][3][4][5] However, sulfones like this compound and ethyl methyl sulfone (EMS) present challenges, including high viscosity and poor compatibility with standard graphite (B72142) anodes.[1][2][3][4][5]
Recent research has focused on mitigating these drawbacks through the strategic use of co-solvents and additives. Co-solvents with low viscosity can enhance ionic conductivity, while specific additives can promote the formation of a stable solid electrolyte interphase (SEI) on the anode, improving cycling performance.[2][6]
Key Performance Data of Sulfone-Based Electrolytes
The following tables summarize key quantitative data from recent studies on sulfone-based electrolytes. These data highlight the impact of various formulations on electrolyte performance.
Table 1: Ionic Conductivity of Sulfone-Based Electrolytes
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS·cm⁻¹) | Reference |
| 1 M LiPF₆ in EMS | 20 | 1.73 | [2] |
| 1 M LiPF₆ in EMS + 4% FEC | Not Specified | Lower than EMS:EA formulation | [2] |
| 1 M LiPF₆ in EMS:EA (1:1) + 4% FEC | 20 | 5.23 | [2] |
| 1 M LiPF₆ in EC/DEC (3:7) (Commercial) | 20 | 5.58 | [2] |
| 0.8 M LiDFOB + 0.2 M LiBF₄ in SL/FB (2.8:1) | Not Specified | Not Specified | [6] |
Table 2: Electrochemical Stability and Cycling Performance
| Electrolyte System | Anode | Cathode | Key Performance Metrics | Reference |
| 1 M LiPF₆ in EMS | Graphite | Li | Decomposition starts at 1.2 V vs. Li/Li⁺ | [2] |
| 1 M LiPF₆ in EMS + 4% FEC | Graphite | Li | Stable long-term cycling | [2] |
| 1 M LiPF₆ in EMS:EA (1:1) + 4% FEC | Graphite | Li | Stable cycling over 100 cycles, 98.9% capacity retention | [2] |
| 1 M LiPF₆ in EMS, EMS + 4% FEC, EMS:EA + 4% FEC | Li | LMO | Stable up to 5 V vs. Li/Li⁺ | [2] |
| LiDFOB-LiBF₄/SL-FB | MCMB | NCM811 | 83% capacity retention after 500 cycles at 4.4 V (25°C) | [6] |
| LiDFOB-LiBF₄/SL-FB | MCMB | NCM811 | 82% capacity retention after 400 cycles at 4.4 V (60°C) | [6] |
Experimental Protocols
The following are detailed protocols for the preparation and electrochemical characterization of sulfone-based electrolytes. These can be adapted for use with this compound.
Protocol for Preparation of a Sulfone-Based Electrolyte
Objective: To prepare a 1 M LiPF₆ electrolyte in a this compound and ethylene (B1197577) acetate (B1210297) (1:1 by volume) mixture with 4% (by volume) fluoroethylene carbonate additive.
Materials:
-
This compound (DES), battery grade, anhydrous
-
Ethylene acetate (EA), battery grade, anhydrous
-
Fluoroethylene carbonate (FEC), battery grade
-
Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Environment: Perform all steps inside an argon-filled glovebox to prevent contamination from moisture and air.
-
Solvent Preparation: In a clean, dry volumetric flask, prepare the solvent mixture by combining equal volumes of this compound and ethylene acetate. For example, to prepare 50 mL of the solvent mixture, add 25 mL of DES and 25 mL of EA.
-
Additive Incorporation: Add the FEC additive to the solvent mixture. For a 4% concentration in 50 mL of solvent, add 2 mL of FEC.
-
Salt Dissolution: Slowly add the LiPF₆ salt to the solvent mixture while stirring continuously with a magnetic stirrer. To prepare a 1 M solution in 50 mL, the required amount of LiPF₆ can be calculated based on its molar mass.
-
Homogenization: Continue stirring the solution until the LiPF₆ is completely dissolved and the electrolyte appears homogeneous. This may take several hours.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol for Electrochemical Characterization
Objective: To evaluate the electrochemical performance of the prepared sulfone-based electrolyte in a coin cell.
Materials and Equipment:
-
Prepared sulfone-based electrolyte
-
Graphite anode and a suitable cathode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ - NCM811)
-
Lithium metal foil for reference/counter electrode
-
Celgard separator
-
Coin cell components (casings, spacers, springs)
-
Coin cell crimper
-
Battery cycler
-
Potentiostat/Galvanostat for linear sweep voltammetry (LSV) and electrochemical impedance spectroscopy (EIS)
Procedure:
-
Cell Assembly:
-
Inside the argon-filled glovebox, assemble a 2032-type coin cell.
-
Place the cathode at the bottom of the cell casing, followed by a few drops of the prepared electrolyte.
-
Place the separator on top of the cathode, ensuring it is wetted by the electrolyte.
-
Add a few more drops of electrolyte to the separator.
-
Place the lithium metal counter/reference electrode (for a half-cell) or the graphite anode (for a full-cell) on the separator.
-
Add the spacer and spring, and then seal the cell using the coin cell crimper.
-
-
Electrochemical Stability Window (LSV):
-
Use a three-electrode setup with a stainless steel working electrode, and lithium metal as the counter and reference electrodes.
-
Perform linear sweep voltammetry at a scan rate of 0.5 mV/s to determine the oxidative stability limit of the electrolyte.[6]
-
-
Cycling Performance:
-
For full cells (e.g., Graphite||NCM811), perform formation cycles at a low C-rate (e.g., 0.1C) for 2-3 cycles.
-
Conduct long-term cycling at a higher C-rate (e.g., 0.5C) for several hundred cycles, monitoring the capacity retention and coulombic efficiency.[6] The voltage window will depend on the electrode materials (e.g., 2.8-4.4 V for Graphite||NCM811).[6]
-
-
Rate Capability:
-
Charge the cell at a constant C-rate (e.g., 0.2C) and discharge at varying C-rates (e.g., 0.5C, 1C, 2C, 5C) to evaluate the performance under different current loads.[6]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cell before and after cycling to analyze changes in the interfacial resistance.
-
Visualizations
The following diagrams illustrate the workflow for preparing and testing sulfone-based electrolytes and the logical relationships between their components.
Caption: Workflow for the preparation of sulfone-based electrolytes.
Caption: Experimental workflow for electrochemical testing of electrolytes.
Caption: Logical relationships between electrolyte components and performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications [mdpi.com]
- 3. [PDF] Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications | Semantic Scholar [semanticscholar.org]
- 4. Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications - JuSER [juser.fz-juelich.de]
- 5. Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications [ideas.repec.org]
- 6. oaepublish.com [oaepublish.com]
High-Voltage Applications of Diethyl Sulfone Electrolytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of diethyl sulfone (DES) and other sulfone-based electrolytes in high-voltage lithium-ion batteries. Sulfones are a class of polar aprotic solvents that exhibit high oxidative stability, making them promising candidates for electrolytes in next-generation high-energy-density batteries operating at high voltages. However, their application has been limited by challenges such as high viscosity and poor compatibility with graphite (B72142) anodes. These notes will explore the use of this compound, both as a primary solvent and an additive, and detail strategies to overcome its inherent limitations.
Physicochemical Properties of this compound
This compound is an organic sulfur compound with the chemical formula (C₂H₅)₂SO₂. Its key physical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 122.19 g/mol |
| Melting Point | 73-74 °C |
| Boiling Point | 246 °C |
Note: The high melting point of DES necessitates its use at elevated temperatures or in combination with co-solvents to form a liquid electrolyte at room temperature.
Electrochemical Properties and Performance
While comprehensive data for pure this compound-based electrolytes are limited, studies on sulfone-based electrolytes, in general, provide valuable insights into their electrochemical behavior. The strong electron-withdrawing nature of the sulfonyl group contributes to a high anodic stability, often exceeding 5.0 V vs. Li/Li⁺.
A comparative study of linear sulfone additives—dimethyl sulfone (DMS), this compound (DES), and ethyl methyl sulfone (EMS)—in an electrolyte for high-voltage LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523) cathodes demonstrated the potential of these compounds. When cycled to 4.6 V, the addition of these sulfones improved the cycling stability compared to a standard carbonate-based electrolyte. Among the tested additives, DMS showed the most significant improvement in capacity retention.
Table 1: Cycling Performance of LiNi₀.₅Co₀.₂Mn₀.₃O₂/Li Cells with Sulfone Additives at 4.6 V
| Electrolyte Additive | Initial Discharge Capacity (mAh/g) | Capacity Retention after 50 Cycles (%) |
| None (Reference) | ~198 | ~80 |
| Dimethyl Sulfone (DMS) | ~198 | 87 |
| This compound (DES) | ~198 | ~82 |
| Ethyl Methyl Sulfone (EMS) | ~198 | ~84 |
Data is approximated from graphical representations in the cited literature.[1]
The improved performance with sulfone additives is attributed to the formation of a stable protective film on the cathode surface, which suppresses the decomposition of the electrolyte at high voltages and inhibits the dissolution of transition metals from the cathode material.[1]
Overcoming Challenges: Co-solvents and Additives
The high viscosity and poor compatibility with graphitic anodes are significant drawbacks of sulfone-based electrolytes. To address these issues, the use of co-solvents and additives is a common and effective strategy.
-
Co-solvents: Low-viscosity solvents such as dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), and ethylene (B1197577) acetate (B1210297) (EA) can be blended with sulfones to improve ionic conductivity and wettability of the electrodes and separator.[2][3]
-
Additives: Film-forming additives like fluoroethylene carbonate (FEC) are crucial for forming a stable solid electrolyte interphase (SEI) on graphite anodes, enabling reversible lithium-ion intercalation and deintercalation.[3][4]
Table 2: Ionic Conductivity of Ethyl Methyl Sulfone (EMS)-Based Electrolytes
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS/cm) |
| 1 M LiPF₆ in EC/DEC (3:7) | 20 | 5.58 |
| 1 M LiPF₆ in EMS + 4% FEC | 20 | 1.73 |
| 1 M LiPF₆ in EMS:EA (1:1) + 4% FEC | 20 | 5.23 |
This table, focusing on the closely related ethyl methyl sulfone, illustrates the significant improvement in ionic conductivity achieved by using a co-solvent (EA). A similar trend can be expected for DES-based electrolytes.[2][3]
Experimental Protocols
Preparation of a this compound-Based Electrolyte with Co-solvent and Additive
This protocol describes the preparation of a representative high-voltage electrolyte using this compound as a co-solvent.
Materials:
-
This compound (DES), battery grade
-
Ethylene Carbonate (EC), battery grade
-
Ethyl Methyl Carbonate (EMC), battery grade
-
Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade
-
Fluoroethylene Carbonate (FEC), battery grade
-
Argon-filled glovebox with O₂ and H₂O levels < 0.1 ppm
Procedure:
-
Inside the argon-filled glovebox, accurately weigh the required amounts of EC, EMC, and DES to achieve the desired volumetric or weight ratio (e.g., EC:EMC:DES = 3:5:2 by volume).
-
Combine the solvents in a clean, dry glass vial and stir until a homogeneous mixture is obtained.
-
Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring to achieve the target concentration (e.g., 1 M). Continue stirring until the salt is completely dissolved.
-
Add the desired amount of FEC additive (e.g., 2% by weight) to the electrolyte solution and stir until fully dissolved.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
References
Application Notes and Protocols for the Exploration of Diethyl Sulfone as a Medium for Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of non-aqueous media in enzymology has opened new avenues for biocatalysis, enabling reactions that are difficult or impossible to perform in water. Organic solvents can enhance the solubility of non-polar substrates, shift reaction equilibria to favor synthesis over hydrolysis, and in some cases, improve enzyme stability and modulate specificity. While a range of organic solvents has been explored, the potential of diethyl sulfone as a medium for enzymatic reactions remains a largely uncharted territory in the scientific literature.
These application notes provide a theoretical framework and practical guidance for researchers interested in exploring the use of this compound for enzymatic reactions. Due to the limited published data on this specific application, this document extrapolates from the known properties of this compound, the behavior of enzymes in analogous solvents such as dimethyl sulfoxide (B87167) (DMSO), and the general principles of non-aqueous enzymology.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is critical for its application in biocatalysis. Key properties of this compound are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 597-35-3 | [1][2] |
| Molecular Formula | C₄H₁₀O₂S | [1] |
| Molecular Weight | 122.19 g/mol | [1] |
| Melting Point | 73-74 °C | [2] |
| Boiling Point | 246 °C | [2] |
| Density | 1.357 g/mL | [2] |
| Appearance | White solid |
A significant characteristic of this compound is its high melting point, which necessitates conducting enzymatic reactions at elevated temperatures in its molten state. This presents both opportunities for enhancing reaction rates and challenges related to enzyme thermostability.
Potential Advantages and Challenges of this compound as a Reaction Medium
Based on its chemical structure and the behavior of enzymes in similar sulfone-containing solvents like DMSO, several potential advantages and challenges can be anticipated.
Potential Advantages:
-
High Thermostability: this compound's high boiling point allows for reactions to be conducted at temperatures that may increase reaction kinetics and substrate solubility.
-
Polar Aprotic Nature: As a polar aprotic solvent, this compound may facilitate certain reaction mechanisms and is less likely to interfere with enzymatic reactions by donating protons.
-
Enhanced Substrate Solubility: It may be an excellent solvent for polar organic substrates that have limited solubility in more non-polar organic solvents.
-
Potential for Novel Enzyme Activity and Selectivity: The unique solvent environment could induce novel or altered substrate specificities and enantioselectivities in enzymes.
Challenges:
-
Enzyme Thermostability: The primary challenge is the requirement for enzymes to be stable and active at temperatures above this compound's melting point (>74°C). This limits the choice of enzymes to those from thermophilic organisms or those that have been stabilized through protein engineering or immobilization.
-
Enzyme Inactivation: The sulfonyl group, while contributing to polarity, might interact with the enzyme's hydration shell or directly with the protein surface, potentially leading to inactivation, a phenomenon observed with high concentrations of DMSO.
-
Product Recovery: The high boiling point of this compound may complicate the separation of products from the reaction medium.
-
Limited Data: The lack of existing research means that initial investigations will be exploratory, with a higher degree of uncertainty.
Logical Framework for Evaluating this compound as an Enzymatic Medium
A systematic approach is necessary to evaluate the feasibility of using this compound. The following diagram outlines a logical workflow for such an investigation.
Caption: Logical workflow for the evaluation of this compound as a medium for enzymatic reactions.
Experimental Protocols: A Template for Investigation
The following protocols are generalized templates that should be adapted based on the specific enzyme and reaction under investigation.
Protocol 1: Assessment of Enzyme Stability in Molten this compound
Objective: To determine the thermostability of an enzyme when incubated in molten this compound over time.
Materials:
-
Thermostable enzyme (e.g., Lipase B from Candida antarctica - CALB, or a protease from a thermophilic bacterium).
-
This compound (high purity).
-
Thermostated oil bath or heating block.
-
Appropriate buffer for enzyme activity assay.
-
Substrate for the enzyme (e.g., p-nitrophenyl butyrate (B1204436) for lipase).
-
Spectrophotometer.
Procedure:
-
Preparation of Molten this compound: In a series of sealed glass vials, place a known amount of this compound. Heat the vials in a thermostated oil bath to a temperature above its melting point (e.g., 80°C).
-
Enzyme Addition: Once the this compound is molten and thermally equilibrated, add a known amount of the enzyme (as a lyophilized powder or immobilized preparation) to each vial to a final concentration of, for example, 1 mg/mL.
-
Incubation: Incubate the enzyme-solvent mixtures at the set temperature. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat.
-
Sample Preparation for Activity Assay: Allow the vial to cool to room temperature. Add a specific volume of an appropriate buffer (e.g., 1 mL of 50 mM sodium phosphate (B84403) buffer, pH 7.0) and vortex vigorously to dissolve or suspend the enzyme. Centrifuge to pellet any insoluble material.
-
Activity Assay: Measure the residual activity of the supernatant using a standard spectrophotometric assay. For a lipase, this could involve measuring the hydrolysis of p-nitrophenyl butyrate by monitoring the increase in absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of residual activity at each time point relative to the activity at time zero. Plot the residual activity versus time to determine the enzyme's half-life under these conditions.
Protocol 2: Screening for Enzymatic Activity in Molten this compound
Objective: To determine if an enzyme is catalytically active in molten this compound using a model reaction.
Materials:
-
Thermostable enzyme.
-
This compound.
-
Substrates for the desired reaction (e.g., for a lipase-catalyzed esterification: a fatty acid like lauric acid and an alcohol like 1-butanol).
-
Internal standard for chromatographic analysis.
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC).
Procedure:
-
Reaction Setup: In a sealed vial, dissolve the substrates in molten this compound at the desired reaction temperature (e.g., 80°C). For example, 100 mM lauric acid and 200 mM 1-butanol.
-
Initiation of Reaction: Add the enzyme (e.g., 10 mg/mL) to the reaction mixture to start the reaction. Include a control reaction without the enzyme.
-
Reaction Progress Monitoring: At various time points, take aliquots from the reaction mixture.
-
Sample Preparation for Analysis: Dilute the aliquot with a suitable organic solvent (e.g., hexane) and add an internal standard.
-
Chromatographic Analysis: Analyze the samples by GC or HPLC to quantify the formation of the product (e.g., butyl laurate) and the consumption of substrates.
-
Data Analysis: Plot the product concentration versus time to determine the initial reaction rate. Compare the rate of the enzyme-catalyzed reaction to the control reaction to confirm biocatalytic activity.
Illustrative Workflow for a Lipase-Catalyzed Esterification
The following diagram illustrates the experimental workflow for testing a lipase-catalyzed esterification reaction in molten this compound.
Caption: Experimental workflow for lipase-catalyzed esterification in molten this compound.
Conclusion
This compound presents an unexplored and potentially valuable medium for enzymatic reactions, particularly for processes requiring high temperatures. Its unique physicochemical properties may offer advantages in specific biocatalytic applications. However, significant challenges, most notably the need for highly thermostable enzymes, must be overcome. The protocols and frameworks provided in these notes are intended to serve as a starting point for researchers to systematically investigate the feasibility and potential of this compound in non-aqueous enzymology. Such exploratory work is essential for expanding the toolkit of solvents available for green and sustainable chemical synthesis.
References
Application Notes and Protocols: Electrochemical Stability of Diethyl Sulfone in Battery Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical properties of diethyl sulfone (DES) and its analogs, such as ethyl methyl sulfone (EMS), for use in advanced battery applications. This document outlines the key advantages and challenges of sulfone-based electrolytes, presents key performance data in a structured format, and offers detailed protocols for relevant electrochemical evaluations.
Introduction to Sulfone-Based Electrolytes
Sulfone-based electrolytes are a promising class of materials for high-energy-density lithium-ion batteries, primarily due to their exceptional oxidative stability.[1][2][3][4][5] This characteristic makes them particularly suitable for use with high-voltage cathode materials, enabling batteries to achieve higher energy densities.[1][2][3][4][5] However, sulfones like this compound and ethyl methyl sulfone present several challenges that have hindered their widespread commercialization. These include high viscosity and low ionic conductivity at ambient temperatures, as well as poor compatibility with traditional graphite (B72142) anodes.[1][2][3][4][5]
Recent research has focused on mitigating these drawbacks through the use of co-solvents and additives. For instance, the addition of low-viscosity co-solvents like ethylene (B1197577) acetate (B1210297) (EA) can enhance the ionic conductivity of the electrolyte.[4] Furthermore, additives such as fluoroethylene carbonate (FEC) have been shown to facilitate the formation of a stable solid electrolyte interphase (SEI) on graphite anodes, improving cycling performance.[4][5]
Physicochemical and Electrochemical Properties
The following tables summarize key quantitative data for this compound (represented by its close analog, ethyl methyl sulfone) based electrolytes from various studies.
Table 1: Ionic Conductivity of Ethyl Methyl Sulfone (EMS)-Based Electrolytes
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS/cm) | Reference |
| 1 M LiPF₆ in EMS | 20 | 1.73 | [6] |
| 1 M LiPF₆ in EMS | 60 | 4.81 | [6] |
| 1 M LiPF₆ in EMS + 4% FEC | -20 | Not Conductive | [4] |
| 1 M LiPF₆ in EMS + 4% FEC | 0 | Not Conductive | [4] |
| 1 M LiPF₆ in EMS + 4% FEC | 20 | 9.58 | [4] |
| 1 M LiPF₆ in EMS + 4% FEC | 60 | 11.21 | [4] |
| 1 M LiPF₆ in EMS:EA (1:1) + 4% FEC | -20 | 5.65 | [4] |
| 1 M LiPF₆ in EMS:EA (1:1) + 4% FEC | 0 | 8.08 | [4] |
| 1 M LiPF₆ in EC/DEC (3:7) (Reference) | 0 | 3.98 | [4] |
| 1 M LiPF₆ in EC/DEC (3:7) (Reference) | 20 | 5.58 | [4] |
| 1 M LiPF₆ in EC/DEC (3:7) (Reference) | 60 | 9.85 | [4] |
| 0.7 M LiTFSI in MEMS | Ambient | ~2.63 | [7] |
EC: Ethylene Carbonate, DEC: Diethyl Carbonate, EA: Ethylene Acetate, FEC: Fluoroethylene Carbonate, MEMS: Methoxyethylmethylsulfone, LiTFSI: Lithium bis(trifluoromethanesulfonyl)imide
Table 2: Electrochemical Stability Window of EMS-Based Electrolytes
| Electrolyte Composition | Anodic Stability Limit (V vs. Li/Li⁺) | Reference |
| 1 M LiPF₆ in EMS | > 5.0 | [4] |
| 1 M LiPF₆ in EMS + 4% FEC | > 5.0 | [4] |
| 1 M LiPF₆ in EMS:EA + 4% FEC | > 5.0 | [4] |
| Sulfone-based electrolytes (general) | > 5.5 | [8] |
| Ethylmethoxyethyl sulfone (EMES) | > 5.0 | [7] |
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the electrochemical stability of this compound-based electrolytes.
Protocol for Determining the Electrochemical Stability Window
Objective: To determine the anodic and cathodic stability limits of a sulfone-based electrolyte using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).
Materials and Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell (e.g., Swagelok-type)
-
Working Electrode (WE): e.g., Platinum, Glassy Carbon, or a cathode material like LiMn₂O₄ (LMO)
-
Counter Electrode (CE): Lithium metal foil
-
Reference Electrode (RE): Lithium metal foil
-
Separator (e.g., Celgard 2500)
-
Sulfone-based electrolyte to be tested
-
Argon-filled glovebox (O₂ and H₂O levels < 0.1 ppm)
-
Syringes and needles for electrolyte filling
Procedure:
-
Cell Assembly (inside a glovebox):
-
Place the working electrode at the bottom of the cell.
-
Cut a piece of separator slightly larger than the electrode and place it on top of the WE.
-
Add a few drops of the sulfone-based electrolyte to wet the separator and WE.
-
Place the lithium metal counter electrode on top of the wetted separator.
-
Place the lithium metal reference electrode in the designated position in the cell.
-
Securely close the electrochemical cell.
-
-
Electrochemical Measurement:
-
Connect the cell to the potentiostat (WE, CE, and RE terminals).
-
For Anodic Stability (Oxidation Limit):
-
Perform Linear Sweep Voltammetry (LSV) from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺).
-
Set a slow scan rate, for example, 0.1 mV/s to 1.0 mV/s. A scan rate of 100 µV·s⁻¹ has been previously reported.[4]
-
-
For Cathodic Stability (Reduction Limit):
-
Perform LSV from the OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
Use a similar slow scan rate as for the anodic scan.
-
-
-
Data Analysis:
-
Plot the current response as a function of the applied potential.
-
The potential at which a significant and sustained increase in current is observed is defined as the electrochemical stability limit (oxidation or reduction potential).
-
Caption: Workflow for determining the electrochemical stability window.
Protocol for Battery Cycling Performance Evaluation
Objective: To evaluate the performance of a sulfone-based electrolyte in a full-cell or half-cell configuration, assessing parameters like capacity retention and coulombic efficiency.
Materials and Equipment:
-
Battery cycler (e.g., MACCOR Series 4000)
-
Coin cell parts (casings, spacers, springs) or pouch cell materials
-
Cathode material (e.g., NMC111) and Anode material (e.g., graphite)
-
Lithium metal foil (for half-cells)
-
Separator (e.g., Celgard 2500)
-
Sulfone-based electrolyte
-
Coin cell crimper
-
Argon-filled glovebox
Procedure:
-
Cell Assembly (inside a glovebox):
-
Place the cathode at the bottom of the coin cell casing.
-
Place a separator on top of the cathode.
-
Add a few drops of the sulfone-based electrolyte to wet the separator and cathode.
-
Place the anode (graphite or lithium metal) on top of the wetted separator.
-
Add a spacer and a spring.
-
Place the top cap and crimp the coin cell.
-
-
Formation Cycles:
-
Allow the assembled cells to rest for several hours to ensure complete wetting of the electrodes.
-
Perform 2-5 initial cycles at a low C-rate (e.g., C/10 or 0.1C) within the desired voltage range (e.g., 3.0 V to 4.3 V for NMC/graphite cells).[4][5] This step is crucial for the formation of a stable SEI layer.
-
-
Galvanostatic Cycling:
-
Data Analysis:
-
Plot the discharge capacity and coulombic efficiency as a function of the cycle number.
-
Analyze the capacity retention (capacity at cycle 'n' / initial capacity) to assess the long-term stability.
-
Caption: Workflow for battery cycling performance evaluation.
Key Challenges and Mitigation Strategies
The primary challenges associated with this compound-based electrolytes and the common strategies to overcome them are summarized below.
Caption: Challenges and mitigation strategies for sulfone electrolytes.
Conclusion
This compound and its analogs are a viable class of solvents for developing safe, high-voltage electrolytes for next-generation lithium-ion batteries. While inherent issues like high viscosity and poor anode compatibility exist, these can be effectively addressed through formulation engineering, specifically with the use of co-solvents and functional additives. The protocols and data presented in these notes serve as a valuable resource for researchers working on the development and characterization of advanced electrolyte systems.
References
- 1. Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications [ideas.repec.org]
- 2. [PDF] Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications | Semantic Scholar [semanticscholar.org]
- 3. Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications - JuSER [juser.fz-juelich.de]
- 4. Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Diethyl Sulfone as a Potential Stationary Phase for Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document explores the theoretical potential of diethyl sulfone as a polar stationary phase for gas chromatography (GC). While direct experimental data on its use is limited in publicly available literature, its physicochemical properties suggest it may offer unique selectivity for the separation of polar and sulfur-containing compounds. This application note provides a summary of its relevant properties, hypothesizes its chromatographic behavior, and presents a hypothetical protocol for the preparation and use of a packed GC column with a this compound stationary phase.
Introduction to this compound
This compound is a polar, aprotic organic compound containing a sulfonyl functional group. The strong dipole moment of the sulfonyl group imparts high polarity to the molecule.[1] This characteristic is a key determinant for its potential application as a stationary phase in gas chromatography, where it would be expected to interact strongly with polar and polarizable analytes.
Key Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀O₂S | [2] |
| Molecular Weight | 122.19 g/mol | [2] |
| Melting Point | 73-74 °C | [3][4] |
| Boiling Point | 246 °C (at 755 mm Hg) | [3][4] |
| Polarity | High | [1][5] |
| Thermal Stability | Acyclic aliphatic sulfones are generally stable above 350 °C. | [6][7] |
Table 1: Physicochemical properties of this compound.
Theoretical Chromatographic Properties
Based on its properties, a this compound stationary phase is hypothesized to have the following chromatographic characteristics:
-
Polarity and Selectivity: As a high-polarity stationary phase, it would be suitable for the separation of polar analytes through dipole-dipole and dipole-induced dipole interactions. It may offer unique selectivity for sulfur-containing compounds due to its own sulfur content.
-
Operating Temperature Range: The relatively high melting point of 73-74 °C suggests a minimum operating temperature of approximately 80 °C to ensure it is in a liquid state.[3][4] The maximum operating temperature would likely be in the range of 180-200 °C to minimize column bleed, considering its boiling point of 246 °C.[3][4]
-
Potential Applications:
-
Separation of polar analytes such as alcohols, ketones, esters, and aldehydes.
-
Analysis of volatile sulfur compounds.
-
Separation of aromatic and unsaturated hydrocarbons.
-
A comparison with sulfolane, a cyclic sulfone that has been explored as a GC stationary phase, is provided in Table 2.[8][9][10]
| Property | This compound (Acyclic) | Sulfolane (Cyclic) |
| Melting Point | 73-74 °C | 27.5 °C |
| Boiling Point | 246 °C | 285 °C |
| Potential Advantages | Different steric interactions may offer unique selectivity. | Wider liquid range allows for lower operating temperatures. |
| Potential Disadvantages | Higher melting point limits low-temperature applications. | Fused silica (B1680970) capillaries did not perform well for coating.[8][9][10] |
Table 2: Comparison of this compound with sulfolane.
Hypothetical Experimental Protocol: Preparation and Use of a this compound Packed GC Column
Disclaimer: The following protocol is hypothetical and based on general procedures for preparing packed GC columns. Optimization will be required.
Objective: To prepare a packed GC column with a 10% (w/w) loading of this compound on a solid support and to evaluate its performance for the separation of a test mixture of polar analytes.
Materials:
-
This compound (high purity)
-
Chromosorb W-HP (or equivalent high-performance diatomaceous earth support), 80/100 mesh
-
Dichloromethane (B109758) (HPLC grade)
-
Methanol (HPLC grade)
-
Glass GC column (2 m x 2 mm ID)
-
Glass wool, silanized
-
Rotary evaporator
-
Column packer (vibrator)
-
Test mixture: Methanol, Ethanol, Acetone, Heptane (0.1% v/v each in Dichloromethane)
Protocol:
Part 1: Preparation of the Packing Material
-
Dissolution of Stationary Phase: Accurately weigh 1 g of this compound and dissolve it in 50 mL of dichloromethane in a round-bottom flask.
-
Slurry Formation: Add 9 g of Chromosorb W-HP to the solution to form a slurry.
-
Coating: Slowly remove the solvent using a rotary evaporator at room temperature and reduced pressure. This should result in a free-flowing powder with the this compound evenly coated on the support material.
-
Drying: Further dry the packing material in a vacuum oven at 40 °C for 2 hours to remove any residual solvent.
Part 2: Packing the GC Column
-
Column Preparation: Place a small plug of silanized glass wool at one end of the clean, dry glass GC column.
-
Packing: Attach the column to a vacuum pump and apply a gentle vacuum. Slowly add the prepared packing material to the other end of the column with gentle tapping or vibration to ensure uniform packing.
-
Finalizing the Column: Once the column is filled, place another plug of silanized glass wool at the inlet end.
Part 3: Column Conditioning
-
Installation: Install the packed column in the gas chromatograph, connecting the inlet but leaving the detector end disconnected.
-
Purging: Set the carrier gas (Helium or Nitrogen) flow rate to 20 mL/min and purge the column at room temperature for 30 minutes.
-
Conditioning Program:
-
Increase the oven temperature to 80 °C and hold for 1 hour.
-
Ramp the temperature at 1 °C/min to 180 °C.
-
Hold at 180 °C for at least 4 hours, or until a stable baseline is achieved at the detector (after connecting it).
-
Part 4: Sample Analysis
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector (FID) Temperature: 220 °C
-
Oven Temperature Program: 80 °C (hold for 2 min), then ramp to 150 °C at 10 °C/min.
-
Carrier Gas Flow Rate: 25 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis: Inject the test mixture and record the chromatogram.
-
Evaluation: Evaluate the column's performance based on the resolution of the polar analytes (Methanol, Ethanol, Acetone) and the retention time of the non-polar analyte (Heptane).
Visualization of Experimental Workflow
The following diagram illustrates the workflow for evaluating a novel compound as a GC stationary phase.
Caption: Workflow for Evaluating a Novel GC Stationary Phase.
Conclusion
While direct experimental validation is pending, the physicochemical properties of this compound suggest it holds promise as a novel polar stationary phase for gas chromatography. Its high polarity and expected thermal stability make it a candidate for the separation of polar compounds, potentially with unique selectivity for sulfur-containing analytes. The provided hypothetical protocol offers a starting point for researchers interested in exploring its practical application and performance. Further research is necessary to fully characterize its chromatographic properties and determine its utility in analytical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 597-35-3 | FD167646 | Biosynth [biosynth.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 597-35-3 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. Sulfolane as a novel stationary phase for analytical separations by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Applications of Diethyl Sulfone in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl sulfone ((C₂H₅)₂SO₂), a member of the sulfone class of organosulfur compounds, is emerging as a material of interest in various scientific and industrial applications. Its notable thermal stability, high boiling point, and polar nature make it a candidate for specialized applications in materials science, particularly in the formulation of electrolytes and as a high-temperature solvent for polymer synthesis. This document provides an overview of its current and potential applications, complete with experimental protocols and key data.
Physical and Chemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its application in materials science. A summary of its key physical and chemical data is presented below.
| Property | Value | Reference |
| CAS Number | 597-35-3 | [1] |
| Molecular Formula | C₄H₁₀O₂S | [1] |
| Molecular Weight | 122.19 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder/solid | [2][3] |
| Melting Point | 73-74 °C | [2] |
| Boiling Point | 246 °C at 755 mm Hg | [2] |
| Density | 1.357 g/cm³ | [3] |
| Flash Point | 246 °C | [3] |
| Solubility | Soluble in chloroform, ethyl acetate, and slightly soluble in methanol (B129727). Water solubility is 135 g/L at 16 °C. | [3] |
Application in High-Voltage Electrolytes for Aluminum Batteries
Sulfone-based electrolytes are promising for high-voltage applications due to their electrochemical stability.[4][5] While much of the research has focused on dimethyl sulfone (DMSO₂) and ethyl methyl sulfone (EMS), the properties of this compound suggest its potential in similar applications, particularly for rechargeable aluminum batteries.[6][7][8] The following protocol is adapted from procedures for other dialkyl sulfones.[6]
Experimental Protocol: Preparation of a this compound-Based Electrolyte for Aluminum Electrodeposition
Objective: To prepare a non-corrosive electrolyte for the reversible electrodeposition of aluminum.
Materials:
-
This compound (C₄H₁₀O₂S), high purity (99%+)
-
Anhydrous aluminum chloride (AlCl₃), high purity (99.9%+)
-
Argon or nitrogen gas supply (for inert atmosphere)
-
Glass beaker or flask
-
Heating mantle with magnetic stirrer
-
Schlenk line or glovebox
Procedure:
-
Preparation of the Inert Environment: All manipulations should be carried out under an inert atmosphere (argon or nitrogen) to prevent contamination with moisture, which can react with aluminum chloride. A glovebox is ideal, but a Schlenk line can also be used.
-
Mixing the Components: In a clean, dry glass beaker, combine this compound and anhydrous aluminum chloride. A molar ratio of this compound to AlCl₃ of approximately 2.6:1 (or a weight ratio of approximately 1.86:1) can be used as a starting point, analogous to effective dimethyl sulfone-based electrolytes.[6]
-
Heating and Dissolution: Gently heat the mixture to a temperature above the melting point of this compound (e.g., 80-110 °C) while stirring continuously.[6] The solids will melt and form a homogeneous liquid electrolyte.
-
Cooling and Storage: Once a clear, homogeneous solution is obtained, the electrolyte can be slowly cooled to room temperature. Depending on the exact molar ratio, the electrolyte may remain in a liquid or supercooled state at room temperature.[6] Store the electrolyte in a sealed container under an inert atmosphere.
Characterization:
-
The electrochemical window of the prepared electrolyte can be determined using cyclic voltammetry (CV).
-
The ionic conductivity can be measured using an AC impedance spectrometer.
-
The morphology of the electrodeposited aluminum can be examined using scanning electron microscopy (SEM).[6]
Logical Workflow for Electrolyte Formulation and Testing
Caption: Workflow for the preparation and characterization of a this compound-based electrolyte.
Application as a High-Temperature Solvent in Polymer Synthesis
The high boiling point and thermal stability of this compound make it a potential solvent for the synthesis of high-performance polymers that require elevated reaction temperatures, such as polysulfones and poly(ether sulfone)s.[1][9] While specific protocols utilizing this compound as the primary solvent are not widely documented, its properties suggest it could be a substitute for solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) in certain applications.[10][11]
General Experimental Protocol: Synthesis of Poly(ether sulfone)
Objective: To synthesize a poly(ether sulfone) via nucleophilic aromatic substitution, with this compound as a potential high-temperature solvent.
Materials:
-
Bisphenol A (BPA)
-
4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
This compound (as solvent)
-
Toluene (B28343) (as azeotroping agent)
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and condenser
Procedure:
-
Monomer and Catalyst Charging: In the reaction flask, charge equimolar amounts of bisphenol A and 4,4'-dichlorodiphenyl sulfone. Add a slight excess of anhydrous potassium carbonate (e.g., 1.05 moles per mole of bisphenol A).
-
Solvent Addition: Add this compound to the flask to achieve a desired solids concentration (e.g., 25-40% w/v). Add toluene to the reaction mixture.
-
Azeotropic Dehydration: Heat the mixture to reflux under a nitrogen atmosphere. The toluene-water azeotrope will be collected in the Dean-Stark trap, effectively removing water from the reaction.
-
Polymerization: After dehydration is complete, remove the toluene and raise the temperature to initiate polymerization (e.g., 180-220 °C). The exact temperature will depend on the desired molecular weight and reaction rate, and should be chosen to be below the decomposition temperature of the reactants and polymer, while being high enough for the reaction to proceed.
-
Work-up: After the desired reaction time, cool the mixture and precipitate the polymer in a non-solvent such as methanol or water. The polymer can then be filtered, washed, and dried.
Characterization:
-
The molecular weight and polydispersity of the resulting polymer can be determined by gel permeation chromatography (GPC).[12]
-
The thermal properties, such as the glass transition temperature (Tg) and decomposition temperature, can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).[12][13]
Logical Diagram: Potential Advantages of this compound in Polymer Synthesis
Caption: Potential advantages of this compound as a solvent in high-temperature polymer synthesis.
Role as a Reagent in the Synthesis of Heterocyclic Compounds
This compound is also used as a reagent in the synthesis of heterocyclic compounds, including β-ketosulfones.[1] These compounds are versatile building blocks in organic synthesis.
Conclusion
This compound presents several intriguing possibilities for applications in materials science, primarily stemming from its high thermal stability and electrochemical properties. While its use is not as widespread as other sulfones, it offers a viable alternative in the formulation of electrolytes for aluminum batteries and as a high-temperature solvent for polymer synthesis. Further research into the specific performance characteristics of this compound-based materials will be crucial for unlocking its full potential in these and other advanced applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound CAS#: 597-35-3 [chemicalbook.com]
- 4. ecs.confex.com [ecs.confex.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrolyte for Aluminum Rechargeable Batteries Using Dimethyl Sulfone and Aluminum Chloride [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Description: Electrolyte for Aluminum Rechargeable Batteries Using Dimethyl Sulfone and Aluminum Chloride :: Kabale University Library Catalog [library.kab.ac.ug]
- 9. plasticstoday.com [plasticstoday.com]
- 10. scispace.com [scispace.com]
- 11. ro.ecu.edu.au [ro.ecu.edu.au]
- 12. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of diethyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: When this compound is synthesized by the oxidation of diethyl sulfide (B99878), the most probable impurities are the unreacted starting material, diethyl sulfide, and the intermediate oxidation product, diethyl sulfoxide (B87167). Residual oxidizing agents and their byproducts may also be present depending on the synthetic route.
Q2: What are the key physical properties of this compound to consider during purification?
A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀O₂S | [1][2] |
| Molecular Weight | 122.19 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 70-74 °C | [2][3] |
| Boiling Point | 246-248 °C at 755-760 mmHg | [1][2] |
| Solubility in Water | 135 g/L at 16 °C | [3] |
| Solubility in Organic Solvents | Soluble in chloroform; slightly soluble in ethyl acetate (B1210297) and methanol. | [3] |
Q3: Which purification method is most suitable for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the purification.
-
Recrystallization is often the most effective method for purifying solid this compound on a larger scale, especially if the impurities have different solubility profiles.
-
Column chromatography is suitable for separating this compound from impurities with similar polarities, such as diethyl sulfoxide and diethyl sulfide, and is effective for smaller quantities.[4]
-
Distillation can be an option, but the high boiling point of this compound requires vacuum distillation to prevent thermal decomposition.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
Problem: this compound does not crystallize from the solution upon cooling.
-
Possible Cause 1: The solution is not saturated. Too much solvent may have been used.
-
Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
-
Possible Cause 2: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
-
Possible Cause 3: Supersaturation.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
-
Problem: The purified this compound is still contaminated with diethyl sulfoxide or diethyl sulfide.
-
Possible Cause: The chosen recrystallization solvent does not effectively differentiate between the sulfone and its impurities.
-
Solution: Perform small-scale solvent screening to find a more suitable solvent or solvent system. A good solvent will dissolve this compound at high temperatures but be a poor solvent at low temperatures, while the impurities should ideally remain in the mother liquor. A two-solvent system (e.g., a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can also be effective. Common solvent pairs include ethanol/water and ethyl acetate/hexanes.[7]
-
Problem: The product "oils out" instead of crystallizing.
-
Possible Cause: The melting point of the impure this compound is lower than the temperature of the solution from which it is separating.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow the solution to cool more slowly. Using a larger volume of solvent may help to keep the compound dissolved until the solution has cooled to a temperature below the melting point of the impure product.
-
Column Chromatography Troubleshooting
Problem: this compound and diethyl sulfoxide are not separating on the column.
-
Possible Cause: The eluent (solvent system) is not optimal. this compound is more polar than diethyl sulfoxide.
-
Solution: A simple Thin Layer Chromatography (TLC) analysis can help determine the best eluent system.[4] Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. A good separation on TLC will show distinct spots for each component. For column chromatography, an Rf value of 0.2-0.4 for the this compound is often a good target.[8] A less polar solvent system will increase the separation between the more polar sulfone and the less polar sulfoxide and sulfide.[4]
-
Problem: this compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
Problem: The collected fractions are all mixed.
-
Possible Cause 1: The column was not packed properly. Channels or cracks in the stationary phase can lead to poor separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is often preferred.
-
-
Possible Cause 2: The initial sample band was too broad.
-
Solution: Dissolve the crude this compound in a minimal amount of the eluent and apply it to the column in a narrow band.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of solid this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes, or isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
This protocol outlines the separation of this compound from less polar impurities like diethyl sulfide and diethyl sulfoxide.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for stationary phase)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Eluent Selection: Use TLC to determine an appropriate eluent system that provides good separation between this compound, diethyl sulfoxide, and diethyl sulfide. This compound, being the most polar, should have the lowest Rf value.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The less polar compounds (diethyl sulfide, then diethyl sulfoxide) will elute first, followed by the more polar this compound.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Visualizations
Below are diagrams illustrating the logical workflow for troubleshooting and the experimental process.
Caption: Troubleshooting workflow for this compound purification.
Caption: Experimental workflows for purification methods.
References
- 1. This compound | 597-35-3 | FD167646 | Biosynth [biosynth.com]
- 2. This compound | 597-35-3 [chemicalbook.com]
- 3. This compound CAS#: 597-35-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Diethyl Sulfone Thermal Stability and Decomposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl sulfone. The information is designed to address specific issues that may be encountered during experimental analysis of its thermal properties.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
A1: this compound is an acyclic aliphatic sulfone and is expected to be thermally stable to relatively high temperatures. Studies on similar acyclic aliphatic sulfones indicate that the onset of thermal decomposition generally occurs at temperatures above 350 °C.[1][2][3] However, the exact decomposition temperature can be influenced by experimental conditions such as heating rate and the atmosphere.
Q2: What are the primary decomposition products of this compound?
A2: During thermal decomposition, sulfones typically eliminate sulfur dioxide (SO₂).[1][2][3] The remaining organic fragments would likely form volatile hydrocarbons. The formation of toxic gases is possible, especially during heating or in the event of a fire.[4] Upon combustion, toxic fumes containing sulfur oxides (SOx) may be generated.[5]
Q3: Are there any known hazardous reactions of this compound at elevated temperatures?
A3: this compound is generally stable but can react with strong oxidizing agents.[4] At elevated temperatures, the formation of toxic and potentially flammable decomposition products is a primary concern. It is crucial to handle the thermal decomposition of this compound in a well-ventilated area, preferably within a fume hood, and to take appropriate safety precautions.
Q4: How should this compound be stored to ensure its stability?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container in a dry, well-ventilated place. Avoid exposure to heat and strong oxidizing agents.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the thermal analysis of this compound using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
| Problem | Possible Cause | Recommended Solution |
| Unexpected weight loss at low temperatures (below 200 °C) | Presence of volatile impurities, such as residual solvent or moisture. | Ensure the sample is thoroughly dried before analysis. Consider running a preliminary TGA scan at a low heating rate to remove volatiles before the main experiment. |
| Inconsistent decomposition temperatures between runs | 1. Different heating rates were used. 2. Sample size variation. 3. Contamination in the TGA sample pan or furnace. | 1. Maintain a consistent heating rate across all experiments for comparability. 2. Use a consistent sample mass (typically 5-10 mg). 3. Clean the sample pan before each use. If contamination of the instrument is suspected, consult the instrument manual for cleaning procedures.[6] |
| No sharp decomposition step observed | The decomposition process may occur over a broad temperature range, or the heating rate may be too high. | Try a slower heating rate (e.g., 5 or 10 °C/min) to improve the resolution of the decomposition event. |
| Residue remaining at high temperatures | Formation of non-volatile carbonaceous material or reaction with the sample pan. | Analyze the residue using techniques like spectroscopy or microscopy to identify its composition. Ensure the sample pan material (e.g., alumina, platinum) is inert to the sample and its decomposition products at the analysis temperatures. |
Differential Scanning Calorimetry (DSC)
| Problem | Possible Cause | Recommended Solution |
| Broad or distorted melting peak | 1. Sample contains impurities. 2. Poor thermal contact between the sample and the DSC pan. 3. Heating rate is too high. | 1. Use a high-purity sample. The presence of impurities can broaden the melting range. 2. Ensure the sample is pressed evenly at the bottom of the pan to maximize thermal contact. 3. Use a lower heating rate (e.g., 2-5 °C/min) to obtain a sharper peak. |
| Appearance of unexpected peaks | 1. Polymorphic transitions of this compound. 2. Reaction of the sample with the DSC pan. 3. Sample degradation. | 1. Run multiple heating and cooling cycles to investigate reversible phase transitions. 2. Verify the compatibility of the pan material with this compound at the experimental temperatures. 3. If the unexpected peak is exothermic and appears at high temperatures, it may indicate decomposition. Correlate the DSC data with TGA results. |
| Baseline drift or instability | 1. Contamination of the DSC cell. 2. Improperly sealed DSC pan, leading to sample volatilization. | 1. Clean the DSC cell according to the manufacturer's instructions. 2. Use hermetically sealed pans if sample volatilization is suspected before decomposition.[7][8] |
| Inaccurate heat of fusion (ΔHfus) | 1. Incorrect sample weight. 2. Poor integration of the melting peak. | 1. Accurately weigh the sample using a microbalance. 2. Ensure the baseline for peak integration is set correctly. |
Data Presentation
Table 1: Physical and Thermal Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₁₀O₂S |
| Molar Mass | 122.19 g/mol |
| Melting Point | 73-74 °C |
| Boiling Point | 246 °C |
| Decomposition Onset | > 350 °C (for acyclic aliphatic sulfones)[1][2][3] |
| Primary Decomposition Products | Sulfur Dioxide (SO₂), Hydrocarbons |
Experimental Protocols
Protocol 1: Determination of Thermal Decomposition using TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean TGA crucible (platinum or alumina).
-
Experimental Conditions:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition as the temperature at which significant mass loss begins.
Protocol 2: Determination of Melting Point and Heat of Fusion using DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a clean aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 100 °C at a heating rate of 5 °C/min.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point from the onset or peak of the endothermic melting transition. Calculate the heat of fusion (ΔHfus) by integrating the area of the melting peak.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. DIETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 7. How to Solve Common DSC Pan Problems and Ensure Accurate Results [redthermo.com]
- 8. nexacule.com [nexacule.com]
Technical Support Center: Optimizing Reaction Conditions with Diethyl Sulfone
Welcome to the technical support center for utilizing diethyl sulfone as a solvent in your chemical reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound as a solvent?
A1: this compound is a polar aprotic solvent with a high boiling point and excellent thermal stability.[1] Its key features include a wide liquid range and the ability to dissolve a variety of organic and inorganic compounds.[1][2] These properties make it suitable for reactions requiring high temperatures.
Q2: My starting materials are not dissolving in this compound. What can I do?
A2: While this compound is a good solvent for many substances, solubility can be an issue. First, ensure the solvent is pure, as impurities can affect its solvating power. Gentle heating and stirring can also improve dissolution. If solubility remains low, consider the use of a co-solvent. However, be aware that adding a co-solvent will alter the physical properties of the solvent mixture, including the boiling point and polarity.
Q3: The reaction is sluggish or not proceeding at all. How can I increase the reaction rate?
A3: The high boiling point of this compound allows for a wide range of reaction temperatures.[1][3] If your reaction is slow, gradually increasing the temperature is a primary optimization step. Ensure your reagents are stable at higher temperatures before doing so. Additionally, check the concentration of your reactants; increasing the concentration may improve the reaction rate. Catalyst deactivation or impurities in the starting materials or solvent could also be contributing factors.
Q4: I am observing unexpected side products in my reaction. What could be the cause?
A4: The high temperatures often employed when using this compound can lead to side reactions or decomposition of starting materials or products.[4] Acyclic aliphatic sulfones, like this compound, generally exhibit high thermal stability, with decomposition onsets greater than 350°C.[4][5] However, sensitive functional groups in your reactants may not tolerate these conditions. Consider running the reaction at the lowest effective temperature. It is also crucial to ensure the reaction is performed under an inert atmosphere if any of your reagents are sensitive to air or moisture.
Q5: How can I effectively remove the this compound solvent after the reaction is complete?
A5: Due to its high boiling point, removing this compound by standard rotary evaporation can be challenging and energy-intensive.[6][7] Alternative methods include:
-
Vacuum Distillation: This is a common method for removing high-boiling point solvents.[6]
-
Extraction: If your product is soluble in a low-boiling organic solvent that is immiscible with water, and this compound has some water solubility, you may be able to remove the bulk of the this compound by washing the organic layer with water.
-
Precipitation/Crystallization: If your product is a solid, inducing precipitation or crystallization from the reaction mixture by cooling or adding an anti-solvent can be an effective separation technique.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 597-35-3 | [1][3][8] |
| Molecular Formula | C4H10O2S | [1][8] |
| Molecular Weight | 122.19 g/mol | [8] |
| Melting Point | 73-74 °C | [1][3][9] |
| Boiling Point | 246 °C (at 755 mm Hg) | [1][3][9] |
| Density | 1.357 g/cm³ | [3][9] |
| Appearance | White to brown solid/crystalline powder | [9] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 135 g/L (at 16 °C) | [9][10] |
| Chloroform | Soluble | [9][10] |
| Ethyl Acetate | Slightly Soluble | [9][10] |
| Methanol | Slightly Soluble | [9][10] |
Troubleshooting Guides
Issue: Difficulty in Product Isolation
High-boiling point solvents like this compound can present challenges during product isolation. The following guide provides a systematic approach to overcoming these issues.
Caption: A decision-making workflow for isolating products from reactions conducted in this compound.
Issue: Inconsistent Reaction Outcomes
Inconsistent results can often be traced back to the purity of the solvent or the reaction setup.
Caption: A systematic workflow to diagnose and resolve inconsistent reaction outcomes when using this compound.
Experimental Protocols
Protocol 1: Purification of this compound
For reactions sensitive to moisture or other impurities, purification of commercial this compound is recommended.
Materials:
-
This compound (commercial grade)
-
Drying agent (e.g., anhydrous calcium sulfate, molecular sieves)
-
Vacuum distillation apparatus
-
Heating mantle with a stirrer
Procedure:
-
Melt the commercial this compound in a round-bottom flask by heating it to slightly above its melting point (approx. 80-90 °C).
-
Add a suitable drying agent to the molten solvent.
-
Stir the mixture for several hours under an inert atmosphere (e.g., nitrogen or argon).
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry.
-
Carefully decant or filter the molten this compound away from the drying agent into the distillation flask.
-
Heat the flask and collect the fraction that distills at the appropriate temperature and pressure. The boiling point will be significantly lower under vacuum.
-
Store the purified, solidified this compound in a desiccator or under an inert atmosphere.
Protocol 2: General Reaction Setup and Monitoring
This protocol outlines a general procedure for conducting a reaction in this compound at elevated temperatures.
Materials:
-
Purified this compound
-
Reactants and catalysts
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Inert gas inlet (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Assemble the reaction apparatus, ensuring all glassware is thoroughly dried.
-
Add the purified this compound and a stir bar to the reaction flask.
-
Flush the system with an inert gas.
-
Heat the this compound to the desired reaction temperature.
-
Once the solvent has melted and reached the target temperature, add the reactants and catalysts. If any reactants are solids, they can be added with the solvent before heating. If they are liquids or solutions, they can be added via a syringe through a septum.
-
Maintain the reaction mixture at the set temperature with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC, NMR).
-
For TLC analysis: Withdraw a small aliquot of the reaction mixture with a glass capillary. Dissolve the sample in a more volatile solvent (e.g., ethyl acetate, dichloromethane) before spotting on the TLC plate.
-
For GC/HPLC/NMR analysis: Prepare samples by diluting a small aliquot of the reaction mixture with a suitable solvent.
-
-
Once the reaction is complete, cool the mixture to room temperature. The mixture may solidify upon cooling.
Protocol 3: Product Isolation via Extraction
This protocol is suitable for non-polar to moderately polar products that are soluble in a low-boiling organic solvent and insoluble in water.
Materials:
-
Completed reaction mixture in this compound
-
Low-boiling organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
-
Rotary evaporator
Procedure:
-
If the reaction mixture has solidified, gently warm it until it becomes a stirrable slurry or liquid.
-
Dilute the reaction mixture with a sufficient volume of the chosen low-boiling organic solvent.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with deionized water. This step will remove the majority of the this compound. Repeat the washing two to three times.
-
Wash the organic layer with brine to aid in the removal of residual water and improve phase separation.
-
Separate the organic layer and dry it over an anhydrous drying agent.
-
Filter off the drying agent.
-
Remove the low-boiling organic solvent using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by column chromatography, recrystallization, or distillation as needed.
References
- 1. Page loading... [guidechem.com]
- 2. Dimethyl sulfone, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemwhat.com [chemwhat.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ecolink.com [ecolink.com]
- 7. Low- vs. High-Boiling Solvents: Best Evaporation Methods [biochromato.com]
- 8. This compound | 597-35-3 | FD167646 | Biosynth [biosynth.com]
- 9. This compound CAS#: 597-35-3 [m.chemicalbook.com]
- 10. This compound | 597-35-3 [chemicalbook.com]
Addressing viscosity issues of sulfone-based electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfone-based electrolytes. The following sections address common challenges, particularly concerning high viscosity and its impact on experimental outcomes.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with sulfone-based electrolytes.
Q1: My ionic conductivity is low, and the battery performance is poor. Could this be related to the electrolyte?
A: Yes, high viscosity of the sulfone-based electrolyte is a likely cause. High viscosity impedes ion mobility between the electrodes, leading to lower ionic conductivity and consequently, poor battery performance.[1] This is a known challenge with sulfone solvents like ethyl methyl sulfone (EMS) and tetramethylene sulfone (TMS).[2][3]
To address this, you can:
-
Introduce a low-viscosity co-solvent: Carbonates such as dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) are commonly used to decrease viscosity and improve conductivity.[2] Ethylene acetate (B1210297) (EA) has also been shown to be an effective co-solvent.[2] Another option to consider is fluorobenzene (B45895) (FB) which, in addition to lowering viscosity, can enhance stability at high voltages.[4]
-
Optimize the salt concentration: While higher salt concentrations can sometimes improve conductivity, in highly viscous sulfone electrolytes, it can have the opposite effect. Experiment with different salt concentrations to find the optimal balance for your specific system.
-
Increase the operating temperature: Viscosity is temperature-dependent and will decrease as the temperature rises. However, be mindful of the thermal stability of all your cell components.
Q2: I'm observing poor wetting of the separator and electrodes with my sulfone-based electrolyte.
A: Poor wettability is another consequence of the high viscosity of many sulfone-based electrolytes.[2][5] This can lead to incomplete electrolyte penetration into the porous structures of the electrodes and separator, resulting in non-uniform current distribution and reduced cell performance.
Troubleshooting steps include:
-
Employing a co-solvent: As with improving ionic conductivity, adding a low-viscosity co-solvent like DMC, EMC, or EA can significantly improve the wettability of the electrolyte.[2]
-
Utilizing a localized high-concentration electrolyte (LHCE) formulation: This approach involves diluting a high-concentration sulfone-based electrolyte with a non-solvating fluorinated ether. This not only resolves viscosity and wettability issues but can also enhance the lithium Coulombic efficiency.[5]
-
Vacuum filling: When assembling your cells, filling them under vacuum can help the electrolyte to better penetrate the pores of the electrodes and separator.
Q3: My graphite (B72142) anode is showing poor compatibility and instability with the sulfone electrolyte.
A: This is a common issue as many sulfone solvents are not inherently compatible with graphitic anodes, leading to decomposition and the formation of an unstable solid electrolyte interphase (SEI).[2][6]
To mitigate this, consider the following:
-
Use an SEI-forming additive: Fluoroethylene carbonate (FEC) is a widely used and effective additive that helps form a stable and protective SEI layer on the graphite anode.[2][6] Typically, an optimized concentration of around 4% FEC in an EMS-based electrolyte has shown to result in stable long-term cycling performance.[2]
-
Incorporate a dual-salt system: A combination of salts like lithium bis(fluorosulfonyl)imide (LiFSI) and lithium bis(oxalate)borate (LiDFOB) or LiDFOB and lithium tetrafluoroborate (B81430) (LiBF4) can promote the formation of a robust and uniform SEI on the graphite surface.[4][7]
-
Consider alternative anode materials: If graphite incompatibility persists, exploring alternative anode materials like lithium titanate (LTO) could be an option, although this may result in a lower energy density.[2]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using sulfone-based electrolytes?
A: Sulfone-based electrolytes are promising for high-voltage lithium-ion batteries due to their high oxidative stability, which allows for the use of high-voltage cathode materials, ultimately leading to increased energy density.[2][3] They also generally exhibit low flammability, enhancing the safety of the battery.[3][4]
Q2: What are the primary disadvantages of sulfone-based electrolytes?
A: The main drawbacks are their high viscosity and, in some cases, high melting points.[8][9] This high viscosity can lead to low ionic conductivity, poor wettability of cell components, and can hinder battery performance, especially at low temperatures.[1][2] Additionally, their compatibility with traditional graphite anodes can be problematic without the use of specific additives.[2]
Q3: How can I reduce the viscosity of my sulfone-based electrolyte?
A: The most common and effective method is to add a low-viscosity co-solvent.[2] Examples of effective co-solvents include:
-
Dimethyl carbonate (DMC)[2]
-
Ethyl methyl carbonate (EMC)[2]
-
Ethylene acetate (EA)[2]
-
Fluorobenzene (FB)[4]
Another approach is to formulate a localized high-concentration electrolyte (LHCE) by adding a non-solvating fluorinated ether.[5]
Q4: What additives can I use to improve the performance of my sulfone-based electrolyte?
A: Several additives can be used to address specific issues:
-
For SEI formation on graphite anodes: Fluoroethylene carbonate (FEC) is a widely used additive.[2][6] Butadiene sulfone (BS) has also been shown to help form a stable SEI on lithium titanate (LTO) anodes.[10]
-
For improved thermal stability: Triphenylphosphine oxide (TPPO) has been reported to enhance the thermal stability of sulfone-based electrolytes.[11]
-
For high-voltage applications: Dimethyl sulfone (DMS), diethyl sulfone (DES), and ethyl methyl sulfone (EMS) have been investigated as additives to improve cycling performance with high-voltage cathodes.[12] Tetramethylene sulfone (TMS) as an additive can also improve stability under high-voltage conditions.[13]
Data Presentation
Table 1: Impact of Co-Solvents on the Conductivity of EMS-Based Electrolytes
| Electrolyte Formulation | Temperature (°C) | Ionic Conductivity (mS·cm⁻¹) |
| 1 M LiPF₆ in EC/DEC (3:7) | -20 | ~2.0 |
| 1 M LiPF₆ in EMS + 4% FEC | -20 | 5.65 |
| 1 M LiPF₆ in EMS + 4% FEC | 0 | 8.08 |
| 1 M LiPF₆ in EMS + 4% FEC | 20 | 9.58 |
| 1 M LiPF₆ in EMS + 4% FEC | 60 | 11.21 |
| 1 M LiPF₆ in EMS/EA (1:1) + 4% FEC | Not Specified | 5.23 |
Data extracted from a study on ethyl methyl sulfone (EMS)-based electrolytes.[2]
Table 2: Effect of FEC Additive on Graphite/Li Cell Performance
| FEC Concentration in 1 M LiPF₆ in EMS | Cycling Stability | Initial Discharge Capacity (mAh·g⁻¹) |
| 1-2% | Unstable | Not Specified |
| 3% | More Stable | 240 |
| 4% | Stable (over 100 cycles) | 325 |
Data illustrates the importance of optimizing the concentration of SEI-forming additives.[2]
Experimental Protocols
1. Measurement of Electrolyte Viscosity
-
Objective: To determine the dynamic viscosity of the sulfone-based electrolyte.
-
Apparatus: A rotational rheometer is a suitable instrument for this measurement.[14]
-
Methodology:
-
Ensure the rheometer is properly calibrated according to the manufacturer's instructions.
-
Place a small, known volume of the electrolyte sample onto the lower plate of the rheometer.
-
Lower the upper geometry (e.g., cone or plate) to the specified gap distance.
-
Set the desired temperature for the measurement. Allow the sample to thermally equilibrate.
-
Apply a controlled shear rate and measure the resulting shear stress. It is recommended to perform a shear rate sweep to check for Newtonian behavior.
-
The viscosity is calculated as the ratio of shear stress to shear rate.
-
Repeat the measurement at different temperatures to understand the temperature dependence of the viscosity.
-
2. Preparation of a Sulfone-Based Electrolyte with a Co-Solvent
-
Objective: To prepare a sulfone-based electrolyte with reduced viscosity.
-
Materials: Sulfone solvent (e.g., EMS), co-solvent (e.g., EMC), lithium salt (e.g., LiPF₆), argon-filled glovebox.
-
Methodology:
-
All components (solvents and salt) should be of battery-grade purity and dried to have a very low water content (< 20 ppm).
-
Inside an argon-filled glovebox with low oxygen and moisture levels (< 0.1 ppm), measure the required volumes or weights of the sulfone solvent and the co-solvent to achieve the desired ratio (e.g., 1:1 by volume).
-
Mix the sulfone and co-solvent in a clean, dry container until a homogeneous solution is formed.
-
Slowly add the pre-weighed lithium salt to the solvent mixture while stirring continuously.
-
Continue stirring until the salt is completely dissolved. This may take some time depending on the salt concentration and the specific components.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
-
Visualizations
References
- 1. merrowscientific.com [merrowscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. miragenews.com [miragenews.com]
- 12. [PDF] Role of Sulfone Additive in Improving 4.6V High-Voltage Cycling Performance of Layered Oxide Battery Cathode | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Fast evaluation technique for the shear viscosity and ionic conductivity of electrolyte solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diethyl Sulfone (DES) in Lithium Batteries
Welcome to the technical support center for researchers and scientists working with diethyl sulfone (DES) and other sulfone-based electrolytes in lithium batteries. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise when using DES-based electrolytes.
Issue 1: Poor Cycling Performance with Graphite (B72142) Anodes
-
Symptom: Rapid capacity fade and low coulombic efficiency when cycling lithium-ion cells with a graphite anode.
-
Cause: Sulfone-based electrolytes are often incompatible with highly graphitic anode materials.[1][2][3][4] This incompatibility can lead to continuous electrolyte reduction on the graphite surface, preventing the formation of a stable Solid Electrolyte Interphase (SEI).[1][2]
-
Troubleshooting Steps:
-
Utilize SEI-Forming Additives: The addition of film-forming additives is a common strategy to create a protective SEI layer on the graphite anode.
-
Fluoroethylene Carbonate (FEC): Adding FEC to the electrolyte can facilitate the formation of a stable SEI, improving long-term cycling performance.[1][2] An optimal concentration is crucial, as insufficient amounts may not prevent electrolyte decomposition, while excessive amounts could negatively impact performance.[1]
-
Vinylene Carbonate (VC): VC is another effective additive that can improve film-forming properties and promote longer cycle life.[5]
-
Ethylene (B1197577) Sulfate (DTD) and Propylene Sulfite (1,2-PS): These sulfur-containing additives can also be reduced on the graphite anode to form a stable SEI.[5][6][7]
-
-
Employ Co-solvents: Introducing a co-solvent can improve the overall properties of the electrolyte.
-
Ethylene Acetate (B1210297) (EA): Using EA as a co-solvent can enhance the ionic conductivity and wettability of sulfone-based electrolytes.[1][2][3]
-
Carbonate Co-solvents (DMC, EMC): Dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC) can be used to decrease viscosity and increase the conductivity of sulfone electrolytes.[2]
-
-
Consider Alternative Anodes: If modifying the electrolyte is not feasible, using an alternative anode material with better compatibility with sulfone-based electrolytes, such as lithium titanate (LTO), can be an option, though this may result in a lower energy density.[1][2]
-
Issue 2: Low Ionic Conductivity and High Viscosity
-
Symptom: The battery exhibits poor rate capability and performance, especially at lower temperatures. This is often linked to the high viscosity and low ionic conductivity of sulfone-based electrolytes.[1][2][3][4]
-
Cause: Sulfone solvents, including DES, generally have higher viscosity compared to conventional carbonate electrolytes, which impedes the movement of lithium ions.[1][2][3][4]
-
Troubleshooting Steps:
-
Introduce Low-Viscosity Co-solvents:
-
Ethylene Acetate (EA): The addition of EA has been shown to decrease viscosity and improve the ionic conductivity of ethyl methyl sulfone (EMS)-based electrolytes.[1][2][3]
-
Linear Carbonates (DMC, EMC): These are commonly used to reduce the viscosity of electrolyte formulations.[2]
-
Fluorobenzene (B45895) (FB): The addition of FB can lower viscosity and improve stability at high voltages.[8]
-
-
Optimize Lithium Salt Concentration: The concentration of the lithium salt can significantly impact both viscosity and ionic conductivity. Experiment with different concentrations to find the optimal balance for your specific system.
-
Elevate Operating Temperature: If the experimental setup allows, increasing the operating temperature can decrease the electrolyte's viscosity and improve ionic conductivity.[9][10]
-
Issue 3: Instability with Lithium Metal Anodes
-
Symptom: When using a lithium metal anode, you may observe dendritic growth, low coulombic efficiency, and a short cycle life.[11]
-
Cause: Sulfone-based electrolytes can be reactive with lithium metal, leading to parasitic reactions and unstable lithium deposition.[11][12][13]
-
Troubleshooting Steps:
-
Employ Co-solvents:
-
Ethyl Methyl Sulfone (EMS) with Ethers: An electrolyte containing EMS as a co-solvent with ether-based solvents like 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME) has been shown to suppress macroscopic lithium morphological instabilities, resulting in a smoother plated lithium surface.[11]
-
-
Utilize High-Concentration Electrolytes (HCEs): Increasing the salt concentration can alter the solvation structure of the lithium ions, leading to the formation of a more stable SEI on the lithium metal anode.[8][13]
-
Localized High-Concentration Electrolytes (LHCEs): This approach involves diluting a high-concentration electrolyte with a non-solvating co-solvent. This can reduce viscosity and improve wettability while maintaining the benefits of the HCE, leading to improved coulombic efficiency.[13]
-
Protective Layers: Introducing protective layers on the lithium metal anode can help suppress dendrite growth.[14]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main advantages of using this compound (DES) or other sulfone-based solvents in lithium batteries?
-
A1: Sulfone-based electrolytes are known for their high oxidative stability and wide electrochemical windows, making them promising for high-voltage cathode materials.[1][2][3][4][15] They also tend to have high flashpoints and are environmentally friendly, which can improve the safety of the battery.[1][2]
-
-
Q2: Why is my cell showing significant gas generation during formation or cycling?
-
A2: Gas generation in lithium-ion batteries can stem from the decomposition of electrolyte components, particularly at the electrode surfaces.[16] The use of certain additives can help mitigate this issue. For example, divinyl sulfone (DVSF) has been shown to reduce gas generation by approximately 50% with only a 1% concentration, by reacting with cyclic carbonates like FEC to alter the decomposition pathway.[16][17]
-
-
Q3: Can I use DES-based electrolytes with high-voltage cathodes like NMC811?
-
A3: Yes, the high anodic stability of sulfones makes them suitable for high-voltage applications.[8] However, to ensure good performance, especially with a graphite anode, a carefully designed electrolyte formulation is necessary. A dual-salt system (e.g., LiDFOB and LiBF4) in a sulfolane-based electrolyte with a fluorobenzene co-solvent has demonstrated excellent cycling performance with an NCM811 cathode at 4.4 V.[8]
-
-
Q4: How can I improve the wettability of my separator and electrodes with a viscous sulfone-based electrolyte?
-
A4: Poor wettability is a known issue with sulfone electrolytes.[1][2] The use of co-solvents like ethylene acetate (EA) can address this by reducing the overall viscosity of the electrolyte.[1][2][3] Another approach is the use of localized high-concentration electrolytes, where a non-solvating co-solvent is added to improve viscosity and wettability.[13]
-
Quantitative Data Summary
Table 1: Impact of Additives on Graphite Anode Performance in EMS-based Electrolyte
| Additive (in 1 M LiPF6 in EMS) | Specific Discharge Capacity (1st cycle) | Capacity Retention (after 100 cycles) | Coulombic Efficiency (1st cycle) |
| 1% FEC | ~50 mAh/g | Unstable | Low |
| 2% FEC | ~280 mAh/g | - | - |
| 4% FEC | ~325 mAh/g | 98.9% | - |
| Reference: Data extracted from a study on ethyl methyl sulfone (EMS).[1] |
Table 2: Ionic Conductivity of Various Electrolytes at 20°C
| Electrolyte | Ionic Conductivity (mS/cm) |
| 1 M LiPF6 in EMS + 4% FEC | 1.73 |
| 1 M LiPF6 in EC/DEC (3:7) | 5.58 |
| 1 M LiPF6 in EMS:EA (1:1) + 4% FEC | 9.58 |
| Reference: Data for EMS-based electrolytes.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound (DES)-Based Electrolyte with Additives
-
Materials: this compound (DES, battery grade), lithium salt (e.g., LiPF6, battery grade), additive (e.g., FEC, battery grade), co-solvent (e.g., EA, battery grade).
-
Procedure:
-
All procedures must be carried out in an argon-filled glovebox with H2O and O2 levels below 0.1 ppm.
-
Dry all solvents and salts under vacuum at an appropriate temperature before use.
-
To prepare a 1 M LiPF6 in DES:EA (1:1 by volume) + 2% FEC (by weight) electrolyte:
-
In a clean, dry container, mix the desired volumes of DES and EA.
-
Slowly add the calculated amount of LiPF6 to the solvent mixture while stirring until it is completely dissolved.
-
Add the calculated amount of FEC to the solution and continue stirring until a homogeneous solution is obtained.
-
-
Allow the electrolyte to sit for several hours to ensure complete dissolution and stabilization.
-
Protocol 2: Electrochemical Testing of a DES-based Electrolyte in a Coin Cell
-
Cell Assembly:
-
Assemble a 2032-type coin cell inside an argon-filled glovebox.
-
Use a graphite anode and a suitable cathode (e.g., NMC).
-
Place a separator (e.g., Celgard) between the electrodes.
-
Add a few drops of the prepared DES-based electrolyte to wet the separator and electrodes.
-
Crimp the coin cell to ensure it is properly sealed.
-
-
Formation Cycles:
-
Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles (typically 2-3 cycles) within the desired voltage window (e.g., 3.0 V to 4.3 V for NMC/graphite). This allows for the formation of a stable SEI.
-
-
Performance Testing:
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to investigate the electrochemical stability window and the reduction/oxidation behavior of the electrolyte.
-
Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C) to evaluate its rate capability and long-term cycling stability. Record the specific capacity and coulombic efficiency for each cycle.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the impedance of the cell, including the SEI and charge transfer resistances.
-
Visualizations
Caption: Experimental workflow for preparing and testing DES-based electrolytes.
Caption: Troubleshooting logic for common issues with DES-based electrolytes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications [ideas.repec.org]
- 4. [PDF] Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications | Semantic Scholar [semanticscholar.org]
- 5. Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide//graphite Li-ion batteries [esst.cip.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
- 9. icrepq.com [icrepq.com]
- 10. peacta.org [peacta.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting solid electrolyte interphase (SEI) formation with sulfone electrolytes
Welcome to the technical support center for researchers and scientists working with sulfone-based electrolytes. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the formation and stability of the solid electrolyte interphase (SEI).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low or unstable Coulombic efficiency (CE) in my lithium metal cell with a standard sulfone electrolyte?
A: This is a common issue stemming from the poor compatibility of many sulfone solvents with lithium metal anodes.[1] Unlike carbonate electrolytes, conventional sulfone electrolytes can continuously react with the lithium metal, leading to the constant breakdown and reformation of an unstable SEI. This process consumes active lithium and electrolyte, resulting in low and unstable CE.[1][2] The high viscosity and poor wettability of some sulfones can also contribute to non-uniform lithium stripping and plating, further degrading performance.[1]
Troubleshooting Steps:
-
Transition to a Localized High-Concentration Electrolyte (LHCE): By increasing the salt concentration and introducing a non-solvating diluent (like a fluorinated ether), you can create an "LHCE". This modifies the lithium-ion solvation structure, promoting the formation of a stable, anion-derived SEI rich in components like LiF.[1] This approach has been shown to increase Li CE to over 98%.[1]
-
Introduce SEI-Forming Additives: Small amounts of additives can be preferentially reduced on the anode surface to form a more stable and protective SEI before the bulk sulfone solvent decomposes.[3][4] For example, butadiene sulfone (BS) has been shown to form a stable SEI, reducing interfacial resistance and improving electrochemical stability.[3][5] Other sulfur-containing additives like ethylene (B1197577) sulfite (B76179) (ES) or prop-1-ene-1,3-sultone (B1366696) (PES) can also promote SEI formation at higher potentials.[4][6]
-
Fluorinate the Sulfone Solvent: Fluorination of the alkyl groups in the sulfone solvent can help form a more stable SEI on the anode while also improving ionic conductivity.[7][8]
Q2: My cell is showing high and increasing impedance during cycling. What is the likely cause and how can I fix it?
A: High and growing impedance typically points to problems with the SEI layer. In sulfone electrolytes, this can be caused by:
-
A Thick, Resistive SEI: Continuous reaction between the sulfone solvent and the anode can lead to the buildup of a thick, ionically resistive SEI layer.[2]
-
Poor SEI Composition: The natural SEI formed from some sulfones is a poor Li+ conductor, hindering ion transport.
-
Inhomogeneous SEI: Poor wetting by viscous sulfone electrolytes can lead to patchy SEI formation, creating areas of high resistance.[1]
Troubleshooting Steps:
-
Employ Additives: As mentioned in Q1, additives can create a thinner, more uniform, and more conductive SEI. Adding 0.5 wt.% butadiene sulfone (BS), for instance, was found to decrease SEI electro-resistance from 51.65 Ω to just 7.11 Ω on an LTO anode.[3]
-
Adopt an LHCE Strategy: The anion-derived SEI formed in LHCEs is often highly conductive, which can significantly lower the overall cell impedance.[1]
-
Perform Electrochemical Impedance Spectroscopy (EIS): Use EIS to diagnose the source of the impedance. A growing semicircle in the Nyquist plot typically corresponds to increasing SEI and/or charge transfer resistance. See the Experimental Protocols section for a detailed methodology.
Q3: I'm using a high-voltage cathode, and while sulfones have good oxidative stability, my cell performance is still poor. Why?
A: While sulfones are known for their excellent anodic stability (often stable above 5 V vs. Li/Li+)[7][9], poor cell performance can arise from issues at the anode or from other components.
-
Anode Instability: As detailed above, the primary issue is often the incompatibility of the sulfone electrolyte with the graphite (B72142) or lithium metal anode, leading to SEI issues that cripple the entire cell.[8][10]
-
Aluminum Current Collector Corrosion: In some highly concentrated sulfone electrolytes using salts like LiFSI, corrosion of the aluminum cathode current collector can occur at high voltages, leading to capacity fade.[1]
-
Salt Decomposition: The choice of lithium salt is critical. Some salts may not be stable at the desired high voltage, or their decomposition products could be detrimental to the cathode or anode.[10]
Troubleshooting Steps:
-
Stabilize the Anode Interface: First, address the anode SEI using the strategies from Q1 (additives, LHCEs). A stable anode is a prerequisite for good overall cell performance.
-
Mitigate Al Corrosion: The LHCE approach, which uses a non-solvating diluent, has been shown to effectively suppress Al corrosion at high voltages.[1]
-
Optimize the Salt: Consider dual-salt strategies. For example, using a combination of LiDFOB and LiBF₄ has been shown to promote the formation of a robust, inorganic-rich SEI/CEI on both the anode and cathode in a low-concentration sulfolane-based electrolyte.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from cited research, highlighting the impact of different strategies on performance.
Table 1: Effect of Additives and Electrolyte Strategy on Performance
| Strategy | Electrolyte System | Key Improvement | Value | Reference |
|---|---|---|---|---|
| Additive | 0.5 wt.% Butadiene Sulfone (BS) in LTO-based cell | SEI Resistance Reduction | From 51.65 Ω to 7.11 Ω | [3] |
| Additive | 0.5 wt.% Butadiene Sulfone (BS) in LTO-based cell | Capacity Increase | 3.1% | [3] |
| LHCE | LiFSI in Sulfone + Fluorinated Ether Diluent | Li Metal Coulombic Efficiency | > 98.8% | [1] |
| Additive | Propargyl Methacrylate (PMA) | Capacity Retention (50 cycles, 0.1C) | 90.3% (vs. 83.5% baseline) |[3] |
Table 2: Physical Properties of Selected Sulfone Solvents
| Sulfone Solvent | Abbreviation | Melting Point (°C) | Viscosity (cP at 25°C) | Ionic Conductivity (mS/cm)* | Reference |
|---|---|---|---|---|---|
| Ethyl Methyl Sulfone | EMS | 36.5 | ~19.1 (at 40°C) | ~2-4 | [7][11] |
| Sulfolane | SL | 28 | High | ~1-3 | [10][12] |
| Dimethyl Sulfone | DMS | 110 | - | - | [12] |
| 3-Methyl Sulfolane | MSL | ~0 | - | - | [12] |
Note: Ionic conductivity is highly dependent on the type and concentration of the lithium salt.
Visualized Workflows and Logic
The following diagrams illustrate common troubleshooting and experimental workflows.
Caption: A decision tree for troubleshooting common issues with sulfone electrolytes.
Caption: Standard experimental workflow for post-cycling SEI analysis.
Key Experimental Protocols
1. Protocol: SEI Resistance Measurement using Electrochemical Impedance Spectroscopy (EIS)
Objective: To quantify the ionic resistance of the SEI layer formed on an anode.
Methodology:
-
Cell Assembly:
-
Assemble a symmetric cell (e.g., Li || Li) or a half-cell (e.g., Graphite || Li) in a coin cell (CR2032) format inside an argon-filled glovebox.
-
Use the sulfone electrolyte of interest. Ensure proper wetting of the separator and electrodes.
-
Let the cell rest for 2-4 hours to ensure thermal and chemical equilibrium.
-
-
Formation Cycles (for Graphite Anode):
-
If using a graphite anode, perform 1-3 initial charge/discharge cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window. This step is crucial for forming the initial SEI layer.[13]
-
-
EIS Measurement:
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Set the cell to its fully discharged state (for a graphite anode) or at open circuit voltage (for a symmetric cell).
-
Apply a small AC voltage perturbation (typically 5-10 mV).
-
Sweep the frequency from high to low (e.g., 100 kHz to 0.01 Hz).
-
-
Data Analysis:
-
Plot the resulting data on a Nyquist plot (-Z'' vs. Z').
-
The high-to-medium frequency region typically shows a semicircle. The diameter of this semicircle corresponds to the combined resistance of the SEI layer (R_SEI) and the charge-transfer resistance (R_ct).
-
Fit the data to an appropriate equivalent circuit model (e.g., a Randles circuit modified with an additional R-CPE element for the SEI) to de-convolute R_SEI from R_ct. A smaller semicircle diameter indicates a more conductive SEI.
-
2. Protocol: Post-Mortem Electrode Characterization by XPS
Objective: To determine the elemental and chemical composition of the SEI layer.
Methodology:
-
Cell Preparation and Cycling:
-
Cycle a cell (e.g., Li || Cu or Graphite || Li) for the desired number of cycles.
-
Stop the cell at a specific state of charge (typically fully discharged for the anode).
-
-
Disassembly and Sample Preparation (CRITICAL):
-
Transfer the cell immediately into an argon-filled glovebox to prevent atmospheric contamination.[14]
-
Carefully disassemble the cell and retrieve the anode.
-
Gently rinse the anode with a volatile, anhydrous solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte salt. Do not sonicate, as this can damage the SEI.
-
Allow the electrode to dry completely inside the glovebox.
-
-
Airtight Transfer:
-
Mount the dried electrode onto an XPS sample holder.
-
Use a vacuum-sealed or argon-filled transfer vessel to move the sample from the glovebox to the XPS instrument without exposure to air.
-
-
XPS Analysis:
-
Load the sample into the XPS ultra-high vacuum (UHV) chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for key elements of interest (e.g., C 1s, O 1s, F 1s, S 2p, Li 1s).
-
(Optional) Use an argon ion gun for depth profiling to analyze the composition at different depths within the SEI.[15]
-
-
Data Interpretation:
-
Analyze the high-resolution spectra by fitting peaks to known binding energies. This allows for the identification of chemical species such as LiF, Li₂CO₃, Li₂O, lithium alkyl carbonates (ROCO₂Li), and sulfur-containing species (e.g., Li₂SO₃, ROSO₂Li) derived from the sulfone electrolyte or additives.[3][15][16] This provides direct insight into the chemical nature of the SEI.
-
References
- 1. lescmeng.ai [lescmeng.ai]
- 2. large-battery.com [large-battery.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oaepublish.com [oaepublish.com]
- 11. researchgate.net [researchgate.net]
- 12. High-concentration LiPF6/sulfone electrolytes: structure, transport properties, and battery application - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. grepow.com [grepow.com]
- 14. ossila.com [ossila.com]
- 15. researchgate.net [researchgate.net]
- 16. Study on an Interpenetrating Artificial SEI for Lithium Metal Anode Modification and Fast Charging Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce gas generation in diethyl sulfone electrolytes
Welcome to the Technical Support Center for Diethyl Sulfone (DES) Electrolytes. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing DES in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning gas generation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DES) considered a promising electrolyte solvent for high-voltage applications?
A1: this compound, like other sulfone-based solvents, is known for its high anodic stability, with an electrochemical window that can exceed 5.0 V vs. Li/Li⁺.[1][2][3][4] This makes it suitable for use with high-voltage cathode materials, which are crucial for developing next-generation high-energy-density lithium batteries.[2][5] Additionally, sulfones generally exhibit low flammability and high flash points, enhancing the safety profile of the battery.[2][5]
Q2: What are the primary causes of gas generation in this compound electrolytes?
A2: Gas generation in DES electrolytes, similar to other sulfone-based systems, can primarily be attributed to:
-
Reductive Decomposition: At the anode, especially with graphitic materials, DES can undergo reductive decomposition, leading to the formation of gaseous byproducts. This is a significant challenge as sulfones often exhibit poor compatibility with graphite (B72142) anodes.[1][2][6]
-
Oxidative Decomposition: While generally stable at high voltages, DES can still undergo oxidative decomposition at the cathode surface, particularly in the presence of highly reactive cathode materials or at extreme potentials. This can lead to the evolution of gases like CO₂ and CO.[7][8]
-
Reaction with Impurities: Trace amounts of water or other impurities in the electrolyte can react with the lithium salt (e.g., LiPF₆) to form reactive species like HF, which can then catalyze the decomposition of the solvent and generate gas.
-
Lithium Salt Decomposition: The lithium salt itself can decompose, especially at elevated temperatures, contributing to gas generation.
Q3: What are the common gases observed during the operation of batteries with sulfone-based electrolytes?
A3: In sulfone-based electrolytes, particularly when used with carbonate co-solvents or additives, the common gases generated include carbon dioxide (CO₂) and carbon monoxide (CO).[7] Hydrogen (H₂) and various hydrocarbons (e.g., ethylene) can also be produced, especially from the decomposition of additives or co-solvents and reactions involving trace moisture.[7][8][9] In pure sulfone systems, decomposition can lead to sulfur-containing gaseous species, although specific data for DES is limited.
Q4: How can additives help in reducing gas generation in DES electrolytes?
A4: Additives play a crucial role in mitigating gas generation through several mechanisms:
-
Solid Electrolyte Interphase (SEI) Formation: Additives like fluoroethylene carbonate (FEC) can be preferentially reduced on the anode surface to form a stable and protective SEI layer.[6][10][11] This SEI layer electronically insulates the anode while allowing Li⁺ ion transport, thus preventing the continuous reductive decomposition of the DES solvent and subsequent gas evolution.[7][12][13]
-
Scavenging Impurities: Certain additives can react with and neutralize harmful impurities like water or HF, preventing them from catalyzing electrolyte decomposition.
-
Modifying Electrode Surfaces: Some additives can form a protective layer on the cathode surface, suppressing oxidative decomposition of the electrolyte at high voltages.
Troubleshooting Guide: Gas Generation in DES Electrolytes
| Issue | Potential Causes | Troubleshooting Steps & Recommended Actions |
| Excessive gas generation during the first cycle (formation) | 1. Ineffective SEI formation on the anode.[7] 2. Reductive decomposition of DES.[6] 3. Presence of impurities (e.g., moisture). | 1. Incorporate an SEI-forming additive: Add 1-5% (by weight) of fluoroethylene carbonate (FEC) to the electrolyte to promote the formation of a stable SEI layer on the anode.[6][10] 2. Optimize the formation protocol: Use a lower current density during the initial charging cycles to allow for a more uniform and stable SEI formation. 3. Ensure high purity of materials: Use high-purity DES and lithium salts. Dry all components (electrodes, separator, and solvent) thoroughly before cell assembly. |
| Continuous gas generation during cycling | 1. Unstable SEI layer that breaks down and reforms. 2. Continuous electrolyte decomposition at the electrode surfaces.[8] 3. Electrochemical instability at high voltages. | 1. Experiment with different additives: Besides FEC, consider other film-forming additives like vinylene carbonate (VC) or sulfur-containing additives such as divinyl sulfone (DVSF), which has shown to reduce gassing in carbonate systems.[7][14] 2. Lower the upper cutoff voltage: If gassing is severe at high states of charge, consider reducing the upper voltage limit to stay within the stable electrochemical window of the electrolyte. 3. Characterize the SEI: Use techniques like XPS or SEM to analyze the morphology and composition of the SEI layer to understand its stability. |
| Cell swelling during high-temperature storage | 1. Accelerated thermal decomposition of the electrolyte and SEI components.[7] 2. Chemical reactions between the electrolyte and the electrodes are exacerbated at higher temperatures. | 1. Introduce thermal stabilizers: Investigate additives known to improve the thermal stability of the electrolyte. 2. Evaluate different lithium salts: Some lithium salts have better thermal stability than others. Consider alternatives to LiPF₆ if thermal decomposition is a major issue. 3. Perform storage tests: Conduct storage tests at various temperatures and states of charge to identify the onset of significant gas generation. |
Quantitative Data on Gas Reduction Strategies
While specific quantitative data for this compound is limited in the reviewed literature, the following table summarizes the effect of divinyl sulfone (DVSF) as an additive in a carbonate-based electrolyte, which provides a relevant reference for the potential efficacy of sulfur-containing additives.
| Electrolyte Composition | Additive & Concentration | Gas Volume Reduction (%) | Key Gas Species Reduced | Reference |
| 1.15M LiPF₆ in FEC/EC/DMC/EMC | DVSF (0.5%) | Not specified | CO₂, CO | [7] |
| 1.15M LiPF₆ in FEC/EC/DMC/EMC | DVSF (1.0%) | ~50% | CO₂, CO | [7][14][15] |
| 1.15M LiPF₆ in FEC/EC/DMC/EMC | DVSF (2.0%) | >60% | CO₂, CO | [7] |
Experimental Protocols
Protocol 1: Preparation of DES-based Electrolyte with Additives
-
Materials and Environment:
-
This compound (DES, battery grade, water content < 20 ppm)
-
Lithium salt (e.g., LiPF₆, battery grade)
-
Additive (e.g., Fluoroethylene carbonate, FEC)
-
All operations must be conducted inside an argon-filled glovebox with oxygen and water levels below 0.1 ppm.
-
-
Procedure:
-
Dry the DES solvent and any solid additives under vacuum at a moderate temperature (e.g., 60°C) for at least 24 hours before use.
-
In the glovebox, measure the required amount of DES into a clean, dry container.
-
Slowly add the desired amount of lithium salt (e.g., to make a 1.0 M solution) to the DES while stirring with a magnetic stirrer until the salt is completely dissolved.
-
If using an additive, calculate the required weight or volume percentage and add it to the electrolyte solution. Continue stirring until the solution is homogeneous.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Evolved Gases
-
Cell Preparation and Cycling:
-
Assemble a pouch cell or a sealed coin cell with the DES-based electrolyte.
-
Cycle the cell according to the desired protocol. For gas analysis, it is common to cycle the cell for a specific number of cycles or to hold it at a certain voltage or temperature to induce gas generation.
-
-
Gas Sampling:
-
After the experiment, carefully transfer the cell into an inert atmosphere (e.g., a glovebox).
-
Puncture the cell with a gas-tight syringe to collect the evolved gas from the headspace. It is crucial to know the volume of the headspace for quantitative analysis.
-
-
GC-MS Analysis:
-
Inject the collected gas sample into a GC-MS system equipped with a suitable column for separating light gases (e.g., a PLOT column).[13][16]
-
The GC oven temperature program should be optimized to separate the expected gas components (e.g., H₂, CO, CO₂, light hydrocarbons).
-
The mass spectrometer is used to identify the separated components based on their mass spectra by comparing them to a known library (e.g., NIST).[17][18][19]
-
For quantitative analysis, calibrate the GC-MS system with standard gas mixtures of known concentrations.
-
Visualizations
References
- 1. Sulfone-based high-voltage electrolytes for high energy density rechargeable lithium batteries: Progress and perspective [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. osti.gov [osti.gov]
- 13. mdpi.com [mdpi.com]
- 14. Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. s4science.at [s4science.at]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. db-thueringen.de [db-thueringen.de]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with Diethyl Sulfone
For researchers, scientists, and drug development professionals, ensuring the optimal solubility of compounds is a critical step in generating reliable experimental data and developing effective therapeutics. Diethyl sulfone, a compound with utility in various research applications, presents moderate aqueous solubility which can pose challenges in experimental setups. This technical support center provides a comprehensive guide to understanding and overcoming the solubility limitations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound is approximately 135 g/L at 16°C.[1] This moderate solubility can be a limiting factor in preparing concentrated aqueous stock solutions or in aqueous-based assays.
Q2: In which organic solvents is this compound soluble?
Troubleshooting Guide: this compound Precipitation
Encountering precipitation of this compound during your experiments can compromise data integrity. This guide provides a systematic approach to diagnose and resolve these issues.
Initial Assessment Workflow for Precipitation Issues
References
Technical Support Center: Purity Analysis of Synthesized Diethyl Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity analysis of synthesized diethyl sulfone.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis and purity analysis of this compound.
Synthesis and Impurity Identification
Question: What are the most common impurities in synthesized this compound?
Answer: The most common impurities in this compound synthesized via the oxidation of diethyl sulfide (B99878) are typically the unreacted starting material and intermediate products. These include:
-
Diethyl sulfide: The starting material for the synthesis. Its presence indicates an incomplete reaction.
-
Diethyl sulfoxide (B87167): The intermediate product in the oxidation of diethyl sulfide to this compound. The presence of diethyl sulfoxide suggests that the oxidation process was not carried to completion.
-
Residual Solvents: Solvents used in the synthesis or purification process may be present in the final product.
-
Byproducts from the Oxidant: The choice of oxidizing agent can lead to specific byproducts. For example, if meta-chloroperoxybenzoic acid (m-CPBA) is used, meta-chlorobenzoic acid will be a byproduct.[1] When using hydrogen peroxide, the primary byproduct is water.[2][3]
Question: My this compound synthesis resulted in a low yield. What are the possible causes?
Answer: Low yields in this compound synthesis can be attributed to several factors:
-
Insufficient Oxidant: The oxidation of a sulfide to a sulfone requires at least two equivalents of the oxidizing agent. Using a slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.[1]
-
Reaction Temperature: Many sulfide oxidations are exothermic. If the reaction is too slow, gentle heating might be necessary. Conversely, for highly reactive substrates, cooling may be required to control the reaction.[1]
-
Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[1]
-
Substrate Reactivity: Sulfides with electron-withdrawing groups are less nucleophilic and react more slowly, potentially requiring more forceful conditions like higher temperatures or longer reaction times.[1]
Analytical Method Troubleshooting
Question: I am seeing unexpected peaks in my Gas Chromatography (GC) analysis of this compound. How can I identify them?
Answer: Unexpected peaks in a GC chromatogram can be due to impurities, degradation products, or system contaminants. To identify these peaks:
-
Mass Spectrometry (MS) Analysis: If your GC is coupled to a mass spectrometer (GC-MS), the mass spectrum of the unknown peak can be compared to spectral libraries (e.g., NIST) for identification.
-
Spiking with Standards: If you suspect the presence of specific impurities like diethyl sulfide or diethyl sulfoxide, you can "spike" your sample with a small amount of a pure standard of the suspected compound. An increase in the peak area of the unknown peak confirms its identity.
-
Blank Runs: Injecting a blank solvent can help identify peaks originating from the solvent or system contamination.
Question: My High-Performance Liquid Chromatography (HPLC) peaks for this compound are broad or tailing. What should I do?
Answer: Peak broadening or tailing in HPLC can be caused by several factors:
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent can help.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound. A systematic approach to method development, screening different mobile phase pH values and organic modifiers, can resolve this.[4]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Injection Solvent Incompatibility: The solvent used to dissolve the sample should be of similar or lower eluotropic strength than the mobile phase.
Question: The quantitative results from my Nuclear Magnetic Resonance (NMR) analysis are inconsistent. What could be the reason?
Answer: Inconsistent quantitative NMR (qNMR) results can arise from:
-
Improper Internal Standard Selection: The internal standard should have a simple spectrum that does not overlap with the analyte peaks, be chemically inert, and soluble in the NMR solvent. Dimethyl sulfone is often used as a certified reference material for qNMR.[5][6][7]
-
Inaccurate Weighing: qNMR relies on the precise weighing of both the sample and the internal standard.[8]
-
Incomplete Relaxation: Ensure that the relaxation delay (d1) is long enough for all relevant protons to fully relax between scans. This is typically 5 times the longest T1 value.
-
Poor Signal-to-Noise Ratio: A low signal-to-noise ratio can lead to integration errors. Increasing the number of scans can improve this.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purity analysis of this compound. Please note that specific values can vary depending on the synthesis and analytical methods used.
| Parameter | Typical Value/Range | Analytical Method | Reference |
| Purity of Commercial this compound | ≥98% | Gas Chromatography (GC) | [9][10] |
| Limit of Detection (LOD) for Related Sulfates (as a proxy) | 4 ppm | High-Performance Liquid Chromatography (HPLC) | [11][12] |
| Limit of Quantification (LOQ) for Related Sulfates (as a proxy) | 12 ppm | High-Performance Liquid Chromatography (HPLC) | [11][12] |
| Typical Purity Requirement for Biologically Tested Compounds | >95% | HPLC, Elemental Analysis, or qNMR | [8] |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from general methods for sulfone analysis and should be optimized for your specific instrument and sample.[13]
-
Sample Preparation: Dissolve an accurately weighed amount of synthesized this compound in a suitable solvent (e.g., chloroform (B151607) or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC-MS Instrument Parameters:
-
Column: A nonpolar column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample with a split ratio of 10:1.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 75 °C, hold for 5 minutes, then ramp up to a final temperature that allows for the elution of all components without degradation.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a general starting point for developing a reversed-phase HPLC method for this compound.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5 mg/mL.
-
HPLC Instrument Parameters:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is commonly used. For example, start with 95% A and 5% B, then ramp to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detector at a wavelength where this compound has some absorbance (e.g., around 210 nm, as sulfones have weak chromophores).[14]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the retention time of this compound by injecting a reference standard.
-
Calculate the purity based on the peak area percentage.
-
Protocol 3: Purity Analysis by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a general workflow for qNMR analysis.
-
Sample and Standard Preparation:
-
Accurately weigh a specific amount of a certified internal standard (e.g., dimethyl sulfone) into an NMR tube.
-
Accurately weigh a specific amount of the synthesized this compound and add it to the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (d1 ≥ 5 x T₁ of the slowest relaxing proton).
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved peak of the this compound and a well-resolved peak of the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Visualizations
Caption: Workflow for the synthesis and purity analysis of this compound.
Caption: Troubleshooting logic for common purity analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Dimethyl sulfone Standard for quantitative NMR, TraceCERT 67-71-0 [sigmaaldrich.com]
- 6. 67-71-0・Dimethyl Sulfone Reference Material[CRM]・048-33271[Detail Information] | [Synthesis & Materials][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. 67-71-0・Dimethyl Sulfone Reference Material[CRM]・048-33271[Detail Information] | [Synthesis & Materials][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. United States Biological Corporation this compound | 597-35-3 | MFCD00007569 | Fisher Scientific [fishersci.com]
- 10. usbio.net [usbio.net]
- 11. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | TRC-D445010-2.5G | LGC Standards [lgcstandards.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Handling and storage guidelines for diethyl sulfone
This technical support center provides comprehensive handling and storage guidelines, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is a solid organic compound. In research, it is primarily used as a reagent in the synthesis of heterocyclic compounds, including β-keto sulfones, and as a component in sulfone-based electrolytes for applications like aluminum electrodeposition.[1]
Q2: What are the primary hazards associated with this compound?
A2: this compound may cause respiratory tract and skin irritation upon contact. Prolonged exposure could potentially lead to respiratory issues. It is recommended to handle this compound in a well-ventilated area and use appropriate personal protective equipment.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. The recommended storage temperature is generally between 10°C and 25°C.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided to prevent vigorous reactions.
Q5: What should I do in case of a spill?
A5: In case of a spill, you should wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. For a solid spill, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. Ensure the area is well-ventilated.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Units |
| Molecular Formula | C₄H₁₀O₂S | |
| Molecular Weight | 122.19 | g/mol |
| Melting Point | 73-74 | °C |
| Boiling Point | 246 | °C at 755 mm Hg |
| Flash Point | 246 | °C |
| Water Solubility | 135 | g/L at 16 °C |
| Storage Temperature | 10 to 25 | °C |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a β-Keto Sulfone
This protocol provides a general methodology for the synthesis of β-keto sulfones, a common application of this compound.
Materials:
-
This compound
-
Appropriate α-haloketone
-
Sodium sulfinate
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a clean, dry round-bottom flask, dissolve the sodium sulfinate in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the α-haloketone to the solution dropwise while stirring at room temperature.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Preparation of a this compound-Based Electrolyte for Aluminum Electrodeposition
This protocol outlines the basic steps for preparing an electrolyte using this compound for aluminum electrodeposition studies.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
A suitable co-solvent or diluent if required
-
Glove box or a controlled atmosphere environment
-
Stirring equipment
Procedure:
-
All manipulations should be performed in a glove box with a dry, inert atmosphere (e.g., argon) to prevent moisture contamination, as aluminum chloride is highly hygroscopic.
-
Carefully and slowly add anhydrous aluminum chloride to molten this compound (melting point 73-74 °C) or a solution of this compound in a suitable co-solvent. The addition should be done in small portions to control any exothermic reaction.
-
Stir the mixture until the aluminum chloride is completely dissolved. The molar ratio of this compound to aluminum chloride is a critical parameter and should be carefully controlled based on the specific experimental requirements.
-
The resulting electrolyte should be a clear, homogeneous liquid at the operating temperature.
Troubleshooting Guides
Troubleshooting Guide 1: Synthesis of β-Keto Sulfones
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive reagents. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Insufficient reaction time. | 1. Use fresh, high-purity starting materials. 2. Gently heat the reaction mixture to increase the reaction rate, monitoring for side reactions. 3. Experiment with different polar aprotic solvents like DMF or acetonitrile. 4. Extend the reaction time and monitor progress by TLC. |
| Formation of multiple byproducts | 1. Reaction temperature is too high, leading to side reactions. 2. Presence of moisture or air. 3. The α-haloketone is unstable under the reaction conditions. | 1. Conduct the reaction at a lower temperature. 2. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere. 3. Use a more stable α-haloketone or a different synthetic route. |
| Difficulty in product purification | 1. Product is co-eluting with starting materials or byproducts during chromatography. 2. Product is an oil and does not crystallize. | 1. Optimize the solvent system for column chromatography to improve separation. 2. Try different solvents or solvent mixtures for recrystallization. If the product remains an oil, consider purification by distillation under reduced pressure if thermally stable. |
Troubleshooting Guide 2: Aluminum Electrodeposition with this compound-Based Electrolyte
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Multiple oxidation peaks in cyclic voltammetry | 1. Oxidative decomposition of the electrolyte. 2. Formation of aluminum oxide contaminants in the deposited aluminum.[2] 3. Unstable electrode surface. | 1. Ensure the potential of the counter electrode does not exceed the electrochemical window of the electrolyte.[2] 2. Use a three-electrode setup to better control the potential of the working electrode. Consider using a larger counter electrode.[2] 3. Polish the working electrode before each experiment to ensure a clean and reproducible surface. |
| Poor quality of deposited aluminum (e.g., dendritic or powdery) | 1. High current density. 2. Incorrect electrolyte composition (molar ratio of this compound to AlCl₃). 3. Presence of impurities in the electrolyte. | 1. Reduce the applied current density. 2. Optimize the molar ratio of the electrolyte components. 3. Ensure high-purity starting materials and a moisture-free environment during electrolyte preparation. |
| Low current efficiency | 1. Side reactions, such as the reduction of impurities or the electrolyte itself. 2. Hydrogen evolution if trace moisture is present. | 1. Purify the electrolyte and starting materials. 2. Rigorously exclude moisture from the system by using a glove box and dried solvents. |
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Troubleshooting flowchart for low yield in β-keto sulfone synthesis.
References
Validation & Comparative
A Comparative Guide to Diethyl Sulfone and Dimethyl Sulfoxide (DMSO) as Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of diethyl sulfone and dimethyl sulfoxide (B87167) (DMSO) as solvents, focusing on their performance, physicochemical properties, and biological interactions. The information presented is supported by available experimental data to assist researchers in selecting the appropriate solvent for their specific applications.
Physicochemical Properties
Both this compound and DMSO are polar aprotic solvents, a class of solvents that possess a large dipole moment and are incapable of donating hydrogen bonds. However, they exhibit significant differences in their physical and chemical properties, which are summarized in the table below.[1][2] A key distinction is their physical state at room temperature: DMSO is a liquid, while this compound is a crystalline solid.[1][3][4] This has profound implications for their handling and application as solvents.
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₄H₁₀O₂S | (CH₃)₂SO |
| Molecular Weight | 122.19 g/mol | 78.13 g/mol |
| Appearance | White crystalline solid[3][4] | Colorless liquid[1] |
| Melting Point | 70-74 °C[3][4] | 18.5 °C[1] |
| Boiling Point | 246-248 °C[3][5] | 189 °C[1] |
| Density | ~1.16 g/cm³ (at 75 °C) | 1.1004 g/cm³ (at 20 °C) |
| Water Solubility | 135 g/L (at 16 °C)[6] | Miscible[1] |
| Solubility in Organics | Soluble in chloroform; Slightly soluble in ethyl acetate, methanol[6] | Miscible with a wide range of organic solvents[1] |
| Dipole Moment | ~4.5 D | 3.96 D |
Solvent Performance and Applications
Dimethyl Sulfoxide (DMSO)
DMSO is widely recognized as a "universal solvent" due to its exceptional ability to dissolve a broad spectrum of polar and nonpolar compounds.[1][7] This versatility has led to its extensive use in a multitude of scientific and industrial applications:
-
Chemical Reactions: DMSO is a common solvent for a variety of organic reactions, including nucleophilic substitutions (e.g., SNAr, Finkelstein reactions), eliminations, and oxidations.[1] Its high boiling point makes it suitable for reactions requiring elevated temperatures.
-
Drug Discovery and Development: In the pharmaceutical industry, DMSO is extensively used to dissolve test compounds for high-throughput screening, as a vehicle for drug delivery in topical formulations due to its ability to penetrate the skin, and as a cryoprotectant for cell preservation.[8][9]
-
Biology and Cell Culture: It is a standard solvent for preparing stock solutions of various reagents and drugs for use in cell culture.[8] It is also used to induce cell differentiation in some cell lines.
This compound
The applications of this compound as a solvent are more specialized compared to DMSO, largely due to its solid state at room temperature. Its use is predominantly in fields where its high thermal and electrochemical stability are advantageous:
-
Electrochemistry: this compound and other sulfones are investigated as components of electrolytes for high-voltage lithium-ion batteries due to their high oxidative stability.
-
Organic Synthesis: It is used as a reagent in the synthesis of heterocyclic compounds, such as β-ketosulfones.[3] While it can act as a high-boiling-point solvent, its solid nature makes it less convenient for general use compared to DMSO.
-
Extraction: this compound has been noted for its use as an extraction agent for organic compounds from water-insoluble solids.[10]
Comparative Performance
A notable experimental comparison was made between DMSO and dimethyl sulfone (a close analog of this compound) in cryopreservation. The study found that while DMSO is an effective cryoprotectant, dimethyl sulfone was ineffective due to its precipitation from the solution at sub-zero temperatures. This highlights a significant practical difference in their utility in low-temperature applications.
Biological Effects and Toxicity
Dimethyl Sulfoxide (DMSO)
The biological effects of DMSO have been extensively studied. It is known to readily penetrate biological membranes and can carry other molecules with it.[8][12] While generally considered to have low toxicity, it is not biologically inert and can exert a range of effects on cellular processes:[12][13]
-
Signaling Pathways: DMSO has been shown to modulate various signaling pathways. For instance, it can influence the activity of transcription factors and affect inflammatory pathways.
-
Cell Differentiation and Apoptosis: At certain concentrations, DMSO can induce differentiation in some cell types and trigger apoptosis (programmed cell death) in others.[14]
-
Toxicity: The most common side effects in humans are a garlic-like taste and odor on the breath and skin.[12] At high concentrations, it can cause skin irritation, and its ability to enhance the penetration of other substances necessitates caution when handling it with toxic compounds.[12]
This compound
There is a significant lack of specific toxicological data for this compound. Safety data sheets generally indicate that it is not classified as a hazardous substance.[4][15] However, information on its specific biological effects and interactions with cellular pathways is not available. General information for the sulfone class of compounds suggests they are relatively stable and less reactive than sulfoxides.[2] One source mentions that this compound is not toxic to humans at sublethal doses.[10]
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction using DMSO
-
Reactant Preparation: Dissolve the aryl halide (1 equivalent) and the nucleophile (1.1-1.5 equivalents) in anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The concentration is typically in the range of 0.1-1 M.
-
Reaction Conditions: If a base is required (e.g., K₂CO₃, 2-3 equivalents), add it to the mixture. Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large volume of water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash it with water, and dry it. The crude product can be further purified by recrystallization or column chromatography.
General Protocol for Preparation of a β-Ketosulfone using this compound
This protocol is based on the known reactivity of sulfones and is a representative example, not from a specific cited experiment comparing it to DMSO.
-
Reactant Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent) to a suitable anhydrous solvent in which it is soluble at the reaction temperature (e.g., a high-boiling ether).
-
Carbanion Formation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong base such as n-butyllithium (1 equivalent) dropwise to generate the α-sulfonyl carbanion.
-
Reaction with Electrophile: Add the ester electrophile (1 equivalent) dropwise to the solution of the carbanion. Allow the reaction to stir at low temperature for a specified time and then warm to room temperature.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.
Visualizations
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. difference.wiki [difference.wiki]
- 3. Cas 597-35-3,this compound | lookchem [lookchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS#: 597-35-3 [m.chemicalbook.com]
- 7. quora.com [quora.com]
- 8. What is the mechanism of Dimethyl Sulfoxide? [synapse.patsnap.com]
- 9. The Biological Reactions of Dimethyl Sulfoxide (DMSO): Properties, Mechanisms, and Medical Uses | Aure Chemical [aurechem.com]
- 10. This compound | 597-35-3 | FD167646 | Biosynth [biosynth.com]
- 11. differencebetween.com [differencebetween.com]
- 12. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology [exp-oncology.com.ua]
- 14. mdpi.com [mdpi.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
A Comparative Analysis of Diethyl Sulfone and Other Key Sulfone Compounds for Researchers
For Immediate Release
This guide provides a comprehensive comparison of diethyl sulfone, dimethyl sulfone, and diphenyl sulfone, offering researchers, scientists, and drug development professionals a detailed overview of their physicochemical properties, biological activities, and potential applications. The information is supported by experimental data and detailed protocols to assist in informed decision-making for research and development.
Executive Summary
Sulfone compounds, characterized by a sulfonyl group connected to two carbon atoms, are a versatile class of molecules with significant applications in medicinal chemistry, material science, and as industrial solvents. This compound, dimethyl sulfone (DMSO2 or MSM), and diphenyl sulfone represent key members of this family, each with a unique profile of properties. This guide highlights their comparative performance based on available experimental data, providing a valuable resource for selecting the appropriate sulfone for a specific application.
Comparative Physicochemical Properties
The physical and chemical properties of these sulfones dictate their suitability for various applications, from their use as high-temperature solvents to their role as cryoprotectants. A summary of their key properties is presented below.
| Property | This compound | Dimethyl Sulfone (DMSO2/MSM) | Diphenyl Sulfone |
| Molecular Formula | C4H10O2S[1] | C2H6O2S[2] | C12H10O2S[3] |
| Molecular Weight | 122.19 g/mol [1] | 94.13 g/mol | 218.27 g/mol |
| Melting Point | 73-74 °C[1] | 107-109 °C[4] | 125-129 °C |
| Boiling Point | 246 °C[1] | 238 °C[4] | 379 °C |
| Water Solubility | Soluble | 55.8 g/L[5] | Sparingly soluble |
| Organic Solvent Solubility | Soluble in many organic solvents | Soluble in many organic solvents[6] | Soluble in hot organic solvents[3] |
Comparative Biological Activity: A Focus on Cytotoxicity
The biological activity of sulfone compounds is a subject of intense research, particularly in the field of drug discovery. While comprehensive comparative cytotoxicity data for all three compounds under identical conditions is limited, available studies provide valuable insights. For instance, a study on the growth inhibitory effects on bovine aortic smooth muscle and endothelial cells revealed that dimethyl sulfone (DMSO2) was a more potent inhibitor of cell growth than its precursor, dimethyl sulfoxide (B87167) (DMSO).[7] The half-maximal inhibitory concentration (IC50) for DMSO2 on smooth muscle cells was 1%, and on endothelial cells was 1.8%.[7]
Another study comparing divinyl sulfone (DVSF) to ethyl vinyl sulfone (EVSF) in colorectal carcinoma cells found DVSF to be 6-fold more toxic.[8] While this does not directly compare the three sulfones of focus, it highlights the significant impact of the substituent groups on the cytotoxicity of sulfones.
Table 2: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 | Reference |
| Dimethyl Sulfone (DMSO2) | Bovine Aortic Smooth Muscle Cells | Growth Inhibition | 1% | [7] |
| Dimethyl Sulfone (DMSO2) | Bovine Aortic Endothelial Cells | Growth Inhibition | 1.8% | [7] |
| Divinyl Sulfone (DVSF) | Colorectal Carcinoma Cells | Not Specified | 34 µM | [9] |
Sulfones and the NLRP3 Inflammasome Pathway
Recent research has highlighted the role of sulfone compounds in modulating inflammatory pathways. Specifically, some sulfones have been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in a variety of inflammatory diseases.[10] For example, methylsulfonylmethane (MSM) has been demonstrated to attenuate NLRP3 inflammasome activation.[10] Divanillyl sulfone has also been shown to suppress NLRP3 inflammasome activation by inducing mitophagy.[11][12][13] This suggests a potential therapeutic application for certain sulfone derivatives in treating inflammatory conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
Synthesis of Sulfone Compounds
The synthesis of sulfones can be achieved through various methods, with the oxidation of corresponding sulfides being a common approach.
General Workflow for Sulfone Synthesis via Oxidation:
Protocol 1: Synthesis of Dimethyl Sulfone
This protocol describes the synthesis of dimethyl sulfone from dimethyl sulfide using a ruthenium-on-carbon catalyst and sodium periodate (B1199274) as the oxidant.[14]
-
Materials: Dimethyl sulfide, Ru/C catalyst, sodium periodate, water, dichloromethane (B109758), anhydrous sodium sulfate.
-
Procedure:
-
To a reaction flask, add 0.01 g of Ru/C catalyst and 235 mg (1.1 mmol) of sodium periodate.
-
Add 3 mL of water to the flask.
-
Under stirring, add 62 mg (1 mmol) of dimethyl sulfide to the reaction flask.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction solution and wash the solid with dichloromethane (2 x 10 mL).
-
Combine the filtrate and the washings.
-
Wash the combined organic phase twice with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the dimethyl sulfone product.[14]
-
Protocol 2: Synthesis of Diphenyl Sulfone
This protocol outlines the synthesis of diphenyl sulfone from aryl bromides and sodium arylsulfinate using a copper(I) bromide catalyst.[15]
-
Materials: Sodium aryl bromide, sodium arylsulfinate, copper(I) bromide (CuBr), pyridine (B92270), 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), diethyl ether (Et2O), water, ethyl acetate, hexane.
-
Procedure:
-
In a reaction vessel, combine sodium aryl bromide (1 mmol), sodium arylsulfinate (1.2 mmol), CuBr (0.1 mmol), pyridine (0.15 mmol), and DMI (2 mL).
-
Stir the mixture at 80 °C under air for 12 hours.
-
After cooling, add water (2 mL) to the reaction mixture and filter.
-
Extract the aqueous solution three times with Et2O (2 mL each).
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane (1:12) eluent to yield the diphenyl sulfone product.[15]
-
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[16][17][18][19]
General Workflow for MTT Assay:
-
Materials: Adherent cancer cell line, complete culture medium, sulfone compound to be tested, MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the sulfone compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include appropriate controls (e.g., vehicle control).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4-6 hours.[18]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well. Shake the plate gently for 10 minutes to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[18]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[18]
-
Conclusion
This compound, dimethyl sulfone, and diphenyl sulfone each possess a distinct set of properties that make them suitable for a range of applications. This guide provides a comparative framework to aid researchers in selecting the most appropriate sulfone compound for their specific needs. The provided experimental protocols and pathway diagrams serve as a practical resource for further investigation into the promising field of sulfone chemistry and biology. Further direct comparative studies are warranted to provide a more complete understanding of the relative performance of these important compounds.
References
- 1. biosynth.com [biosynth.com]
- 2. Dimethyl Sulfone | C2H6O2S | CID 6213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Showing Compound Dimethyl sulfone (FDB006725) - FooDB [foodb.ca]
- 6. Why are dimethyl sulfoxide and dimethyl sulfone such good solvents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth inhibitory effects of dimethyl sulfoxide and dimethyl sulfone on vascular smooth muscle and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Divanillyl sulfone suppresses NLRP3 inflammasome activation via inducing mitophagy to ameliorate chronic neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Divanillyl sulfone suppresses NLRP3 inflammasome activation via inducing mitophagy to ameliorate chronic neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulfone synthesis - chemicalbook [chemicalbook.com]
- 15. Diphenyl sulfone synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Validating the Electrochemical Window of Diethyl Sulfone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of higher energy density in electrochemical devices, such as lithium-ion batteries, necessitates the development of electrolytes with wide electrochemical stability windows. Diethyl sulfone and other sulfone-based solvents have garnered significant interest due to their inherent resistance to oxidative degradation at high potentials. This guide provides a comparative analysis of the electrochemical window of this compound against other common electrolyte solvents, supported by experimental data and detailed protocols.
Comparative Analysis of Electrochemical Windows
The electrochemical stability of an electrolyte is paramount for the performance and safety of high-voltage electrochemical systems. The table below summarizes the anodic stability limits of this compound and other commonly used electrolyte solvents, providing a clear comparison of their operational voltage ranges.
| Solvent Name | Chemical Structure | Anodic Stability Limit (V vs. Li/Li⁺) | Reference |
| This compound | CH₃CH₂SO₂CH₂CH₃ | ~5.8 (estimated) | [1] |
| Ethyl Methyl Sulfone | CH₃SO₂CH₂CH₃ | ~5.8 | [1] |
| Sulfolane | C₄H₈O₂S | >5.0 | [2] |
| Dimethyl Sulfone | CH₃SO₂CH₃ | High (Exact value not readily available in cited literature) | |
| Propylene Carbonate | C₄H₆O₃ | <5.0 (Instability can begin at 3.5-4.5 V on some electrodes) | [3] |
Note: The anodic stability of sulfone-based electrolytes is generally high, with unsymmetrical noncyclic aliphatic sulfones showing stability up to 5.8 V vs. Li/Li⁺[1]. While a specific experimental value for this compound was not found in the surveyed literature, its structural similarity suggests a comparable high anodic stability.
Experimental Protocol: Determining the Electrochemical Window
The electrochemical stability window is experimentally determined using cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The onset of a significant increase in current indicates the oxidation or reduction of the electrolyte.
1. Materials and Equipment:
-
Electrochemical Cell: A three-electrode cell is required.
-
Working Electrode (WE): An inert material such as platinum (Pt) or glassy carbon (GC) is typically used.
-
Reference Electrode (RE): A stable reference electrode, such as a lithium metal (Li) foil, is used to provide a constant potential.
-
Counter Electrode (CE): A lithium metal (Li) foil is also commonly used as the counter electrode.
-
Electrolyte Solution: The solvent to be tested (e.g., this compound) containing a supporting electrolyte (e.g., 1 M LiPF₆) to ensure ionic conductivity. All components should be of battery-grade purity and handled in an inert atmosphere (e.g., an argon-filled glovebox) to minimize moisture and oxygen contamination.
-
Potentiostat: An instrument capable of performing cyclic voltammetry.
2. Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox.
-
Electrolyte Preparation: Prepare the electrolyte solution by dissolving the supporting salt in the solvent of interest.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential range for the CV scan. For anodic stability, the potential is swept from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺).
-
Set the scan rate. A typical scan rate for this measurement is 100 µV/s[4].
-
Initiate the scan and record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
The anodic stability limit is determined as the potential at which a significant and sustained increase in the anodic (oxidation) current is observed. This indicates the onset of electrolyte decomposition.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental validation process.
References
A Comparative Performance Analysis: Diethyl Sulfone vs. Carbonate Electrolytes in High-Voltage Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of higher energy density and safer lithium-ion batteries (LIBs), researchers are exploring alternatives to conventional carbonate-based electrolytes. Sulfones, a class of organosulfur compounds, have emerged as promising candidates due to their superior thermal and electrochemical stability. This guide provides a detailed comparison of the performance of sulfone electrolytes, with a focus on acyclic sulfones as represented by ethyl methyl sulfone (EMS), against the widely used carbonate-based electrolytes. Due to a lack of extensive published data specifically on diethyl sulfone (DES), this comparison utilizes EMS as a close structural and functional analogue to project the performance characteristics of DES.
**Executive Summary
Sulfone-based electrolytes, represented here by ethyl methyl sulfone (EMS), exhibit a significantly wider electrochemical stability window and enhanced thermal stability compared to their carbonate counterparts.[1][2][3][4] These properties make them highly suitable for high-voltage cathode materials, paving the way for next-generation high-energy-density LIBs. However, challenges such as lower ionic conductivity due to higher viscosity and incompatibility with traditional graphite (B72142) anodes need to be addressed, often through the use of co-solvents and additives.[1]
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key performance metrics of EMS-based electrolytes in comparison to standard carbonate-based electrolytes.
| Performance Metric | Sulfone-Based Electrolyte (EMS) | Carbonate-Based Electrolyte (e.g., EC/DEC) | Key Observations |
| Ionic Conductivity (20°C) | ~1.73 mS/cm⁻¹ (pure EMS) ~5.23 mS/cm⁻¹ (with co-solvent)[1] | ~5.58 mS/cm⁻¹[1] | Pure EMS exhibits lower ionic conductivity due to higher viscosity. The addition of a low-viscosity co-solvent like ethylene (B1197577) acetate (B1210297) (EA) can significantly improve conductivity to levels comparable with carbonate electrolytes.[1] |
| Electrochemical Stability | Stable up to 5.0 V vs. Li/Li⁺[1] | Decomposes around 4.5 V vs. Li/Li⁺[4] | Sulfones demonstrate superior oxidative stability, making them compatible with high-voltage cathodes.[1][2][3][4] |
| Thermal Stability | High flash point, stable at elevated temperatures.[5] | Flammable with lower flash points. | Sulfone-based electrolytes offer a significant safety advantage due to their enhanced thermal stability.[5] |
| Graphite Anode Compatibility | Poor without additives, leading to exfoliation.[1] | Good, forms a stable Solid Electrolyte Interphase (SEI). | Additives like fluoroethylene carbonate (FEC) are crucial for forming a stable SEI on graphite anodes in sulfone-based electrolytes.[1] |
| Cycling Performance | Good with high-voltage cathodes and modified electrolytes. | Well-established, stable cycling with conventional electrodes. | With appropriate additives and co-solvents, sulfone-based electrolytes can achieve excellent cycling stability, especially in high-voltage cell configurations. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Ionic Conductivity Measurement
Ionic conductivity is typically determined using AC impedance spectroscopy. The electrolyte is placed in a sealed cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry. The impedance is measured over a range of frequencies, and the bulk resistance of the electrolyte is extracted from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula:
σ = L / (R * A)
where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance.
Electrochemical Stability Window (ESW) Determination
Linear sweep voltammetry (LSV) is commonly employed to determine the ESW. A three-electrode cell is used, with a working electrode (e.g., platinum or glassy carbon for oxidative stability, and lithium metal for reductive stability), a counter electrode (lithium metal), and a reference electrode (lithium metal). The potential is swept from the open-circuit voltage to higher (for oxidation) or lower (for reduction) potentials at a slow scan rate (e.g., 1 mV/s). The onset of a significant increase in current indicates the decomposition of the electrolyte, defining the limits of the electrochemical window.
Cycling Performance Evaluation
Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox. For full-cell testing, a graphite anode and a high-voltage cathode (e.g., LiNi₀.₅Mn₁.₅O₄) are used with a separator soaked in the electrolyte. The cells are subjected to galvanostatic cycling at a specific C-rate (e.g., C/10 for formation cycles and 1C for subsequent cycling) within a defined voltage range. Key parameters such as discharge capacity, coulombic efficiency, and capacity retention over a number of cycles are recorded to evaluate the cycling performance.
Thermal Stability Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability of the electrolytes. In DSC, a small, sealed sample of the electrolyte is heated at a constant rate, and the heat flow is monitored to detect exothermic or endothermic events corresponding to decomposition or phase transitions. TGA measures the change in mass of the electrolyte as a function of temperature, indicating the onset of volatilization and decomposition.
Visualizations
Molecular Structures
Caption: Molecular structures of this compound and Ethylene Carbonate.
Electrochemical Stability Window Comparison
Caption: Comparison of electrochemical stability windows.
Experimental Workflow for Electrolyte Evaluation
Caption: Workflow for evaluating electrolyte performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Electrochemical windows of sulfone-based electrolytes for high-voltage Li-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of ethylene carbonate (EC) and tetramethylene sulfone (SL) in the dissolution of transition metals from lithium-ion cathodes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02535G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Customizing sulfone electrolyte in lithium-ion batteries improves their safety and performance | EurekAlert! [eurekalert.org]
Dialkyl Sulfones: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The dialkyl sulfone moiety, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two alkyl carbon atoms, represents a versatile scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as a hydrogen bond acceptor, have led to the exploration of dialkyl sulfone derivatives across a wide range of therapeutic areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dialkyl sulfones, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. Experimental data is presented to support these relationships, alongside detailed protocols for key biological assays.
Comparative Analysis of Biological Activities
The biological activity of dialkyl sulfones is profoundly influenced by the nature of the alkyl substituents and the overall molecular architecture. The following sections summarize the quantitative SAR data for different therapeutic applications.
Anticancer Activity
Dialkyl sulfones have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and cell cycle arrest. The cytotoxic effects of various dialkyl sulfone derivatives against different cancer cell lines are summarized below.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Diallyl sulfide (B99878) (DAS) | CH2=CHCH2SCH2CH=CH2 | Ca Ski (Cervical Cancer) | 75 | [1] |
| Diallyl disulfide (DADS) | CH2=CHCH2SSCH2CH=CH2 | MG-63 (Osteosarcoma) | 40, 60, 80 | [2] |
| 1 | Arylsulfonylimidazolidinone derivative | HCT116 (Colon) | < 1 (analogs 4a-f, 4k-p) | [3] |
| 2 | Dimethyl arylsulfonyl malonate | Human hepatoma | ~10 (for 50% cytotoxicity) |
Note: While DAS and DADS are technically a sulfide and disulfide respectively, they are precursors and metabolites of sulfone derivatives and their activity is relevant to this discussion. Compound 1 is an arylsulfonyl derivative, highlighting the potent activity achieved with aromatic substitutions.
The data indicates that the cytotoxicity of sulfone-containing compounds is highly dependent on the specific cell line and the chemical structure of the molecule. For instance, arylsulfonylimidazolidinone derivatives have shown sub-micromolar efficacy[3].
Anti-inflammatory Activity
The anti-inflammatory properties of dialkyl sulfones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
| Compound ID | Structure | Assay | Target | IC50 (µM) | Reference |
| Methylsulfonylmethane (MSM) | (CH3)2SO2 | LPS-induced inflammation in THP-1 cells | NF-κB inhibition | Not specified | [4][5] |
| 3 | 4-sulfonyloxy benzoxazolone derivative (2h) | LPS-induced NO production in RAW 264.7 cells | iNOS | 17.67 | [6] |
| 4 | 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline (13j) | COX-2 inhibition | COX-2 | 0.004 | [7] |
The results highlight the potent anti-inflammatory activity of sulfone derivatives, with some compounds exhibiting IC50 values in the nanomolar range for COX-2 inhibition[7].
Antimicrobial Activity
Dialkyl sulfones have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Diallyl sulfide (DAS) metabolite (Allyl methyl sulfone) | CH2=CHCH2SO2CH3 | Not specified | Not specified | [8] |
| 5 | Furanone with sulfonyl group (F105) | S. aureus (MSSA) | 10 | [9] |
| 5 | Furanone with sulfonyl group (F105) | S. aureus (MRSA) | 20 | [9] |
These findings suggest that the sulfone moiety can be a valuable component in the design of novel antimicrobial agents.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds.
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)
-
96-well plates
-
Test compound
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dialkyl sulfone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][10] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[3][11] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
γ-Secretase Inhibition Assay
This assay is used to screen for inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.
Materials:
-
Cell lysate containing γ-secretase
-
Fluorogenic γ-secretase substrate (e.g., a peptide with EDANS/DABCYL FRET pair)
-
Test compound
-
Assay buffer
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare a cell lysate from a cell line endogenously expressing γ-secretase (e.g., HEK293T).[12]
-
Assay Setup: In a 96-well black plate, add the assay buffer, varying concentrations of the dialkyl sulfone inhibitor, and the cell lysate.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 335-355 nm, Em: 495-510 nm for EDANS).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.[12]
Signaling Pathway Visualizations
Dialkyl sulfones exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected.
Caption: p53-mediated apoptosis pathway induced by diallyl sulfide.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by diallyl disulfide.
Caption: Modulation of the MAPK/NF-κB signaling pathway by a dialkyl sulfone metabolite.
References
- 1. Diallyl sulfide promotes cell-cycle arrest through the p53 expression and triggers induction of apoptosis via caspase- and mitochondria-dependent signaling pathways in human cervical cancer Ca Ski cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diallyl trisulfide and its active metabolite allyl methyl sulfone attenuate cisplatin-induced nephrotoxicity by inhibiting the ROS/MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. mdpi.com [mdpi.com]
The Sulfone Group: A Potent Activator in Chemical and Biological Systems
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The sulfone group (-SO₂-) is a powerful electron-withdrawing moiety that plays a critical role in activating molecules for a diverse range of chemical transformations and biological interactions. Its unique electronic properties and structural features make it an invaluable functional group in organic synthesis and medicinal chemistry. This guide provides a comparative analysis of the activating effect of the sulfone group against other common electron-withdrawing groups, supported by experimental data, detailed protocols for key reactions, and visualizations of its role in important signaling pathways.
Quantitative Comparison of Electron-Withdrawing Strength
The activating nature of a substituent is often quantified by its Hammett constant (σ), which measures the electronic influence of a substituent on the reactivity of a molecule. A more positive Hammett constant indicates a stronger electron-withdrawing effect. The table below compares the Hammett constants for the sulfone group with other common electron-withdrawing groups.
| Substituent Group | Chemical Formula | σ_meta (σ_m) | σ_para (σ_p) |
| Sulfone (Methyl) | -SO₂CH₃ | 0.65 | 0.72 |
| Nitro | -NO₂ | 0.71 | 0.78 |
| Cyano | -CN | 0.56 | 0.66 |
| Trifluoromethyl | -CF₃ | 0.43 | 0.54 |
| Carbonyl (Acetyl) | -COCH₃ | 0.38 | 0.50 |
Data compiled from various sources.
As the data indicates, the sulfone group is one of the most potent electron-withdrawing groups, comparable in strength to the nitro group. This strong inductive and resonance effect is the basis for its powerful activating properties.
Comparative Analysis of α-Acidity
The strong electron-withdrawing nature of the sulfone group significantly increases the acidity of protons on the adjacent carbon atom (α-protons). This enhanced acidity is fundamental to the use of sulfones in carbanion chemistry. The table below compares the pKa values of dimethyl sulfone and acetone (B3395972) in dimethyl sulfoxide (B87167) (DMSO), illustrating the superior acidifying effect of the sulfone group.
| Compound | Chemical Structure | pKa in DMSO |
| Dimethyl Sulfone | CH₃-SO₂-CH₃ | 31.1 |
| Acetone | CH₃-CO-CH₃ | 32.2 |
pKa values are approximate and can vary with experimental conditions.
The lower pKa of dimethyl sulfone indicates that its α-protons are more acidic than those of acetone, making it easier to form a stabilized carbanion. This property is exploited in a variety of carbon-carbon bond-forming reactions.
Experimental Protocols
Detailed methodologies for key experiments that highlight the activating role of the sulfone group are provided below.
Experimental Protocol 1: Julia-Kocienski Olefination
This protocol describes a powerful method for the stereoselective synthesis of alkenes, where a sulfone is used to activate a carbon nucleophile.
Objective: To synthesize an alkene from an aldehyde and a heteroaryl methyl sulfone.
Materials:
-
Heteroaryl methyl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl methyl sulfone)
-
Aldehyde
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Toluene (B28343), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the heteroaryl methyl sulfone (1.2 equivalents) in a mixture of anhydrous toluene and THF at -78 °C under an inert atmosphere (e.g., argon), add NaHMDS (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkene.
Workflow Diagram:
Experimental Protocol 2: Ramberg-Bäcklund Reaction
This protocol details a classic reaction where an α-halo sulfone is converted to an alkene, demonstrating the sulfone group's ability to facilitate rearrangement and elimination.
Objective: To synthesize an alkene from an α-halo sulfone.
Materials:
-
α-halo sulfone (e.g., prepared by halogenation of a corresponding sulfone)
-
Potassium tert-butoxide (t-BuOK)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the α-halo sulfone (1.0 equivalent) in tert-butanol.
-
Add a solution of potassium tert-butoxide (3.0 equivalents) in tert-butanol dropwise to the sulfone solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., distillation or column chromatography) to yield the alkene.
Reaction Mechanism Diagram:
Role in Signaling Pathways
The sulfone moiety is a key pharmacophore in numerous drugs, where its activating properties and ability to form specific interactions with biological targets are crucial for their therapeutic effects.
Dapsone (B1669823): Inhibition of Folate Synthesis
Dapsone, a sulfone-containing antibiotic, is a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. By blocking this pathway, dapsone prevents the synthesis of nucleic acids, leading to a bacteriostatic effect.[1][2][3]
Signaling Pathway Diagram:
Lapatinib (B449): Dual Tyrosine Kinase Inhibition
Lapatinib is a sulfone-containing small molecule inhibitor of the tyrosine kinase activity of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4][5][6] By blocking these key signaling nodes, lapatinib inhibits downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival in certain cancers.[4][5][6]
Signaling Pathway Diagram:
Conclusion
The sulfone group is a versatile and powerful activating group in both synthetic and biological contexts. Its strong electron-withdrawing character enhances the acidity of adjacent protons and activates molecules for a variety of chemical transformations, including powerful carbon-carbon bond-forming reactions. In medicinal chemistry, the sulfone moiety is a key component of numerous therapeutic agents, where its electronic properties and ability to engage in specific molecular interactions contribute to their efficacy. This guide provides a foundational understanding of the comparative activating effects of the sulfone group, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Dapsone - Wikipedia [en.wikipedia.org]
- 2. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report) | Semantic Scholar [semanticscholar.org]
- 6. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
Diethyl Sulfone vs. Dimethyl Sulfone: A Comparative Guide for Cryoprotection
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving field of cryopreservation, the selection of an appropriate cryoprotectant is paramount to ensuring post-thaw cell viability and functionality. While dimethyl sulfoxide (B87167) (DMSO) remains the gold standard, the exploration of alternatives is driven by the desire to minimize cellular toxicity. This guide provides a detailed comparison of two related sulfone compounds, diethyl sulfone and dimethyl sulfone, in the context of their potential application in cryoprotection.
Executive Summary
Dimethyl sulfone has been investigated as a potential cryoprotectant but has been found to be ineffective .[1] Its poor solubility at subzero temperatures leads to precipitation, which is associated with significant cell damage.[1] In contrast, there is a notable absence of scientific literature evaluating this compound as a cryoprotectant. Based on its physical properties and the established principles of cryoprotection, its utility in this application is likely limited. This guide will delve into the available data for both compounds to provide a comprehensive understanding of their properties and limitations.
Chemical and Physical Properties
A fundamental aspect of any potential cryoprotectant is its physical behavior in aqueous solutions at low temperatures. The following table summarizes the key properties of this compound and dimethyl sulfone.
| Property | This compound | Dimethyl Sulfone | Reference |
| Molecular Formula | C₄H₁₀O₂S | C₂H₆O₂S | |
| Molecular Weight | 122.19 g/mol | 94.13 g/mol | [2] |
| Melting Point | 73-74 °C | 107-109 °C | [2] |
| Boiling Point | 246 °C | 238 °C | [2] |
| Water Solubility | 135 g/L (at 16 °C) | 150 g/L (at 20°C) | [2] |
Cryoprotective Efficacy: A Tale of Two Sulfones
Dimethyl Sulfone: An Ineffective Cryoprotectant
Research has demonstrated that dimethyl sulfone (also referred to as DMSO₂) is not an effective cryoprotectant.[1] A key study investigating the cryoprotective properties of dimethyl sulfone on human lymphocytes found that its lack of efficacy is directly linked to its precipitation from the solution at subzero temperatures.[1] This precipitation, occurring both intra- and extracellularly, is believed to be the primary cause of cell damage during the freezing process.[1] An increase in the concentration of dimethyl sulfone was correlated with a decrease in cell recovery, further implicating the solid-phase of the compound in cellular injury.[1]
This critical limitation of poor solubility at low temperatures undermines its potential as a cryoprotectant, as maintaining a liquid phase is essential for mitigating the damaging effects of ice crystal formation.
This compound: An Unexplored Candidate
A comprehensive search of scientific literature reveals a lack of studies investigating the cryoprotective capabilities of this compound. While its water solubility at 16°C is documented to be 135 g/L, its behavior at subzero temperatures in aqueous solutions has not been characterized in the context of cryopreservation. Given that effective cryoprotectants must remain in a liquid state at low temperatures to protect cells, the solubility of this compound under these conditions would be a critical determinant of its potential efficacy. Without experimental data, any assertion of its cryoprotective ability would be purely speculative.
Toxicity Profiles
The toxicity of a cryoprotectant is a crucial consideration, particularly for clinical applications.
Dimethyl Sulfone
While its ineffectiveness as a cryoprotectant is the primary concern, the toxicity of dimethyl sulfone at concentrations typically used for cryopreservation has not been extensively studied, largely because its poor solubility prevents its use in this context.
This compound
Information on the cellular toxicity of this compound is limited. One study noted that it is not toxic to humans at sublethal doses in the context of wastewater treatment.[3] However, this information is not directly applicable to the high concentrations required for cryopreservation. Further research would be necessary to establish a comprehensive toxicity profile for this compound in relevant cell types and concentrations.
Experimental Protocols
Due to the established ineffectiveness of dimethyl sulfone and the lack of research on this compound as cryoprotectants, there are no established experimental protocols for their use in cryopreservation. For comparison, a standard cryopreservation protocol using DMSO is outlined below.
Standard Cryopreservation Protocol with DMSO
This protocol is a generalized example and requires optimization for specific cell types.
Caption: A typical workflow for cell cryopreservation using a cryoprotective agent.
Logical Relationship of Cryoprotectant Properties
The effectiveness of a cryoprotectant is dependent on a combination of key physical and biological properties. The following diagram illustrates the logical flow from desired properties to successful cryopreservation.
Caption: Key properties influencing the success of a cryoprotective agent.
Conclusion
Based on available scientific evidence, dimethyl sulfone is not a viable cryoprotectant due to its propensity to precipitate at low temperatures, leading to cell damage.[1] There is currently no evidence to support the use of This compound for cryopreservation, and its efficacy remains uninvestigated.
For researchers and professionals in drug development seeking alternatives to DMSO, the exploration of other classes of compounds with demonstrated cryoprotective properties and low toxicity profiles is recommended. The fundamental requirement for any potential cryoprotectant is high solubility and stability in aqueous solutions at cryogenic temperatures, a criterion that dimethyl sulfone fails to meet. Future research into novel cryoprotectants should prioritize the evaluation of these basic physical properties before proceeding to more complex biological assessments.
References
A Comparative Analysis of the Toxicity of Diethyl Sulfone and Other Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the toxicity of diethyl sulfone against a range of commonly used laboratory solvents. The following sections detail acute and in vitro toxicity data, occupational exposure limits, and standardized experimental protocols for toxicity testing, offering a comprehensive resource for informed solvent selection in a research and development setting.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and other common laboratory solvents. It is important to note that comprehensive toxicological data for this compound is limited in publicly available literature.
| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Inhalation LC50 (rat, 4h) |
| This compound | C₄H₁₀O₂S | 122.19 | Data Not Available | Data Not Available | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | > 5000 | > 5000 | Data Not Available |
| Ethanol | C₂H₅OH | 46.07 | 7060[1][2][3] | > 20000 | 124.7 mg/L (4h)[4] |
| Methanol | CH₃OH | 32.04 | 5628[5][6] | 15800[5][7] | 85 mg/L (4h)[5] |
| Acetone | C₃H₆O | 58.08 | 5800[8][9][10] | > 15800[11] | 76 mg/L (4h)[10] |
| Acetonitrile | C₂H₃N | 41.05 | 2460[12][13][14] | 1250[12][15] | 7551 ppm (8h)[12][14][15] |
Note: The absence of data for this compound highlights a significant gap in the toxicological literature. While some sources suggest low toxicity at sublethal doses, the lack of quantitative data necessitates a cautious approach when handling this solvent.[4]
Occupational Exposure Limits
Occupational exposure limits (OELs) are established to protect laboratory and industrial workers from the adverse health effects of chemical exposure. The table below outlines the permissible exposure limits (PEL) from the Occupational Safety and Health Administration (OSHA), the recommended exposure limits (REL) from the National Institute for Occupational Safety and Health (NIOSH), and the threshold limit values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH).
| Solvent | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |
| This compound | Not Established | Not Established | Not Established |
| Dimethyl Sulfoxide (DMSO) | Not Established | Not Established | Not Established |
| Ethanol | 1000 ppm (1900 mg/m³)[5][10][11][16][17] | 1000 ppm (1900 mg/m³)[5][10][17] | STEL 1000 ppm[18] |
| Methanol | 200 ppm (260 mg/m³)[4][19][20] | 200 ppm (260 mg/m³)[4][19][20] | 200 ppm (260 mg/m³)[4][19][20] |
| Acetone | 1000 ppm (2400 mg/m³)[3][21][22][23] | 250 ppm (590 mg/m³)[3][21][23] | 250 ppm (TWA); 500 ppm (STEL)[24] |
| Acetonitrile | 40 ppm (70 mg/m³)[6][7][14][22][25][26] | 20 ppm (34 mg/m³)[6][7][14][26][27] | 20 ppm (34 mg/m³)[8][14][26] |
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a solvent that is required for 50% inhibition of cell viability in vitro. The following table provides a summary of available IC50 data for the selected solvents across various cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and assay method used.
| Solvent | Cell Line | Exposure Time | IC50 |
| This compound | Various | - | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | MCF-7, RAW-264.7, HUVEC | 24h | 1.8 - 1.9% (v/v)[6] |
| K562, HL60, HCT-116, H929 | 72h | < 10% (v/v)[22] | |
| Ethanol | K562 | 24, 48, 72h | 8.73%, 8.59%, 8.61% (v/v) respectively[22] |
| HepG2, MDA-MB-231, MCF-7, VNBRCA1 | - | Non-toxic up to 1.25% (v/v)[9] | |
| Methanol | H929 | 72h | 8.033% (v/v)[22] |
| HepG2, MDA-MB-231, MCF-7, VNBRCA1 | - | Non-toxic up to 1.25% (v/v)[9] | |
| Acetone | H929 | 72h | 7.189% (v/v)[22] |
| MCF-7, RAW-264.7, HUVEC | 24h | > 5% (v/v)[6] | |
| Acetonitrile | Various | - | Data Not Available |
Experimental Protocols
Acute Oral Toxicity Assessment (OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a limited number of animals to estimate the acute oral toxicity of a substance.
1. Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., dosing of a lower or higher dose level.
2. Animals:
-
Species and Strain: Typically, rats of a standard laboratory strain are used.
-
Age and Weight: Young adult, healthy animals of a specific weight range are selected.
-
Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, with a period of acclimatization before the study.
3. Dose Levels and Administration:
-
Dosing is initiated at a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
The substance is typically administered as a single dose by gavage using a stomach tube or a suitable intubation cannula.
4. Observation Period:
-
Animals are observed for a period of at least 14 days.
-
Observations include changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Mortality, body weight changes, and any signs of toxicity are recorded.
5. Data Analysis: The method allows for the classification of the substance into a toxicity class based on the observed mortality at different dose levels.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
1. Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solution. The amount of formazan produced is proportional to the number of viable cells.
2. Materials:
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)[28]
-
96-well microtiter plates
-
Microplate reader
3. Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of the test solvent for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
4. Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined from the dose-response curve.
Visualizations
Caption: Workflow for assessing solvent toxicity.
Caption: Simplified apoptosis signaling pathway.
References
- 1. Acetone - IDLH | NIOSH | CDC [cdc.gov]
- 2. airgas.com [airgas.com]
- 3. ACETONE | Occupational Safety and Health Administration [osha.gov]
- 4. nj.gov [nj.gov]
- 5. Ethyl alcohol - IDLH | NIOSH | CDC [cdc.gov]
- 6. Acetonitrile - IDLH | NIOSH | CDC [cdc.gov]
- 7. ACETONITRILE | Occupational Safety and Health Administration [osha.gov]
- 8. ACETONITRILE - ACGIH [acgih.org]
- 9. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CDC - ETHANOL (ANHYDROUS) - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl alcohol [cdc.gov]
- 12. ACETONE - ACGIH [acgih.org]
- 13. ineos.com [ineos.com]
- 14. airgas.com [airgas.com]
- 15. airgas.com [airgas.com]
- 16. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 17. nj.gov [nj.gov]
- 18. E-Limit [elimit.online.worksafebc.com]
- 19. tsapps.nist.gov [tsapps.nist.gov]
- 20. fishersci.com [fishersci.com]
- 21. nj.gov [nj.gov]
- 22. nj.gov [nj.gov]
- 23. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetone [cdc.gov]
- 24. E-Limit [elimit.online.worksafebc.com]
- 25. LCSS: ACETONITRILE [web.stanford.edu]
- 26. tedpella.com [tedpella.com]
- 27. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetonitrile [cdc.gov]
- 28. restoredcdc.org [restoredcdc.org]
Diethyl Sulfone in High-Voltage Batteries: A Comparative Performance Guide
For researchers and scientists in energy storage and materials science, the pursuit of stable and high-performance electrolytes is paramount for developing next-generation high-voltage batteries. Diethyl sulfone and other sulfone-based solvents are emerging as promising candidates to overcome the limitations of conventional carbonate-based electrolytes. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data and detailed methodologies.
Performance at a Glance: Sulfones vs. Carbonates
Sulfone-based electrolytes, including this compound and its analogue ethyl methyl sulfone (EMS), offer a significant advantage in high-voltage applications due to their superior oxidative stability. However, this often comes at the cost of lower ionic conductivity due to their higher viscosity. The following tables summarize the key performance metrics based on available experimental data.
| Electrolyte Solvent | Key Component(s) | Ionic Conductivity (mS/cm) at 20°C | Electrochemical Stability Window (V vs. Li/Li⁺) | Source(s) |
| Sulfone-Based | Ethyl Methyl Sulfone (EMS) | 1.73 | > 5.0 | [1] |
| Sulfone-Based with Co-solvent | EMS + Ethylene (B1197577) Acetate (B1210297) (EA) | 5.23 | > 5.0 | [1] |
| Conventional Carbonate | Ethylene Carbonate (EC) / Diethyl Carbonate (DEC) | 5.58 | ~4.5 | [1] |
Table 1: Comparison of Ionic Conductivity and Electrochemical Stability.
| Electrolyte System | Cell Configuration | Cycling Conditions | Performance | Source(s) |
| Sulfolane-based | MCMB/NCM811 | 0.5C, 2.8-4.4V | >83% capacity retention after 500 cycles | [2] |
| Ethyl Methyl Sulfone (EMS) with additive | Graphite (B72142)/Li | 1C, 0.02-1.5V | Stable cycling over 100 cycles | [1] |
| Dimethyl Sulfone (DMS) as additive | LiNi₀.₅Co₀.₂Mn₀.₃O₂/Li | 3.0-4.6V | 87% capacity retention after 50 cycles | [3] |
| Modified Sulfone | NMC811/Li Metal | C/3 discharge | 90% capacity retention after 160 cycles | [4][5][6] |
Table 2: High-Voltage Cycling Performance of Sulfone-Based Electrolytes.
In-Depth Analysis
Sulfone-based electrolytes consistently demonstrate a wider electrochemical stability window, extending beyond 5.0 V, and in some cases up to 5.5 V.[1][7][8][9] This high anodic stability is crucial for enabling the use of high-voltage cathode materials, thereby increasing the energy density of lithium-ion batteries. In contrast, conventional carbonate electrolytes tend to decompose at potentials around 4.5 V.[1]
A significant challenge for sulfone-based electrolytes is their inherently higher viscosity, which leads to lower ionic conductivity compared to their carbonate counterparts.[1] The lower conductivity of a pure EMS-based electrolyte (1.73 mS/cm at 20°C) compared to a standard EC/DEC electrolyte (5.58 mS/cm at 20°C) illustrates this trade-off.[1] However, this limitation can be mitigated by employing co-solvents. For instance, the addition of ethylene acetate (EA) to an EMS-based electrolyte can significantly enhance the ionic conductivity to 5.23 mS/cm, making it comparable to conventional systems.[1]
The compatibility of sulfone electrolytes with graphite anodes has been a historical challenge, often leading to poor cycling stability.[10] The formation of a stable Solid Electrolyte Interphase (SEI) is critical to prevent the continuous reduction of the electrolyte at the anode surface. The use of additives, such as fluoroethylene carbonate (FEC), has been shown to be effective in forming a stable SEI on graphite anodes in the presence of sulfone-based electrolytes, enabling stable long-term cycling.[1][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of high-voltage electrolytes.
Electrochemical Stability Window (ESW) Determination
The electrochemical stability window is determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).
-
Cell Assembly: A three-electrode cell is assembled with a working electrode (e.g., glassy carbon, platinum, or a cathode material like LiMn₂O₄), a lithium metal counter electrode, and a lithium metal reference electrode.
-
Electrolyte Preparation: The electrolyte to be tested (e.g., 1 M LiPF₆ in the desired sulfone or carbonate solvent) is prepared in an argon-filled glovebox.
-
Voltammetry Scan: A potentiostat is used to apply a potential scan at a slow rate, typically between 0.5 and 100 µV/s, from the open-circuit potential to a higher potential (for oxidation limit) or a lower potential (for reduction limit).[1][2]
-
Data Analysis: The potential at which a significant increase in current is observed is defined as the electrochemical stability limit of the electrolyte.
Ionic Conductivity Measurement
Ionic conductivity is typically measured using AC impedance spectroscopy.
-
Conductivity Cell: A two-electrode conductivity cell with platinum or stainless steel electrodes of a known geometry is used.
-
Electrolyte Filling: The cell is filled with the electrolyte under an inert atmosphere.
-
Impedance Spectroscopy: An impedance analyzer is used to apply a small AC voltage (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: The bulk resistance (R_b) of the electrolyte is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area. Measurements are often performed over a range of temperatures (e.g., -40°C to 60°C) to understand the temperature dependence of conductivity.[1]
Battery Cycling Performance Test
The long-term stability of the electrolyte is evaluated by repeated charging and discharging of a full battery cell.
-
Cell Assembly: A coin cell or pouch cell is assembled with a cathode (e.g., NMC811), an anode (e.g., graphite or lithium metal), a separator, and the electrolyte under investigation.
-
Formation Cycles: The cell undergoes a few initial cycles at a low C-rate (e.g., C/10, where C is the theoretical capacity of the cell) to form a stable SEI layer on the anode.[1][10]
-
Long-Term Cycling: The cell is then cycled at a higher C-rate (e.g., 0.5C or 1C) within a specific voltage window (e.g., 3.0 V to 4.4 V) for a large number of cycles (e.g., 100 to 500 or more).[1][2]
-
Performance Metrics: The discharge capacity, coulombic efficiency (the ratio of discharge capacity to charge capacity in a cycle), and capacity retention (the percentage of the initial discharge capacity retained after a certain number of cycles) are monitored throughout the cycling test.
Visualizing Key Battery Processes
To better understand the underlying mechanisms of battery operation and the critical role of the electrolyte, the following diagrams illustrate the charge-discharge cycle and the formation of the Solid Electrolyte Interphase.
References
- 1. mdpi.com [mdpi.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Role of Sulfone Additive in Improving 4.6V High-Voltage Cycling Performance of Layered Oxide Battery Cathode -Journal of the Korean Electrochemical Society | 학회 [koreascience.kr]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electron Delocalization Enables Sulfone-based Single-solvent Electrolyte for Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Sulfone and Sulfoxide Functional Groups via Density Functional Theory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and electronic properties of sulfone (R-SO₂-R') and sulfoxide (B87167) (R-SO-R') functional groups, leveraging insights from Density Functional Theory (DFT) studies. The distinct characteristics of these sulfur-oxygen bonds significantly influence molecular geometry, polarity, reactivity, and stability, making them crucial motifs in medicinal chemistry and materials science.
Introduction to Sulfones and Sulfoxides
Sulfones and sulfoxides are organosulfur compounds distinguished by the oxidation state of the sulfur atom.[1] The sulfone group features a sulfur atom bonded to two oxygen atoms and two carbon atoms, while the sulfoxide group has a sulfur atom connected to one oxygen atom and two carbon atoms.[2] This difference in oxidation state—+6 in sulfones and +4 in sulfoxides—imparts unique chemical and physical properties.[1] DFT calculations have become an indispensable tool for elucidating these properties at the atomic level, providing accurate predictions of molecular structures, charge distributions, and energetic landscapes.[3][4]
Computational Methodology
The data presented herein are derived from DFT calculations, a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Typical Protocol for Comparative DFT Analysis:
-
Model Selection: Simple, representative molecules such as dimethyl sulfoxide (DMSO) and dimethyl sulfone (DMSO₂) are chosen for foundational comparisons.
-
Geometry Optimization: The molecular structures are fully optimized to find their lowest energy conformation. A common and reliable method involves the B3LYP functional with a 6-311G++(2d,p) basis set, which provides a good balance of accuracy and computational cost for these systems.[5] For more complex systems or higher accuracy, long-range corrected functionals like wB97XD may be necessary.[6]
-
Property Calculation: Following optimization, key electronic and structural properties are calculated at the same level of theory. This includes bond lengths, bond angles, Mulliken or Natural Bond Orbital (NBO) charge analysis, dipole moments, and frontier molecular orbital (HOMO-LUMO) energies.
-
Vibrational Analysis: Frequency calculations are performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict infrared (IR) and Raman spectra.
Experimental Workflow: Comparative DFT Study
Caption: Workflow for a comparative DFT analysis of functional groups.
Structural and Geometric Comparison
DFT studies reveal significant differences in the geometries of sulfone and sulfoxide groups. The additional oxygen atom in sulfones leads to a more sterically crowded and electronically distinct environment around the sulfur atom.
| Parameter | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfone (DMSO₂) | Key Difference | Reference |
| S-O Bond Length | ~1.53 Å | ~1.45 Å | Shorter and stronger in sulfone due to higher S oxidation state. | [3] |
| C-S Bond Length | ~1.80 Å | ~1.77 Å | Slightly shorter in sulfone. | [3] |
| C-S-C Angle | ~96.6° | ~103° | Wider in sulfone to accommodate the two oxygen atoms. | [3] |
| O-S-O Angle | N/A | ~119.9° | Approaching trigonal planar geometry around sulfur. | [3] |
| Sulfur Geometry | Trigonal Pyramidal | Tetrahedral | Sulfoxide sulfur is a chiral center (if R≠R'), sulfone is not. | [7] |
Note: Values are representative and can vary slightly with the choice of DFT functional and basis set.
Electronic Properties Comparison
The electronic nature of the sulfur-oxygen bond is a key differentiator. NBO analyses from DFT studies suggest that these are best described as highly polar, coordinate covalent single bonds (S⁺→O⁻) rather than traditional double bonds (S=O).[4][8] This polarity is more pronounced in sulfones.
| Property | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfone (DMSO₂) | Key Difference | Reference |
| Sulfur (S) NBO Charge | ~ +1.1 e | ~ +1.5 e | Sulfur is significantly more electropositive (electron-deficient) in sulfone. | [4] |
| Oxygen (O) NBO Charge | ~ -0.9 e | ~ -0.9 e (per O) | The negative charge is distributed over two oxygens in sulfone. | [4] |
| Dipole Moment | ~ 4.0 D | ~ 4.5 D | Sulfone has a larger molecular dipole moment, enhancing intermolecular forces. | [3] |
| HOMO-LUMO Gap | Larger | Smaller | Sulfones generally have a smaller energy gap, suggesting higher potential reactivity in certain contexts. | [9] |
| Electron Withdrawing Effect | Strong | Very Strong | The sulfonyl group is a more powerful electron-withdrawing group than the sulfinyl group. | [9] |
| Acidity of α-protons | Acidic | More Acidic | The higher positive charge on sulfur in sulfones enhances the acidity of adjacent protons. | [1][7] |
Logical Relationship: Functional Group Properties
Caption: Key properties analyzed in DFT comparisons of sulfones and sulfoxides.
Summary and Implications for Drug Development
The choice between a sulfone and a sulfoxide in a molecular design has profound consequences, as predicted by DFT and confirmed experimentally.
-
Stability and Reactivity: Sulfones are generally more chemically stable and less reactive than sulfoxides.[2] The sulfoxide group, being at an intermediate oxidation state, can be more readily oxidized or reduced.[10]
-
Acidity and Hydrogen Bonding: The sulfonyl group's strong electron-withdrawing nature makes adjacent C-H bonds more acidic, a property that can be exploited in synthesis.[1] The highly negative oxygen atoms in both groups are potent hydrogen bond acceptors, but the two acceptors in sulfones can lead to stronger or more complex intermolecular interactions.[3]
-
Stereochemistry: The trigonal pyramidal geometry of sulfoxides means the sulfur atom can be a stereocenter, which is a critical consideration in asymmetric synthesis and for chiral drug design.[1][7] Sulfones are achiral at the sulfur atom.
-
Solubility and Polarity: Both functional groups impart significant polarity. The higher dipole moment of sulfones often leads to higher melting points and can influence solubility in polar solvents, a key parameter for drug formulation.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. difference.wiki [difference.wiki]
- 3. researchgate.net [researchgate.net]
- 4. Why are dimethyl sulfoxide and dimethyl sulfone such good solvents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the Physical and Chemical Properties of Dimethyl Sulfoxide under the External Electric Field: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 8. researchgate.net [researchgate.net]
- 9. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Diethyl Sulfone: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper chemical waste management is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of diethyl sulfone, a compound noted for its role in wastewater treatment and as an extraction agent.[1]
While this compound is not classified as a hazardous substance under current regulations, responsible disposal is a critical component of laboratory best practices.[2] Adherence to local, regional, and national guidelines is mandatory to ensure safety and compliance.[2]
Immediate Safety and Handling
Before disposal, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles. In the case of a spill, sweep up the solid material and place it into a suitable container for disposal.[2] Avoid dust formation during cleanup.[2]
Key Chemical Properties
A clear understanding of a substance's properties is foundational to its safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 597-35-3 |
| Molecular Formula | C4H10O2S |
| Melting Point | 70 - 73 °C (158 - 163.4 °F) |
| Boiling Point | 246 °C (474.8 °F) |
| Appearance | White crystalline powder |
| Odor | Odorless |
Source: Thermo Fisher Scientific Safety Data Sheet[2]
A Note of Caution: this compound vs. Diethyl Sulfate (B86663)
It is crucial to distinguish this compound from diethyl sulfate . Diethyl sulfate is a hazardous chemical, classified as a probable human carcinogen, and requires stringent, specialized disposal procedures as a hazardous waste.[3][4] Always verify the chemical name and CAS number before proceeding with any disposal protocol.
Disposal Procedures for this compound
According to safety data sheets, this compound is not regulated for transport and contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants.[2] Therefore, the primary directive is to consult and comply with local, regional, and national hazardous waste regulations to ensure accurate classification and disposal.[2]
The following workflow provides a logical approach to the disposal of this compound in a laboratory setting.
Logical Framework for Disposal Decision
The appropriate disposal method for this compound is determined by its classification under local regulations and whether it is in a pure form or mixed with other chemical waste.
Experimental Protocols
Currently, there are no widely established experimental protocols for the neutralization or degradation of this compound at a laboratory scale, primarily due to its classification as a non-hazardous substance. Research into oxidative desulfurization processes indicates that acyclic aliphatic sulfones, like this compound, are thermally stable, with decomposition occurring at temperatures above 350°C.[5] This stability, combined with its low environmental hazard profile, means that disposal via a licensed chemical waste contractor, following local regulations, is the most appropriate course of action. For analogous non-hazardous sulfones, incineration by dissolving the material in a combustible solvent is a potential disposal method, to be carried out by qualified personnel in a properly equipped facility.[6]
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Essential Guide to the Safe Handling and Disposal of Diethyl Sulfone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Diethyl sulfone (CAS No. 597-35-3). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C4H10O2S |
| Appearance | White crystalline powder solid[1] |
| Odor | Odorless[1] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water.[2] |
| Hazards | May cause respiratory tract and skin irritation upon contact.[2] Thermal decomposition can lead to the release of irritating gases and vapors.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Standard |
| Eye Protection | Safety glasses with side shields or goggles. | European Standard EN 166 or OSHA 29 CFR 1910.133[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Consult manufacturer's chemical resistance guide.[4][5] |
| Skin and Body Protection | Long-sleeved laboratory coat. | N/A |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is likely or ventilation is poor, a NIOSH/MSHA approved respirator is recommended. | NIOSH/MSHA or European Standard EN 149[1][3] |
Glove Selection:
Respiratory Protection Selection:
In situations requiring respiratory protection, such as potential for aerosol or dust generation, a respirator with an appropriate cartridge should be used. For organic vapors, a cartridge with a black color code is suitable.[7] If particulates are also present, a combination cartridge with a P100 particulate filter (magenta color code) should be selected.[7] Always ensure a proper fit and follow a complete respiratory protection program, including training and fit testing.[5]
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove to fresh air. Get medical attention if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated solids (e.g., paper towels, weigh boats) in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.[3]
-
Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated hazardous waste container.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3]
-
Store sealed waste containers in a designated, secure hazardous waste accumulation area away from general laboratory traffic.[2]
Final Disposal:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
-
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[2]
-
Disposal must be conducted through a licensed hazardous waste disposal company.[2] Incineration at a permitted facility is a common disposal method for such chemical waste.[2]
-
Do not dispose of this compound down the drain or in regular trash.[6] This material should not be released into the environment.[1] Always comply with local, regional, and national hazardous waste regulations.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 7. youtube.com [youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
